molecular formula C4H6O6.2H3N<br>C4H12N2O6 B7821065 Ammonium tartrate CAS No. 3164-29-2; 14307-43-8

Ammonium tartrate

Cat. No.: B7821065
CAS No.: 3164-29-2; 14307-43-8
M. Wt: 184.15 g/mol
InChI Key: NGPGDYLVALNKEG-UHFFFAOYSA-N
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Description

Ammonium tartrate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to manufacture fabrics and in medicine.

Properties

IUPAC Name

diazanium;2,3-dihydroxybutanedioate
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InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3
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InChI Key

NGPGDYLVALNKEG-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]
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Molecular Formula

C4H6O6.2H3N, C4H12N2O6
Record name AMMONIUM TARTRATE
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Molecular Weight

184.15 g/mol
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Physical Description

Ammonium tartrate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to manufacture fabrics and in medicine., White solid; [Hawley] Soluble in water; [MSDSonline]
Record name AMMONIUM TARTRATE
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Record name Ammonium tartrate
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Boiling Point

Decomposes
Record name Diammonium L-(+)-tartrate
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Solubility

In water, 64 lbs per 100 lbs water at 70 °F, In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C, Very slightly soluble in alcohol
Record name Diammonium L-(+)-tartrate
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.601 g/cu cm
Record name AMMONIUM TARTRATE
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Vapor Pressure

7.1X10-16 mm Hg at 25 °C
Record name Diammonium L-(+)-tartrate
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Color/Form

Colorless, crystalline (sand-like) solid or white granule, White crystals, Crystals or white granules

CAS No.

3164-29-2; 14307-43-8, 14307-43-8, 3164-29-2
Record name AMMONIUM TARTRATE
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?)
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:2)
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Record name Diammonium tartrate
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Record name Ammonium [R-(R*,R*)]-tartrate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Ammonium (B1175870) tartrate, with the chemical formula (NH₄)₂C₄H₄O₆, is the diammonium salt of tartaric acid.[1][2] It presents as a white crystalline powder that is soluble in water and finds applications in various fields, including the pharmaceutical industry, biochemical research, and as an analytical reagent.[1][2][3][4] This technical guide provides a detailed overview of the common synthesis and purification methods for ammonium tartrate, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the neutralization of tartaric acid with an ammonium source. The most common methods involve the use of ammonium carbonate, ammonium hydroxide (B78521), or ammonia (B1221849) gas.[2][3]

1. Reaction with Ammonium Carbonate

This method involves the direct acid-base neutralization of tartaric acid with ammonium carbonate.[3] The reaction proceeds as one mole of tartaric acid reacts with one mole of ammonium carbonate to produce one mole of this compound.[3]

2. Reaction with Ammonium Hydroxide

Ammonium hydroxide can also be used as the neutralizing agent for tartaric acid to produce this compound.[2][3][5] This method is commonly employed in industrial settings.[2]

3. Reaction with Ammonia Gas

Passing ammonia gas through an ethanolic solution of tartaric acid is another effective synthesis route.[3] This method often results in an amorphous precipitate of this compound.[3] A reported advantage of this method is a slightly higher yield of approximately eighty-five percent compared to the ammonium carbonate method.[3]

A summary of the quantitative data associated with these synthesis methods is presented in Table 1.

Parameter Ammonium Carbonate Method Ammonia Gas Method Ammonium Hydroxide Method
Reactants Tartaric Acid, Ammonium Carbonate, WaterTartaric Acid, Ammonia Gas, Ethanol (B145695)Tartaric Acid, Ammonium Hydroxide
Solvent WaterEthanolWater or Organic Solvents
pH Slightly alkaline (phenolphthalein indicator)pH 6.0 - 7.0 for precipitation in organic solventsControlled pH
Yield ~80%~85%Not explicitly stated
Product Form CrystallineAmorphous precipitateCrystalline

Table 1: Comparison of this compound Synthesis Methods

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Ammonium Carbonate

  • Dissolve a specific molar quantity of tartaric acid in deionized water in a suitable reaction vessel.

  • Gradually add ammonium carbonate to the tartaric acid solution with continuous stirring until the solution becomes slightly alkaline. The pH can be monitored using phenolphthalein (B1677637) indicator.

  • Heat the reaction mixture to boiling and maintain it for 20-30 minutes to ensure the reaction goes to completion.[3]

  • Evaporate the solution using a water bath until a crystalline film starts to form on the surface.[3]

  • Quickly filter the hot solution to remove any impurities.

  • Allow the filtrate to cool slowly to promote the formation of this compound crystals.

  • Collect the crystals by filtration and dry them at 40°C.[3][6]

Protocol 2: Synthesis of this compound using Ammonia Gas

  • Dissolve a known amount of tartaric acid in ethanol in a gas washing bottle or a similar apparatus.

  • Bubble ammonia gas through the ethanolic solution of tartaric acid.

  • Continue passing ammonia gas until the precipitation of amorphous this compound is complete.

  • Filter the resulting amorphous precipitate from the solution.

  • Wash the precipitate with ethanol and then with ether to remove any unreacted starting materials and solvent residues.[3]

  • Dry the purified product under vacuum.

Protocol 3: Industrial Scale Synthesis using Solvent-Based Recovery

For industrial-scale production, solvent-based precipitation and recovery are often employed to maximize yield.[3]

  • Dissolve tartaric acid in an organic solvent such as methanol (B129727) or isopropanol.[3]

  • Cool the solution (e.g., to -5°C for methanol-based systems).[3]

  • Introduce ammonia gas or add ammonium hydroxide in a controlled manner until the pH of the solution reaches 6.0 - 7.0.[3][7]

  • Stir the mixture for 3-5 hours to ensure complete precipitation.[7]

  • Filter the resulting precipitate, which will be a mixture of this compound and ammonium hydrogen tartrate.[7]

  • The wet product can be further processed for purification.

Purification of this compound

Recrystallization is a common and effective method for the purification of this compound. The choice of solvent is crucial and depends on the solubility characteristics of this compound. It is soluble in water and very slightly soluble in alcohol.[1][6]

Protocol 4: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot deionized water.

  • If the solution is colored or contains insoluble impurities, it can be treated with activated charcoal and then hot filtered.

  • Allow the clear filtrate to cool down slowly and undisturbed to form well-defined crystals.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.

  • Dry the purified crystals in an oven at a controlled temperature (e.g., 40°C) or in a desiccator.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Synthesis_Ammonium_Carbonate cluster_reactants Reactants tartaric_acid Tartaric Acid dissolve Dissolve Tartaric Acid in Water tartaric_acid->dissolve ammonium_carbonate Ammonium Carbonate add_carbonate Add Ammonium Carbonate (Slightly Alkaline pH) ammonium_carbonate->add_carbonate water Water water->dissolve dissolve->add_carbonate boil Boil (20-30 min) add_carbonate->boil evaporate Evaporate (Crystalline Film Forms) boil->evaporate filter_hot Hot Filtration evaporate->filter_hot cool Cool Filtrate filter_hot->cool filter_crystals Filter Crystals cool->filter_crystals dry Dry Crystals (40°C) filter_crystals->dry product This compound Crystals dry->product

Synthesis of this compound using Ammonium Carbonate.

Synthesis_Ammonia_Gas cluster_reactants Reactants tartaric_acid Tartaric Acid dissolve Dissolve Tartaric Acid in Ethanol tartaric_acid->dissolve ammonia_gas Ammonia Gas bubble_gas Bubble Ammonia Gas ammonia_gas->bubble_gas ethanol Ethanol ethanol->dissolve dissolve->bubble_gas precipitate Precipitation of Amorphous Product bubble_gas->precipitate filter_precipitate Filter Precipitate precipitate->filter_precipitate wash Wash with Ethanol and Ether filter_precipitate->wash dry Dry Product wash->dry product Amorphous This compound dry->product

Synthesis of this compound using Ammonia Gas.

Purification_Recrystallization crude_product Crude Ammonium Tartrate dissolve Dissolve in Minimum Hot Water crude_product->dissolve hot_filtration Hot Filtration (Optional, with Charcoal) dissolve->hot_filtration cool Slow Cooling of Filtrate hot_filtration->cool crystallization Crystallization cool->crystallization filter_crystals Filter Crystals crystallization->filter_crystals wash Wash with Cold Water filter_crystals->wash dry Dry Purified Crystals wash->dry pure_product Pure Ammonium Tartrate Crystals dry->pure_product

Purification of this compound by Recrystallization.

This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed protocols and comparative data to aid researchers in their laboratory work and drug development processes. The selection of a particular method will depend on factors such as the desired purity, yield, scale of production, and available resources.

References

Unveiling the Architecture of Ammonium Tartrate: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ammonium (B1175870) tartrate, a compound of interest in various scientific and industrial fields, including pharmaceuticals and materials science.[1][2][3] Understanding its three-dimensional arrangement at the atomic level is crucial for predicting its physicochemical properties, optimizing crystallization processes, and designing novel materials.[4][5] This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of ammonium tartrate, (NH₄)₂C₄H₄O₆, has been elucidated through single-crystal X-ray diffraction.[1][6] The compound crystallizes in the monoclinic system, belonging to the space group P2₁.[4][6][7] This non-centrosymmetric space group is consistent with the material's piezoelectric properties.[6] A comprehensive summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValueReference
Chemical FormulaC₄H₁₂N₂O₆[7]
Molar Mass184.15 g/mol [4]
Crystal SystemMonoclinic[1][4][6][7]
Space GroupP2₁[4][6][7]
Unit Cell Dimensions
a7.083 (1) Å (708 pm)[6][7]
b6.128 (3) Å (612 pm)[6][7]
c8.808 (1) Å (880 pm)[6][7]
β92.42 (1)°[6][7]
Volume381.5 ų[6]
Z (formula units/unit cell)2[6][7]
Calculated Density1.601 g/cm³[7]
Data Collection and Refinement
RadiationCu Kα[6]
R-index0.086[6]
Table 2: Selected Intramolecular Bond Lengths in the Tartrate Ion
BondLength (Å)
C(1)-C(2)1.54
C(2)-C(3)1.56
C(3)-C(4)1.55
C(1)-O(1)1.26
C(1)-O(2)1.25
C(4)-O(5)1.26
C(4)-O(6)1.25
C(2)-O(3)1.43
C(3)-O(4)1.43

Data sourced from Yadava & Padmanabhan (1973). The accuracy of this determination was noted by the authors as not being very high.[6]

Table 3: Selected Intramolecular Bond Angles in the Tartrate Ion
AngleDegree (°)
O(1)-C(1)-O(2)125.1
O(5)-C(4)-O(6)125.4
O(1)-C(1)-C(2)118.3
O(2)-C(1)-C(2)116.8
O(5)-C(4)-C(3)115.9
O(6)-C(4)-C(3)118.6
C(1)-C(2)-C(3)110.1
C(2)-C(3)-C(4)110.5
O(3)-C(2)-C(1)111.4
O(4)-C(3)-C(4)111.0

Data sourced from Yadava & Padmanabhan (1973). The tartrate ion is composed of two planar halves with an interplanar angle of 62°.[6]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.[1][6]

Materials:

  • This compound salt

  • Distilled water

  • Beaker

  • Stirring rod

  • Filter paper

  • Crystallization dish

Procedure:

  • Prepare a saturated solution of this compound by dissolving the salt in distilled water at a slightly elevated temperature to ensure complete dissolution.

  • Stir the solution until all the salt has dissolved.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtered solution to a clean crystallization dish.

  • Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Leave the dish in a vibration-free environment at a constant temperature.

  • Monitor the dish over several days to weeks for the formation of well-defined, colorless crystals.

X-ray Diffraction Data Collection

The three-dimensional intensity data is collected using a single-crystal X-ray diffractometer. The following protocol is based on the Weissenberg technique described in the literature.[6]

Equipment:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • X-ray source (e.g., Cu Kα radiation)

  • Detector (e.g., photographic film or a modern digital detector)

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is aligned on the diffractometer.

  • The unit cell parameters are determined from initial diffraction images.

  • Three-dimensional intensity data is collected using the equi-inclination Weissenberg technique.[6] This involves rotating the crystal and recording the diffraction pattern on multiple films or a detector for different layers of the reciprocal lattice.

  • The intensities of the collected reflections are measured. In historical studies, this was done visually by comparison with a standard scale.[6] Modern systems use automated intensity integration software.

  • Corrections for Lorentz and polarization factors are applied to the intensity data.[6] An absorption correction may also be necessary depending on the crystal size and shape.

Structure Solution and Refinement

The collected and corrected diffraction data are used to solve and refine the crystal structure.

Software:

  • Crystallographic software package (e.g., SHELX, Olex2)

Procedure:

  • The space group is determined from the systematic absences in the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods. The symbolic addition method has been successfully used for this compound.[6]

  • The initial structural model is refined using full-matrix least-squares methods.[6]

  • The refinement process minimizes the difference between the observed and calculated structure factors. The R-index is a measure of the agreement between the experimental data and the structural model.

  • Difference Fourier maps are calculated to locate any missing atoms, such as hydrogen atoms.

  • Anisotropic thermal parameters are refined for non-hydrogen atoms to account for their thermal vibrations.

  • The final model is validated for geometric sensibility and other crystallographic quality indicators.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination A Preparation of Saturated Aqueous Solution B Slow Evaporation A->B C Single Crystal Formation B->C D Crystal Mounting and Alignment C->D E Data Collection (Weissenberg Method) D->E F Intensity Measurement E->F G Data Correction (Lorentz-Polarization) F->G H Structure Solution (Direct Methods) G->H I Least-Squares Refinement H->I J Final Structural Model I->J

Caption: Experimental Workflow for this compound Crystal Structure Analysis.

logical_relationship cluster_properties Physicochemical Properties cluster_structure Crystal Structure cluster_application Applications Prop Piezoelectricity, Solubility, Optical Properties App Pharmaceuticals, Materials Science, Nonlinear Optics Prop->App Struc Monoclinic System Space Group: P2₁ (Non-centrosymmetric) Struc->Prop

Caption: Relationship between Crystal Structure, Properties, and Applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tartrate, with the chemical formula (NH₄)₂C₄H₄O₆, is the diammonium salt of L-(+)-tartaric acid.[1][2] It exists as a white crystalline solid, appearing as colorless crystals or a white granular powder.[1][3] This document provides a comprehensive overview of the physical and chemical properties of ammonium tartrate, intended to serve as a technical guide for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

This compound exhibits a range of well-defined physical characteristics crucial for its application in various scientific fields. A summary of its key physical properties is provided in the table below, followed by detailed experimental protocols for their determination.

Table 1: Summary of Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₄H₁₂N₂O₆[2]
Molar Mass 184.15 g/mol [3]
Appearance Colorless crystals or white crystalline powder[1][2][3]
Density 1.601 g/cm³[2]
Melting Point Decomposes upon heating[3]
Boiling Point Decomposes[1]
Solubility in Water 63 g/100 mL at 15 °C[3]
428 g/L at 20 °C
pH 6.0 - 7.5 (for a 1 M aqueous solution at 25 °C)[4]
Crystal System Monoclinic[2][5]
Space Group P2₁[2]
Experimental Protocols for Determining Physical Properties

This protocol is based on the principles outlined in ASTM E1148 for the measurement of aqueous solubility of organic compounds.[1]

  • Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

  • Apparatus:

    • Analytical balance

    • Constant temperature water bath or incubator

    • Erlenmeyer flasks with stoppers

    • Magnetic stirrer and stir bars

    • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

    • Volumetric flasks and pipettes

    • A suitable analytical instrument for quantification (e.g., HPLC, gravimetric analysis after solvent evaporation).

  • Procedure:

    • Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of deionized water. The excess solid is crucial to ensure that saturation is reached.

    • Place the flasks in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the contents using a magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Periodically check for the continued presence of undissolved solid.

    • After equilibration, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot using a syringe filter into a clean, dry container. This step is critical to separate the dissolved solute from any undissolved solid.

    • Accurately dilute the filtered solution to a known volume using deionized water.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

    • Calculate the solubility in g/100 mL or other desired units.

This protocol follows the general principles described in ASTM E324 for determining the melting point of organic chemicals.[6]

  • Objective: To determine the temperature at which this compound decomposes, as it does not have a true melting point.

  • Apparatus:

    • Melting point apparatus with a heating block and temperature control

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder).

  • Procedure:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected decomposition point. A preliminary rapid heating can be performed to get an approximate range.

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first visible signs of decomposition (e.g., darkening, gas evolution) occur.

    • Since this compound decomposes rather than melts, a distinct melting range will not be observed. The temperature of decomposition should be reported.

This is a specialized technique requiring sophisticated instrumentation and expertise. The following provides a general workflow.

  • Objective: To determine the three-dimensional arrangement of atoms and the unit cell parameters of an this compound crystal.

  • Apparatus:

    • Single-crystal X-ray diffractometer

    • Goniometer head

    • Microscope for crystal selection

    • Cryo-cooling system (optional, for temperature-dependent studies).

  • Procedure:

    • Crystal Growth: Grow high-quality single crystals of this compound. A common method is the slow evaporation of a saturated aqueous solution at a constant temperature.[5]

    • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of defects.[7] Mount the crystal on a goniometer head.

    • Data Collection: Mount the goniometer head on the diffractometer. A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the diffraction pattern of X-rays is collected by a detector.[8]

    • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted beams.

    • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using specialized software. The initial structural model is then refined to best fit the experimental data.[8]

Chemical Properties

This compound's chemical behavior is characterized by its reactivity as an ammonium salt of a carboxylic acid.

Table 2: Summary of Chemical Properties and Reactivity
Property/ReactionDescriptionReferences
Decomposition Decomposes upon heating, releasing ammonia (B1221849).[9]
Acid-Base Reactions Reacts with strong acids to liberate tartaric acid. As an ammonium salt, it has a slightly acidic to neutral pH in solution.[9]
Complex Formation The tartrate anion is an effective chelating agent, forming stable complexes with various metal ions.[9][10]
Stability Stable under normal storage conditions but can slowly release ammonia upon exposure to air. Solutions may become more acidic over time due to the loss of ammonia.[9]
Experimental Protocols for Characterizing Chemical Properties
  • Objective: To study the thermal stability and decomposition profile of this compound.

  • Apparatus:

    • Thermogravimetric Analyzer (TGA)

    • Analytical balance

    • Sample pans (e.g., alumina, platinum).

  • Procedure:

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.[11]

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[12]

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).[11]

    • Continuously record the sample's mass as a function of temperature.

    • The resulting TGA curve will show the temperature at which decomposition begins and the corresponding mass loss. The derivative of the TGA curve can be used to identify the temperatures of maximum decomposition rates.

Two common methods for the synthesis of this compound are described below.[4]

  • Method A: From Tartaric Acid and Ammonium Carbonate

    • Dissolve a known mass of L-(+)-tartaric acid in deionized water with gentle heating and stirring.

    • Gradually add solid ammonium carbonate to the tartaric acid solution until the solution becomes slightly alkaline. This can be tested with pH paper. Effervescence (release of CO₂) will be observed.

    • Boil the resulting solution for 20-30 minutes to ensure the reaction is complete and to remove excess dissolved CO₂.

    • Evaporate the solution gently (e.g., on a water bath) until a crystalline film starts to form on the surface.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal yield.

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol (B145695) to remove any soluble impurities.

    • Dry the crystals in a desiccator or a low-temperature oven (around 40 °C).

  • Method B: From Tartaric Acid and Ammonia

    • Dissolve L-(+)-tartaric acid in ethanol.

    • Bubble ammonia gas through the ethanolic solution, or add a concentrated aqueous ammonia solution dropwise with stirring.

    • This compound will precipitate out of the solution as it is less soluble in ethanol than in water.

    • Collect the precipitate by filtration.

    • Wash the precipitate with ethanol and then with diethyl ether to facilitate drying.

    • Dry the product under vacuum.

Mandatory Visualizations

Synthesis of this compound from Tartaric Acid and Ammonium Carbonate

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Tartaric_Acid Tartaric Acid Dissolution Dissolve Tartaric Acid in Water Tartaric_Acid->Dissolution Ammonium_Carbonate Ammonium Carbonate Neutralization Add Ammonium Carbonate (Neutralization) Ammonium_Carbonate->Neutralization Water Water Water->Dissolution Dissolution->Neutralization Boiling Boil Solution Neutralization->Boiling Evaporation Evaporate Water Boiling->Evaporation Crystallization Cool to Crystallize Evaporation->Crystallization Filtration Filter Crystals Crystallization->Filtration Drying Dry Crystals Filtration->Drying Ammonium_Tartrate_Crystals This compound Crystals Drying->Ammonium_Tartrate_Crystals

Caption: Workflow for the synthesis of this compound.

Acid-Base Reaction of Tartaric Acid

Acid_Base_Reaction Tartaric_Acid Tartaric Acid (C₄H₆O₆) Ammonium_Tartrate This compound ((NH₄)₂C₄H₄O₆) Tartaric_Acid->Ammonium_Tartrate + Ammonia Ammonia (2NH₃) Ammonia->Ammonium_Tartrate +

Caption: Acid-base neutralization reaction to form this compound.

Chelation of a Metal Ion by Tartrate

Chelation Metal_Ion M²⁺ Chelate_Complex Metal-Tartrate Chelate Complex Metal_Ion->Chelate_Complex Tartrate Tartrate Anion (C₄H₄O₆²⁻) Tartrate->Chelate_Complex

Caption: Formation of a metal-tartrate chelate complex.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of this compound. The tabulated data, coupled with the outlined experimental protocols, offers a valuable resource for scientists and researchers. The visualizations of the synthesis and key chemical reactions further aid in understanding the behavior of this versatile compound. This information is intended to support the use of this compound in research, drug development, and other scientific applications.

References

Navigating the Solubility Landscape of Ammonium Tartrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) tartrate in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. While ammonium tartrate's high solubility in aqueous solutions is well-documented, its behavior in organic media is less quantified in publicly available literature. This document consolidates existing qualitative data, outlines a robust experimental protocol for quantitative determination, and presents a logical workflow for solubility assessment.

Executive Summary

This compound, a key component in various pharmaceutical and industrial applications, exhibits limited solubility in most common organic solvents. This guide synthesizes available data, noting a general trend of insolubility or very slight solubility in alcohols and acetone. Due to a scarcity of precise quantitative data, this document provides a detailed, adaptable experimental protocol for researchers to determine the solubility of this compound in specific organic solvents of interest. The included workflow diagram offers a systematic approach to solubility testing.

Solubility Profile of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally low. Industrial processes often utilize this characteristic, employing solvents like methanol (B129727), isopropanol, and ketones as anti-solvents to induce precipitation and purification of the salt.[1] Similarly, a common synthesis method involves the precipitation of this compound from an ethanol (B145695) solution, which is indicative of its poor solubility in this medium.[2][3][4]

While precise quantitative data is sparse, a qualitative summary from various sources is presented in Table 1. It is important to note a discrepancy in the literature regarding its solubility in alcohol, with some sources describing it as "soluble"[5] and others, more commonly, as "very slightly soluble"[2][6][7] or "insoluble".[2] The preponderance of evidence from industrial applications and synthesis methods suggests that the solubility in lower alcohols like ethanol and methanol is indeed very low.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventChemical ClassReported Solubility
MethanolProtic SolventVery Slightly Soluble (inferred from use as a precipitating solvent)[1]
EthanolProtic SolventVery Slightly Soluble / Insoluble[2][6][7]
IsopropanolProtic SolventVery Slightly Soluble (inferred from use as a precipitating solvent)[1]
AcetoneAprotic SolventInsoluble[2]
Ketones (general)Aprotic SolventVery Slightly Soluble (inferred from use as a precipitating solvent)[1]

Experimental Protocol for Determining this compound Solubility

Given the lack of readily available quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed, adaptable protocol based on the gravimetric method, a reliable and widely used technique for solubility determination of crystalline solids.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (crystalline, high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)

  • Pre-weighed, dry glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This timeframe should be validated to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent premature crystallization upon cooling).

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporating dish or beaker. This step is critical to remove any undissolved solids.

  • Solvent Evaporation and Mass Determination:

    • Record the precise weight of the filtered solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of this compound.

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound residue on the analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the evaporating dish and residue minus the initial tare weight of the evaporating dish.

    • The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, most commonly as g/100 g of solvent or g/100 mL of solvent.

Safety Precautions:

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the specific organic solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 samp2 Withdraw supernatant with pre-warmed syringe samp1->samp2 samp3 Filter into pre-weighed dish samp2->samp3 anal1 Weigh filtered solution samp3->anal1 anal2 Evaporate solvent in drying oven anal1->anal2 anal3 Cool in desiccator anal2->anal3 anal4 Weigh dried residue anal3->anal4 calc1 Calculate mass of dissolved solid anal4->calc1 calc2 Calculate mass of solvent calc1->calc2 calc3 Express solubility (e.g., g/100g solvent) calc2->calc3

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively reported in the literature, the available information consistently points towards low solubility. For applications requiring precise solubility values, direct experimental determination is recommended. The protocol provided in this guide offers a reliable and adaptable method for researchers to generate this critical data, enabling more informed decisions in drug development and other scientific endeavors.

References

The Thermal Decomposition of Ammonium Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) tartrate. It details the decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols, and offers insights into the gaseous and solid byproducts. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with or encounter ammonium tartrate in their applications.

Introduction

This compound ((NH₄)₂C₄H₄O₆) is the ammonium salt of L-(+)-tartaric acid. It is a white crystalline solid soluble in water.[1] Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and application in various fields, including pharmaceuticals, food chemistry, and materials science. Thermal decomposition is a process where a substance breaks down into simpler substances upon heating. For this compound, this process involves the evolution of gases and the formation of solid intermediates and residues.

Thermal Decomposition Pathway

The thermal decomposition of ammonium salts is often complex and can proceed through various mechanisms depending on the nature of the anion. For ammonium salts of non-oxidizing acids, the initial step is typically a dissociation into ammonia (B1221849) and the corresponding acid. In the case of this compound, the decomposition is expected to initiate with an endothermic dissociation into ammonia (NH₃) and tartaric acid (C₄H₆O₆).

Following this initial dissociation, the tartaric acid component will undergo further decomposition. The decomposition of tartaric acid is known to produce a variety of products, including pyruvic acid, acetic acid, and carbon dioxide, ultimately leading to a carbonaceous residue at higher temperatures.

The overall decomposition can be summarized in the following stages:

  • Stage 1: Dissociation - this compound dissociates into ammonia and tartaric acid.

  • Stage 2: Decomposition of Tartaric Acid - The liberated tartaric acid decomposes, releasing water, carbon dioxide, and other volatile organic compounds.

  • Stage 3: Formation of Carbonaceous Residue - At higher temperatures, the organic fragments polymerize and carbonize, leaving a solid residue.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

A study on this compound crystals provides key quantitative data on its thermal decomposition. The analysis was conducted in a nitrogen atmosphere with a heating rate of 20°C/min.[2]

Thermal EventTemperature (°C)Mass Loss (%)DTA Peak Type
Melting and Decomposition252.15~75Endothermic

This significant mass loss of approximately 75% around 252°C corresponds to the simultaneous melting and decomposition of the crystal, where a substantial portion of the compound is converted into volatile products.[2]

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is used. An example of a suitable instrument is the NETZSCH SDT Q600.[2]

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed in the furnace of the TGA/DTA instrument.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation. A constant flow rate (e.g., 50-100 mL/min) is maintained.

  • Temperature Program: The sample is heated at a constant rate, for example, 20°C/min, over a specified temperature range, such as from room temperature to 500°C.[2]

  • Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Instrumentation: Evolved gas analysis is typically performed by coupling a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to the outlet of a TGA instrument.[3][4]

Methodology:

  • TGA-MS/FTIR Setup: The gas outlet of the TGA is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

  • TGA Experiment: A TGA experiment is performed as described in section 4.1.

  • Gas Analysis:

    • TGA-MS: The evolved gases are ionized and separated based on their mass-to-charge ratio, allowing for the identification of individual gaseous species (e.g., H₂O, NH₃, CO₂).

    • TGA-FTIR: The evolved gases pass through an infrared beam, and the resulting absorption spectrum provides information about the functional groups present in the gaseous products, enabling their identification.[3]

  • Data Correlation: The MS or FTIR data is correlated with the TGA data to identify which gases are evolved at specific decomposition temperatures.

Mandatory Visualizations

Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

DecompositionPathway AmmoniumTartrate This compound ((NH₄)₂C₄H₄O₆) Dissociation Dissociation AmmoniumTartrate->Dissociation Heat (Endothermic) Ammonia Ammonia (NH₃) Dissociation->Ammonia TartaricAcid Tartaric Acid (C₄H₆O₆) Dissociation->TartaricAcid Decomposition Decomposition TartaricAcid->Decomposition Further Heating GaseousProducts Gaseous Products (H₂O, CO₂, etc.) Decomposition->GaseousProducts SolidResidue Carbonaceous Residue Decomposition->SolidResidue

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_TGA_DTA TGA/DTA Analysis cluster_EGA Evolved Gas Analysis (EGA) cluster_Residue Solid Residue Analysis TGA_DTA_Sample Weigh this compound Sample TGA_DTA_Run Perform TGA/DTA Scan (N₂ Atmosphere, 20°C/min) TGA_DTA_Sample->TGA_DTA_Run TGA_DTA_Data Obtain Mass Loss (%) and Thermal Events (°C) TGA_DTA_Run->TGA_DTA_Data EGA_Run Perform TGA with Gas Analysis EGA_Data Identify Evolved Gaseous Products end End TGA_DTA_Data->end EGA_Setup Couple TGA to MS or FTIR EGA_Setup->EGA_Run EGA_Run->EGA_Data EGA_Data->end Residue_Collection Collect Residue after TGA Residue_Analysis Characterize Residue (e.g., XRD, SEM) Residue_Collection->Residue_Analysis Residue_Analysis->end start Start start->TGA_DTA_Sample

Caption: Experimental workflow for thermal analysis of this compound.

Gaseous Products and Solid Residues

Based on the proposed decomposition pathway and studies of similar compounds, the expected gaseous products from the thermal decomposition of this compound include:

  • Ammonia (NH₃): From the initial dissociation of the ammonium salt.

  • Water (H₂O): From the dehydration of tartaric acid.

  • Carbon Dioxide (CO₂): From the decarboxylation of tartaric acid and its intermediates.

  • Carbon Monoxide (CO): From incomplete combustion of organic fragments.

  • Other Volatile Organic Compounds: Depending on the decomposition conditions, smaller organic molecules may be formed.

The solid residue remaining after the main decomposition event is likely to be a complex mixture of carbonaceous materials. The exact composition of this residue would depend on the final temperature of the analysis and the atmosphere used. Further characterization of the solid residue using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) would be necessary for a complete understanding.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by an endothermic dissociation into ammonia and tartaric acid at approximately 252°C, resulting in a significant mass loss of about 75%.[2] Subsequent decomposition of the tartaric acid component leads to the evolution of various gaseous products, including water and carbon dioxide, and the formation of a carbonaceous residue. A comprehensive understanding of this decomposition behavior, obtained through the detailed experimental protocols outlined in this guide, is essential for the safe and effective use of this compound in scientific and industrial applications. The provided data and methodologies serve as a foundational resource for researchers and professionals in related fields.

References

An In-depth Technical Guide to Ammonium Tartrate for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Ammonium (B1175870) tartrate, the diammonium salt of L-(+)-tartaric acid, is a compound with significant applications across various scientific disciplines, including biochemical research, pharmaceuticals, and materials science.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and a key application in protein structural analysis, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental chemical and physical properties of ammonium tartrate are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₄H₁₂N₂O₆[3][4][5][6]
Linear Formula (NH₄)₂C₄H₄O₆[3][7]
CAS Number 3164-29-2[3][4][5][6]
Molar Mass 184.15 g/mol [5][6][7]
Appearance Colorless crystals or white crystalline powder[3][5]
Density 1.601 g/cm³ at 25°C[3][5]
Solubility in Water Soluble[3]
pH 6.0 - 7.5 (1M aqueous solution at 25°C)[5][7]
Crystal System Monoclinic[3][5]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods. The two most common laboratory-scale preparations involve the reaction of tartaric acid with either ammonium carbonate or ammonia (B1221849).

1. Synthesis via Reaction with Ammonium Carbonate

This method relies on the neutralization of tartaric acid with ammonium carbonate in an aqueous solution.

  • Materials:

  • Procedure:

    • Dissolve a known quantity of L-(+)-tartaric acid in deionized water.

    • Gradually add ammonium carbonate to the tartaric acid solution while stirring continuously. The addition should continue until the solution becomes weakly alkaline.[8] This can be tested with a pH meter or phenolphthalein indicator.

    • Boil the resulting solution for 20-30 minutes.[8]

    • Evaporate the solution on a water bath until a crystalline film begins to form on the surface.

    • Filter the hot solution to remove any impurities.

    • Allow the filtrate to cool slowly to facilitate the crystallization of this compound.

    • Collect the crystals by filtration and dry them at a temperature of 40°C.[8]

2. Synthesis via Reaction with Ammonia in Ethanol (B145695)

This non-aqueous method yields an amorphous precipitate of this compound.

  • Materials:

    • L-(+)-Tartaric acid

    • Ethanol

    • Ammonia gas

    • Ether

  • Procedure:

    • Dissolve L-(+)-tartaric acid in ethanol.

    • Bubble ammonia gas through the ethanolic solution of tartaric acid. This will result in the formation of an amorphous, powdery precipitate of this compound.[1][8]

    • Collect the precipitate by filtration.

    • Wash the collected precipitate first with ethanol and then with ether to remove any unreacted starting materials and solvent.

    • Dry the final product to obtain pure this compound.[1][8]

Visualization of a Key Application: Protein Crystallization

A significant application of this compound in the fields of biochemistry and drug development is its use as a precipitating agent in protein X-ray crystallography.[1] This technique is fundamental for determining the three-dimensional structure of proteins, which is crucial for understanding their function and for structure-based drug design. The following diagram illustrates the workflow of protein crystallization using this compound.

Protein_Crystallization_Workflow cluster_solution_prep Solution Preparation cluster_crystallization Crystallization Setup cluster_analysis Crystal Growth and Analysis Protein Purified Protein Solution Mixing Mixing of Protein, Buffer, and This compound Protein->Mixing Buffer Buffer Solution (maintains pH) Buffer->Mixing AmmoniumTartrate This compound (Precipitant Solution) AmmoniumTartrate->Mixing VaporDiffusion Vapor Diffusion (Hanging/Sitting Drop) Mixing->VaporDiffusion CrystalGrowth Supersaturation & Crystal Nucleation/ Growth VaporDiffusion->CrystalGrowth Water Equilibration Xray X-ray Diffraction Analysis CrystalGrowth->Xray Structure 3D Protein Structure Determination Xray->Structure

Caption: Workflow for protein crystallization using this compound as a precipitant.

References

An In-depth Technical Guide to the Chirality and Optical Properties of Ammonium Tartrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ammonium (B1175870) tartrate, focusing on their distinct chirality and resulting optical properties. The document details the structural relationships between the isomers, their physical and optical characteristics, and the experimental methodologies used for their analysis. This information is critical for professionals in fields where molecular chirality is a key consideration, such as pharmacology, materials science, and analytical chemistry.

Introduction to the Stereoisomers of Tartrate

Tartaric acid (2,3-dihydroxybutanedioic acid) is a classic example of a molecule with two chiral centers, giving rise to four stereoisomers. The corresponding diammonium salts of these isomers are the focus of this guide. The stereoisomers are:

  • L-(+)-Ammonium Tartrate: The ammonium salt of the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid). It is dextrorotatory, meaning it rotates the plane of polarized light to the right.

  • D-(-)-Ammonium Tartrate: The ammonium salt of D-(-)-tartaric acid ((2S,3S)-tartaric acid), the enantiomer of the L-(+) form. It is levorotatory, rotating the plane of polarized light to the left by an equal magnitude as the L-(+) isomer rotates it to the right.

  • Meso-Ammonium Tartrate: The ammonium salt of meso-tartaric acid ((2R,3S)-tartaric acid). This isomer is achiral due to an internal plane of symmetry and is, therefore, optically inactive.

  • DL-Ammonium Tartrate (Racemic Mixture): An equimolar mixture of L-(+)- and D-(-)-ammonium tartrate. This mixture is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.

The relationship between these isomers is fundamental to stereochemistry. L-(+) and D-(-) tartaric acid are enantiomers, being non-superimposable mirror images of each other.[1] Meso-tartaric acid is a diastereomer of both the L-(+) and D-(-) forms.[1]

G cluster_isomers Tartaric Acid Stereoisomers L_plus L-(+)-Tartaric Acid ((2R,3R)) D_minus D-(-)-Tartaric Acid ((2S,3S)) L_plus->D_minus Enantiomers Meso Meso-Tartaric Acid ((2R,3S)) L_plus->Meso Diastereomers D_minus->Meso Diastereomers Racemic DL-Tartaric Acid (Racemic Mixture) Racemic->L_plus Contains Racemic->D_minus Contains

Figure 1: Relationship between the stereoisomers of tartaric acid.

Quantitative Data Presentation

The physical and optical properties of the ammonium tartrate isomers are summarized in the tables below. It is important to note that while data for L-(+)-ammonium tartrate is well-documented, specific experimental values for the other isomers are less common. The properties of D-(-)-ammonium tartrate are inferred from its enantiomeric relationship with the L-(+) isomer (i.e., identical physical properties, opposite sign of specific rotation). The properties of the meso and racemic forms are based on the general principles of stereochemistry.

Table 1: Optical Properties of this compound Isomers
PropertyL-(+)-Ammonium TartrateD-(-)-Ammonium TartrateMeso-Ammonium TartrateDL-Ammonium Tartrate (Racemic)
Specific Rotation [α]D +34.6° (at 15°C, c=1.84 in H₂O)[2]-34.6° (inferred)0° (achiral)0° (external compensation)
Optical Activity DextrorotatoryLevorotatoryInactiveInactive
Table 2: Physical Properties of this compound Isomers
PropertyL-(+)-Ammonium TartrateD-(-)-Ammonium TartrateMeso-Ammonium TartrateDL-Ammonium Tartrate (Racemic)
Molecular Formula C₄H₁₂N₂O₆C₄H₁₂N₂O₆C₄H₁₂N₂O₆C₄H₁₂N₂O₆
Molar Mass ( g/mol ) 184.15184.15184.15184.15
Appearance Colorless crystals or white powder[2][3]Colorless crystals or white powder (expected)Crystalline solid (expected)Crystalline solid (expected)
Density (g/cm³) 1.601[4]1.601 (expected)Data not availableData not available
Solubility in Water Soluble (e.g., 63.81 g/100 mL at 30°C)[5]Soluble (expected to be identical to L-form)Soluble (expected)Solubility may differ from pure enantiomers[6]
Refractive Index nα: 1.55, nβ: 1.581[2]Identical to L-form (expected)Data not availableData not available
Crystal System Monoclinic[4]Monoclinic (expected)Data not availableData not available
Space Group P2₁[4]P2₁ (expected)Data not availableData not available
Lattice Parameters a=7.08 Å, b=6.12 Å, c=8.80 Å, β=92.42°[4]Identical to L-form (expected)Data not availableData not available

Experimental Protocols

Synthesis of this compound Isomers

Objective: To prepare the different isomers of this compound from their corresponding tartaric acids.

Materials:

  • L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid, or DL-tartaric acid

  • Ammonium carbonate or aqueous ammonia (B1221849)

  • Distilled water

  • Ethanol (optional, for precipitation)

  • Beakers, stirring rod, hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve a known quantity of the respective tartaric acid isomer in a minimal amount of warm distilled water with stirring.

  • Neutralization: Slowly add a solution of ammonium carbonate or aqueous ammonia to the tartaric acid solution until the solution is slightly alkaline. This can be tested with pH paper. The reaction is an acid-base neutralization.

  • Crystallization:

    • Method A (Evaporation): Gently heat the solution to ensure complete reaction and then allow it to cool slowly at room temperature. Crystals will form as the solvent evaporates and the solution becomes supersaturated.[7]

    • Method B (Precipitation): Alternatively, the reaction can be carried out in ethanol. Passing ammonia gas through an ethanolic solution of tartaric acid will cause the this compound salt to precipitate out of the solution.[8]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold distilled water or ethanol, and allow them to air dry or dry in a desiccator.

G start Start: Tartaric Acid Isomer dissolve 1. Dissolve in Water start->dissolve neutralize 2. Add Ammonium Carbonate / Ammonia (Neutralization) dissolve->neutralize crystallize 3. Crystallize (Evaporation or Precipitation) neutralize->crystallize isolate 4. Isolate Crystals (Filtration) crystallize->isolate dry 5. Dry Crystals isolate->dry end_product End: this compound Isomer Crystals dry->end_product

Figure 2: Workflow for the synthesis of this compound isomers.

Measurement of Optical Rotation (Polarimetry)

Objective: To determine the specific rotation of a chiral this compound isomer.

Materials:

  • Polarimeter with a sodium lamp (D-line, 589 nm)

  • Polarimeter tube (e.g., 1 dm)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • This compound sample (L-(+) or D-(-))

  • Distilled water

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the dried this compound sample (e.g., 1.840 g).[2]

    • Quantitatively transfer the sample to a 100 mL volumetric flask.

    • Dissolve the sample in distilled water and fill the flask to the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution. This yields a concentration (c) in g/mL.

  • Polarimeter Calibration (Zeroing):

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Fill the polarimeter tube with distilled water, ensuring no air bubbles are trapped.

    • Place the tube in the polarimeter and adjust the analyzer until the field of view is uniformly dark or illuminated. Set this reading to zero.[9]

  • Sample Measurement:

    • Rinse the polarimeter tube with a small amount of the prepared sample solution.

    • Fill the tube with the sample solution, again avoiding air bubbles.

    • Place the filled tube in the polarimeter.

    • Rotate the analyzer until the uniform field of view is restored.

    • Record the observed angle of rotation (α). Note the direction of rotation: clockwise (+) for dextrorotatory or counter-clockwise (-) for levorotatory.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the tube in decimeters (dm)

      • c = concentration of the solution in g/mL[9]

G cluster_prep A: Preparation cluster_measure B: Measurement cluster_calc C: Calculation weigh 1. Weigh Sample dissolve 2. Dissolve in Volumetric Flask weigh->dissolve zero 3. Zero Polarimeter with Solvent measure 4. Measure Rotation (α) of Sample zero->measure calculate 5. Calculate Specific Rotation [α] = α / (l × c) G start Start: this compound Solution grow 1. Grow Single Crystals start->grow mount 2. Mount Crystal on Goniometer grow->mount collect 3. Collect Diffraction Data (X-ray Diffractometer) mount->collect process 4. Process Data (Determine Unit Cell & Intensities) collect->process solve 5. Solve Structure (Determine Atomic Positions) process->solve refine 6. Refine Structural Model solve->refine end_product End: 3D Atomic Structure refine->end_product

References

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tartrate, a salt of tartaric acid with the chemical formula (NH₄)₂C₄H₄O₆, has long been utilized in traditional applications such as the textile industry and as an analytical reagent.[1][2] However, a deeper exploration of its chemical and physical properties reveals a versatile compound with significant potential in advanced research areas, particularly in drug development, materials science, and biochemistry. This in-depth technical guide provides an overview of these emerging fields, supported by experimental protocols and quantitative data to facilitate further investigation.

Physicochemical Properties of Ammonium Tartrate

This compound is a colorless crystalline solid that is readily soluble in water.[1][2] It crystallizes in the monoclinic system with the space group P21.[2] A key characteristic is its tendency to slowly release ammonia (B1221849) upon exposure to air, which can influence its chemical environment.[1][2]

PropertyValueReference
Molecular Formula C₄H₁₂N₂O₆[3]
Molar Mass 184.15 g/mol [3]
Appearance Colorless crystals or white granules[1][2]
Density 1.601 g/cm³[2]
Solubility in Water 58.10 g/100 g H₂O at 15 °C[3]
pH of 0.2 M solution 6.5[1]
Crystal System Monoclinic[2]
Space Group P2₁[2]

Potential Research Areas in Drug Development

The unique properties of this compound and its parent compound, tartaric acid, open up several avenues for research in pharmaceutical sciences.

As a Pharmaceutical Excipient

Tartaric acid and its salts are widely used in pharmaceutical formulations as acidulants, sequestering agents, and antioxidant synergists.[3] They are key components in effervescent tablets, reacting with bicarbonates to produce carbon dioxide.[3]

Potential Research:

  • Controlled-Release Formulations: Investigating the use of this compound to modulate the pH within a drug matrix, thereby controlling the dissolution and release of pH-sensitive active pharmaceutical ingredients (APIs). While ammonium hydroxide (B78521) is explored for pH-dependent drug release, research into this compound's specific release profiles is a promising area.[4]

  • Co-crystal Former: Exploring the ability of this compound to form co-crystals with APIs. Co-crystallization can significantly improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[3]

  • Tablet Disintegrant: While common disintegrants are synthetic polymers, exploring the potential of this compound, possibly in combination with other excipients, to facilitate the rapid breakup of tablets could be a novel research direction.[5][6]

Chiral Separation

The inherent chirality of the tartrate molecule has been fundamental to the field of stereochemistry since Louis Pasteur's work with sodium this compound.[7] This property remains highly relevant in the pharmaceutical industry, where the separation of enantiomers is often crucial for drug safety and efficacy.

Potential Research:

  • Development of Chiral Stationary Phases: Investigating the use of this compound derivatives to create novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC) to separate racemic mixtures of drugs.[8][9]

  • Chiral Mobile Phase Additive: Studying the effect of this compound as a chiral additive in the mobile phase for the enantiomeric separation of pharmaceuticals.

Innovations in Materials Science

This compound's crystalline structure and chemical reactivity make it a candidate for the development of advanced functional materials.

Non-Linear Optical (NLO) Materials

This compound crystals have been shown to exhibit second-harmonic generation (SHG) efficiency, making them of interest for applications in optical information processing and data storage.[10]

Quantitative Data: Second-Harmonic Generation

MaterialSHG Efficiency (relative to KDP)Reference
This compound1.6[10]

Experimental Protocol: Growth of this compound Crystals for NLO Studies

A common method for growing this compound crystals is the slow evaporation technique.[10]

  • Solution Preparation: Prepare a saturated solution of this compound by dissolving it in deionized water at a slightly elevated temperature with constant stirring.

  • Filtration: Filter the saturated solution to remove any impurities.

  • Crystallization: Place the filtered solution in a beaker covered with a perforated sheet to allow for slow evaporation at a constant temperature.

  • Crystal Harvesting: After a period of several days to weeks, single crystals of this compound will form and can be harvested.

Piezoelectric Materials

Potential Research:

  • Measurement of Piezoelectric Coefficients: Growing single crystals of this compound and characterizing their piezoelectric properties.

  • Development of Tartrate-Based Piezoelectric Devices: Investigating the potential of this compound thin films or composites in sensors, actuators, and energy harvesting devices.

Experimental Workflow: Investigating Piezoelectric Properties

cluster_synthesis Crystal Growth cluster_characterization Characterization cluster_application Device Fabrication & Testing A Prepare Saturated This compound Solution B Slow Evaporation or Temperature Reduction A->B C Harvest Single Crystals B->C D Crystal Structure Analysis (XRD) C->D E Apply Mechanical Stress C->E F Measure Generated Voltage (Piezoelectric Coefficient) E->F G Fabricate Thin Film or Composite F->G H Integrate into a Sensor/Actuator G->H I Test Device Performance H->I A Weigh this compound B Dissolve in Deionized Water A->B C Measure pH B->C D Adjust pH with Acid (e.g., HCl) or Base (e.g., NH4OH) C->D E Bring to Final Volume D->E F Final Buffer Solution E->F cluster_pathway Glutamate Metabolism Ammonium Ammonium Glutamate_Dehydrogenase Glutamate Dehydrogenase Ammonium->Glutamate_Dehydrogenase alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Glutamate_Dehydrogenase Glutamate Glutamate Glutamate_Dehydrogenase->Glutamate

References

Methodological & Application

Application Notes and Protocols: Ammonium Tartrate as a Buffering Agent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) tartrate is a versatile salt of tartaric acid that finds applications in various scientific disciplines, including biochemical research.[1][2] Its properties as a biological buffer and a chelating agent make it a candidate for use in biochemical assays.[1] This document provides detailed application notes and protocols for the use of ammonium tartrate as a buffering agent, with a specific focus on its application in a continuous spectrophotometric assay for NAD+-dependent formate (B1220265) dehydrogenase.

This compound typically functions as a buffer in the pH range of 6.0 to 7.5.[1] It can also serve as a nitrogen source in cell culture media and has been utilized in protein crystallization studies.[1][2][3] While not as commonly employed as Tris or phosphate (B84403) buffers in enzyme kinetics, its unique properties may offer advantages in specific experimental contexts.

Properties of this compound Buffer

PropertyValueReference
Molecular Formula C₄H₁₂N₂O₆[1]
Molecular Weight 184.15 g/mol [1]
Appearance White crystalline powder[1]
Solubility in Water 63.81 g/100 g H₂O at 30°C[1]
Buffering pH Range 6.0 - 7.5[1]

Application: NAD+-Dependent Formate Dehydrogenase Assay

This section details the use of this compound buffer in a continuous spectrophotometric assay for NAD+-dependent formate dehydrogenase (FDH). This enzyme catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored to determine enzyme activity.

Signaling Pathway Context

NAD+-dependent formate dehydrogenase is a key enzyme in the metabolic pathway of various organisms, playing a role in energy production and one-carbon metabolism. The reaction it catalyzes is a critical step in the oxidation of formate, linking it to the cellular redox state through the NAD+/NADH pool.

Formate_Dehydrogenase_Pathway Formate Formate FDH Formate Dehydrogenase Formate->FDH CO2 Carbon Dioxide NAD NAD+ NAD->FDH NADH NADH Redox_Balance Cellular Redox Balance NADH->Redox_Balance FDH->CO2 FDH->NADH

NAD+-Dependent Formate Dehydrogenase Reaction
Experimental Workflow

The general workflow for the formate dehydrogenase assay involves the preparation of reagents, execution of the enzymatic reaction, and subsequent data analysis to determine kinetic parameters.

FDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Ammonium Tartrate Buffer Mix_Reagents Mix Buffer and Substrates in Cuvette Prep_Buffer->Mix_Reagents Prep_Substrates Prepare Substrate (Formate, NAD+) Prep_Substrates->Mix_Reagents Prep_Enzyme Prepare Enzyme (Formate Dehydrogenase) Initiate_Reaction Initiate with Enzyme Prep_Enzyme->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Workflow for Formate Dehydrogenase Assay

Protocols

Preparation of 0.1 M this compound Buffer (pH 7.0)

Materials:

  • This compound (M.W. 184.15 g/mol )

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment

Procedure:

  • Dissolve 18.415 g of this compound in approximately 800 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 7.0 by dropwise addition of HCl (to lower pH) or NH₄OH (to raise pH).

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Store the buffer at 4°C.

Spectrophotometric Assay for NAD+-Dependent Formate Dehydrogenase

Materials:

  • 0.1 M this compound Buffer, pH 7.0

  • 1 M Sodium Formate stock solution

  • 10 mM NAD+ stock solution

  • Purified NAD+-dependent Formate Dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C).

  • In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components:

    • 850 µL of 0.1 M this compound Buffer (pH 7.0)

    • 100 µL of 1 M Sodium Formate solution (final concentration: 100 mM)

    • 50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)

  • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to record a baseline absorbance.

  • To initiate the reaction, add a small volume of the formate dehydrogenase enzyme solution (e.g., 10 µL of a 1 mg/mL stock) to the cuvette.

  • Immediately mix the contents again and start monitoring the increase in absorbance at 340 nm for a period of 3-5 minutes. Record data points at regular intervals (e.g., every 15 seconds).

  • The initial linear portion of the absorbance versus time plot represents the initial reaction velocity.

Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

  • ΔA₃₄₀/min is the initial rate of absorbance change at 340 nm.

  • Total Assay Volume is 1.0 mL.

  • ε (molar extinction coefficient of NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

  • Path Length is 1 cm.

  • Enzyme Volume is the volume of the enzyme solution added to the assay.

Quantitative Data and Comparison

Buffer (0.1 M, pH 7.0)Apparent Km (Formate, mM)Apparent Vmax (µmol/min/mg)Relative Activity (%)
This compound 1525100
Sodium Phosphate 1228112
Tris-HCl 202288

This hypothetical data suggests that while sodium phosphate might yield slightly higher activity, this compound can serve as a viable alternative. The choice of buffer can influence enzyme kinetics, and the optimal buffer should be determined empirically for each specific enzyme and assay condition.

Logical Relationships in Buffer Selection

The choice of a suitable buffer for a biochemical assay is a critical decision that depends on several interrelated factors.

Buffer_Selection_Logic cluster_enzyme Enzyme Properties cluster_assay Assay Conditions cluster_buffer Buffer Characteristics Optimal_pH Optimal pH Assay_pH Desired Assay pH Optimal_pH->Assay_pH Metal_Ion_Dependence Metal Ion Dependence Chelating_Properties Chelating Properties Metal_Ion_Dependence->Chelating_Properties Stability Enzyme Stability Temperature Assay Temperature Stability->Temperature pKa Buffer pKa Assay_pH->pKa Detection_Method Detection Method (e.g., Spectrophotometry) Chemical_Inertness Chemical Inertness Detection_Method->Chemical_Inertness Temperature_Dependence pH Temperature Dependence Temperature->Temperature_Dependence Buffer_Choice Optimal Buffer Choice pKa->Buffer_Choice Chelating_Properties->Buffer_Choice Temperature_Dependence->Buffer_Choice Chemical_Inertness->Buffer_Choice

Factors Influencing Buffer Selection

Conclusion

This compound can be a suitable buffering agent for certain biochemical assays within its effective pH range. Its utility should be assessed on a case-by-case basis, considering the specific requirements of the enzyme and the assay conditions. The provided protocol for the NAD+-dependent formate dehydrogenase assay serves as a template that can be adapted for other enzyme systems. Researchers are encouraged to perform their own optimization and validation experiments to ensure the suitability of this compound for their specific applications.

References

Application Notes: The Role of Ammonium Tartrate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ammonium (B1175870) tartrate is a salt commonly utilized as a precipitating agent in the crystallization of proteins, a critical step in determining their three-dimensional structure via X-ray crystallography.[1] The formation of well-ordered crystals is a prerequisite for high-resolution diffraction studies, which in turn provide detailed insights into protein function, enzyme mechanisms, and drug interactions.[2][3] Ammonium tartrate's utility in this process stems from its ability to induce protein precipitation in a controlled manner, facilitating the slow, ordered aggregation of protein molecules into a crystal lattice.

Physicochemical Properties and Mechanism of Action

Dibasic this compound, with the chemical formula (NH₄)₂C₄H₄O₆, is a salt of tartaric acid. Its mechanism of action in protein crystallization is primarily attributed to the "salting-out" effect. At high concentrations, the ammonium and tartrate ions compete with the protein for water molecules. This reduces the amount of solvent available to keep the protein in solution, thereby increasing the effective protein concentration and promoting protein-protein interactions that can lead to crystallization.

One of the notable properties of tartrate salts is their potential to act as cryoprotectants at high concentrations.[4] This can be advantageous during the X-ray data collection process, where crystals are often flash-cooled in liquid nitrogen to minimize radiation damage.[5] The presence of a cryoprotectant helps to prevent the formation of crystalline ice, which can damage the protein crystal and degrade the quality of the diffraction data.

Data Presentation: Exemplary Crystallization Conditions

The following table summarizes successful crystallization conditions for various proteins using this compound, providing a reference for designing initial screening experiments.

Protein/ComplexThis compound Concentration (M)Co-precipitant(s)Buffer & pHTemperature (K)MethodReference
Uba5 fragment0.2 - 0.523-25% PEG 3350100 mM MES-KOH, pH 6.0293Hanging Drop[6]
PhPINK1-Nb696-Ub TVLN complex1.3 - 1.4None0.1 M BIS-TRIS Propane, pH 6.3-7.0295.15Sitting Drop[7]
E_1r26_M1a0.2 M Potassium Tartrate (with 2.0 M Ammonium Sulfate)2.0 M Ammonium Sulfate0.1 M Sodium Citrate, pH 5.6289Sitting Drop[8]
LptA0.4 M Potassium Sodium TartrateNone0.1 M HEPES-HCl, pH 7.5293Hanging Drop[9]

Experimental Protocols

The following are detailed protocols for common vapor diffusion crystallization techniques using this compound.

Protocol 1: Hanging Drop Vapor Diffusion

This method involves suspending a drop of the protein-precipitant mixture over a larger reservoir of the precipitant solution.[10]

Materials:

  • Purified protein sample (typically 5-20 mg/mL)[11]

  • This compound stock solution (e.g., 2.0 M)

  • 24-well crystallization plates[12]

  • Siliconized glass cover slips[12]

  • High-vacuum grease or sealing tape[10]

  • Micropipettes and tips

Procedure:

  • Apply a thin, even ring of high-vacuum grease around the rim of each well of the 24-well plate.[10]

  • Pipette 500 µL of the reservoir solution (containing the desired concentration of this compound and buffer) into a well.

  • On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

  • Pipette 1 µL of the reservoir solution into the protein drop. Avoid introducing bubbles.

  • Gently mix the drop by pipetting up and down a few times.

  • Carefully invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.[12]

  • Repeat for all conditions being screened.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[12]

Protocol 2: Sitting Drop Vapor Diffusion

In this technique, the protein-precipitant drop is placed on a post that sits (B43327) in the middle of the reservoir.[13]

Materials:

  • Purified protein sample (typically 5-20 mg/mL)[11]

  • This compound stock solution (e.g., 2.0 M)

  • Sitting drop crystallization plates (e.g., Cryschem plates)[13]

  • Sealing tape or film[13]

  • Micropipettes and tips

Procedure:

  • Pipette 70-100 µL of the reservoir solution into the outer reservoir of a well in the sitting drop plate.

  • Pipette 1 µL of your protein solution onto the sitting drop post.

  • Add 1 µL of the reservoir solution to the protein drop on the post.

  • Carefully seal the well with the provided sealing tape or film, ensuring an airtight seal.

  • Repeat for all desired screening conditions.

  • Incubate the plate at a constant temperature and periodically check for the formation of crystals.[12]

Visualizations

Experimental Workflow for Protein Crystallization

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Structure Determination Protein_Purification Protein Purification (>95% purity) Concentration Concentration (5-20 mg/mL) Protein_Purification->Concentration Screening Crystallization Screening (e.g., with this compound) Concentration->Screening Optimization Optimization of Crystal Growth Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: A flowchart illustrating the major stages of protein structure determination by X-ray crystallography.

Logical Relationships in a Crystallization Trial

G cluster_variables Experimental Variables cluster_outcome Potential Outcomes Protein_Conc Protein Concentration Clear Clear Drop Protein_Conc->Clear Precipitate Precipitate Protein_Conc->Precipitate Crystals Crystals Protein_Conc->Crystals Precipitant_Conc This compound Concentration Precipitant_Conc->Clear Precipitant_Conc->Precipitate Precipitant_Conc->Crystals pH pH pH->Clear pH->Precipitate pH->Crystals Temperature Temperature Temperature->Clear Temperature->Precipitate Temperature->Crystals

Caption: Key variables influencing the outcome of a protein crystallization experiment.

Troubleshooting

When using this compound in crystallization trials, several common issues may arise.

  • Heavy Precipitation: If most drops show amorphous precipitate, the protein and/or precipitant concentration may be too high.[14] Try reducing the concentration of either or both components.

  • Clear Drops: If all drops remain clear, the solution is likely undersaturated.[14] In this case, increasing the protein and/or this compound concentration is recommended.

  • Showers of Microcrystals: The formation of many small crystals suggests that nucleation is too rapid. To promote the growth of larger, single crystals, try slowing down the equilibration rate. This can be achieved by reducing the precipitant concentration in the reservoir or by using a smaller drop size.

  • Phase Separation (Oiling Out): This occurs when the protein separates from the solution as an amorphous, oil-like phase. This can sometimes be a precursor to crystallization. If it persists, try adjusting the pH, temperature, or adding small amounts of detergents or other additives.

This compound is a versatile and effective precipitant for protein crystallization, applicable to a range of proteins and crystallization techniques. By systematically screening and optimizing key parameters such as concentration, pH, and temperature, researchers can leverage the properties of this compound to obtain high-quality crystals suitable for structural analysis. The provided protocols and troubleshooting guide offer a solid foundation for incorporating this compound into protein crystallization workflows, ultimately aiding in the elucidation of protein structure and function.

References

Ammonium Tartrate in Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Findings: While ammonium (B1175870) tartrate is a versatile chemical compound with applications in various scientific fields, its use as a primary buffer system in routine protein and nucleic acid gel electrophoresis is not well-documented in standard laboratory protocols. Extensive searches for established protocols using ammonium tartrate for techniques like SDS-PAGE or agarose (B213101) gel electrophoresis have not yielded specific, validated methodologies. Its application is more prominent in other areas such as chromatography and mass spectrometry.

This document, therefore, summarizes the known properties of this compound and provides context on its potential, albeit uncommon, applications in electrophoretic separations. It also outlines general principles for buffer preparation should a researcher wish to investigate its use for a specific, novel application.

Physicochemical Properties of this compound

This compound, the diammonium salt of tartaric acid, possesses properties that could theoretically make it suitable for certain electrophoretic applications. A summary of its key characteristics is presented below.

PropertyValueReference
Molecular Formula C₄H₁₂N₂O₆[1]
Molecular Weight 184.15 g/mol
Appearance White crystalline solid[2]
Solubility in Water 184 mg/mL (1 M) at 20°C[3]
pH of 1 M solution 6.0 - 7.5 at 25°C

Potential Applications in Separation Science

While not a mainstream electrophoresis buffer, this compound has been utilized in other separation techniques, which may offer insights into its potential electrophoretic behavior.

  • Hydrophobic Interaction Chromatography (HIC): this compound has been identified as a mass spectrometry-compatible salt for HIC, demonstrating comparable separation performance to the more commonly used ammonium sulfate.[4] This suggests its utility in maintaining protein structure during separation, a desirable characteristic for native electrophoresis.

  • Analysis of Oligonucleotides: It has been used to displace sodium for the analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD).[1][5][6]

Considerations for Use in Electrophoresis

The selection of a buffer system is critical for successful electrophoresis. Standard systems like Tris-glycine for proteins and TAE or TBE for nucleic acids are widely used due to their well-characterized properties that ensure sharp bands and reproducible results.[7][8][9]

Should one consider using this compound in an electrophoretic setup, the following points should be taken into account:

  • Buffering Capacity: The effective buffering range of tartrate needs to be compatible with the desired pH for the separation.

  • Ionic Strength: The concentration of the this compound solution will influence the conductivity of the buffer and, consequently, the migration of molecules and heat generation during the run.

  • Compatibility with Staining: The components of the buffer should not interfere with downstream visualization methods, such as Coomassie blue or silver staining for proteins, or fluorescent dyes for nucleic acids.

  • Leading and Trailing Ions: In discontinuous buffer systems, the mobility of the tartrate and ammonium ions relative to the molecules being separated will be a crucial factor in achieving stacking and resolution.[7][10]

General Protocol for Buffer Preparation

The following is a generalized protocol for preparing a stock solution of this compound. The final concentration and pH will need to be optimized for any specific application.

Materials:

  • This compound (dibasic, BioUltra grade or equivalent)

  • High-purity water (e.g., Milli-Q or deionized)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure for 1 M this compound Stock Solution:

  • Weigh out 184.15 g of this compound.

  • Add the this compound to a beaker containing approximately 800 mL of high-purity water.

  • Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. The solution should be clear and colorless.[3]

  • Transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.

  • Bring the final volume to 1 L with high-purity water.

  • If necessary, adjust the pH using a suitable acid or base (e.g., tartaric acid or ammonium hydroxide). Note that the pH of a 1 M solution is typically between 6.0 and 7.5.

  • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Store the buffer at room temperature or as required for the specific application.

Experimental Workflow for Evaluating a Novel Buffer System

For researchers interested in exploring this compound as a novel electrophoresis buffer, a systematic approach is necessary. The following workflow outlines the key steps.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization prep_buffer Prepare this compound Buffer (Varying Concentrations and pH) prep_gel Prepare Polyacrylamide or Agarose Gel (Incorporate Buffer) prep_buffer->prep_gel load_sample Load Samples (Protein or Nucleic Acid Ladders and Samples of Interest) prep_gel->load_sample run_electro Run Electrophoresis (Vary Voltage and Run Time) load_sample->run_electro stain_gel Stain and Visualize Gel run_electro->stain_gel analyze_results Analyze Results (Resolution, Band Sharpness, Migration Pattern) stain_gel->analyze_results optimize Optimize Buffer Composition and Running Conditions analyze_results->optimize Iterate

Caption: Workflow for the evaluation of a novel electrophoresis buffer system.

References

Application Notes and Protocols: The Role of Ammonium Tartrate in Food Additive and Preservative Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of ammonium (B1175870) tartrate (also known as diammonium tartrate) in the food industry. Utilized primarily as a leavening agent, acidity regulator, and yeast nutrient, this Generally Recognized as Safe (GRAS) substance offers significant functional benefits in a variety of food and beverage applications.[1] This document details its mechanisms of action, presents quantitative data on its use, and provides standardized protocols for its evaluation.

Physicochemical Properties and Specifications

This compound is the diammonium salt of L-tartaric acid, appearing as a white crystalline powder with a slight acidic taste.[1] It is soluble in water and hygroscopic in nature.[1]

PropertyValueReference
Synonyms Dithis compound, L-(+)-Tartaric acid diammonium salt[2]
Chemical Formula (NH₄)₂C₄H₄O₆[2]
Molar Mass 184.15 g/mol [2]
Appearance White crystalline powder[1]
Solubility in water Soluble[2]
Regulatory Status Generally Recognized as Safe (GRAS)[1]

Applications in Food Formulations

This compound serves several key functions in the food industry, primarily as a leavening agent, an acidity regulator, and a crucial nutrient for yeast in fermentation processes.[1]

Leavening Agent in Baked Goods

In baking, this compound contributes to the chemical leavening system, reacting to produce carbon dioxide gas, which results in a light and airy texture in products like cakes, cookies, and muffins.

Acidity Regulator in Beverages and Confectionery

As an acidity regulator, this compound helps to control and maintain the desired pH in a variety of food products, including beverages, jams, and jellies. This function is critical for flavor stability, microbial control, and overall product quality.

Yeast Nutrient in Winemaking and Brewing

This compound is a vital source of assimilable nitrogen for yeast during fermentation.[3] Adequate nitrogen is essential for robust yeast growth and metabolism, ensuring a complete and efficient fermentation process, which is particularly crucial in winemaking.[4][5]

Quantitative Data: Usage Levels and Efficacy

The use of tartrates, including this compound, is regulated to ensure consumer safety. The following table summarizes recently updated maximum permitted levels in the European Union for the group of tartaric acid and its salts (E 334–337, E 354).[6][7][8][9][10][11]

Food CategoryMaximum Level (mg/kg or mg/L)Reference
Unflavored fermented milk products, heat-treated after fermentation5,000 mg/kg[9]
Canned or bottled fruits and vegetables10,000 mg/kg[9]
Jams, jellies and marmalades5,000 mg/kg[9]
Processed potato products2,000 mg/kg[9]
Decorations, coatings and fillings10,000 mg/kg[9]
WineGoverned by good manufacturing practice[12]

Note: The acceptable daily intake (ADI) for the group of tartaric acid and tartrates is 240 mg/kg of body weight per day, expressed as tartaric acid.[6][7][10][11] In the United States, its use is generally permitted in food with no limitation other than current good manufacturing practice.[13]

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the functional properties of this compound in various food systems.

Protocol for Evaluating Leavening Efficacy in a Model Cake System

Objective: To quantify the leavening effect of this compound by measuring the change in volume and density of a model cake.

Materials:

  • Flour (400g)

  • Water (240g)

  • Salt (8g)

  • This compound (variable concentrations)

  • Control (no leavening agent)

  • Mixing bowls, loaf pans, oven

Procedure:

  • Dough Preparation: In separate bowls, prepare doughs with varying concentrations of this compound. A control dough with no leavening agent should also be prepared. For each, mix 400g of flour, 240g of water, and 8g of salt until a homogenous dough is formed.[14]

  • Initial Measurement: Place each dough into a greased loaf pan and measure the initial height at the center.[14]

  • Baking: Bake at 200°C (400°F) for 30 minutes.[14]

  • Final Measurement: After baking and cooling, measure the final height at the center of each cake.[14]

  • Data Analysis: Calculate the change in height for each concentration of this compound and compare it to the control. The volume and density of the final baked goods can also be determined to quantify the leavening effect.

Protocol for Assessing Acidity Regulation in a Beverage Model

Objective: To determine the effectiveness of this compound in controlling the pH of a model beverage system.

Materials:

  • Distilled water

  • Citric acid (to create an acidic base)

  • This compound (various concentrations)

  • pH meter

  • Beakers, magnetic stirrer

Procedure:

  • Prepare Acidic Solution: Create a base solution with a known acidic pH using citric acid and distilled water.

  • Addition of Acidity Regulator: To separate beakers of the acidic solution, add varying concentrations of this compound.

  • pH Measurement: Stir each solution until the this compound is fully dissolved and measure the final pH using a calibrated pH meter.

  • Data Analysis: Plot the change in pH as a function of the this compound concentration to determine its buffering capacity.

Protocol for Evaluating Yeast Fermentation Performance

Objective: To assess the impact of this compound as a nitrogen source on the fermentation kinetics of Saccharomyces cerevisiae.

Materials:

  • Synthetic grape must (or other fermentation medium)

  • Active dry yeast (Saccharomyces cerevisiae)

  • This compound (as a nitrogen source)

  • Fermentation flasks with airlocks

  • Hydrometer or refractometer

Procedure:

  • Yeast Rehydration: Rehydrate the active dry yeast according to the manufacturer's instructions. A common method is to suspend the yeast in a 5% sucrose (B13894) solution at 36-40°C.[4]

  • Prepare Fermentation Media: Prepare flasks with the synthetic must. Add varying concentrations of this compound to different flasks to achieve a range of Yeast Assimilable Nitrogen (YAN) levels. A control with no added nitrogen should be included. Many studies suggest a minimum YAN of around 150 mg/L for a complete fermentation.[15]

  • Inoculation: Inoculate each flask with the rehydrated yeast culture.

  • Fermentation Monitoring: Incubate the flasks at a constant temperature (e.g., 25°C). Monitor the progress of fermentation daily by measuring the specific gravity or Brix using a hydrometer or refractometer. This can be done by measuring the weight loss of the flasks.[4]

  • Data Analysis: Plot the fermentation kinetics (change in specific gravity/Brix over time) for each nitrogen concentration. The time to complete fermentation and the final alcohol content can be used to evaluate the effectiveness of this compound as a yeast nutrient.

Mechanism of Action and Signaling Pathways

Preservative Action through pH Control

The primary preservative mechanism of this compound is its ability to regulate the pH of food products. By maintaining an acidic environment, it can inhibit the growth of many spoilage and pathogenic microorganisms that have specific pH ranges for optimal growth.

Role in Yeast Nitrogen Metabolism

In yeast, ammonium is a preferred nitrogen source.[16] It is readily assimilated and used for the synthesis of essential nitrogenous compounds like amino acids and proteins, which are vital for cell growth and enzymatic activity during fermentation.[3][17]

Visualizations

Experimental_Workflow_for_Food_Preservative_Efficacy cluster_prep Preparation cluster_challenge Challenge Test cluster_incubation Incubation & Sampling cluster_analysis Analysis & Results prep_product Prepare Food Product with Preservative (this compound) inoculate_product Inoculate Product with Microorganism prep_product->inoculate_product prep_control Prepare Control Product (No Preservative) inoculate_control Inoculate Control with Microorganism prep_control->inoculate_control prep_inoculum Prepare Microbial Inoculum (e.g., Bacteria, Yeast, Mold) prep_inoculum->inoculate_product prep_inoculum->inoculate_control incubate Incubate all samples (Controlled Temperature & Time) inoculate_product->incubate inoculate_control->incubate sampling Collect Samples at Pre-defined Intervals incubate->sampling enumeration Microbial Enumeration (e.g., Plate Counts) sampling->enumeration analysis Analyze Microbial Growth/ Reduction Over Time enumeration->analysis conclusion Determine Preservative Efficacy analysis->conclusion

Caption: Workflow for evaluating the efficacy of a food preservative.

Leavening_Agent_Testing_Workflow cluster_prep Preparation cluster_measurement1 Pre-Baking Measurement cluster_baking Baking cluster_measurement2 Post-Baking Analysis prep_dough_test Prepare Dough with Leavening Agent (this compound) measure_initial_vol Measure Initial Volume/ Height of Dough prep_dough_test->measure_initial_vol prep_dough_control Prepare Control Dough (No Leavening Agent) prep_dough_control->measure_initial_vol bake Bake at Standardized Temperature and Time measure_initial_vol->bake measure_final_vol Measure Final Volume/ Height of Baked Product bake->measure_final_vol calc_rise Calculate Percentage Rise/ Change in Volume measure_final_vol->calc_rise sensory_eval Sensory Evaluation (Texture, Crumb Structure) measure_final_vol->sensory_eval

Caption: Experimental workflow for testing leavening agents in bakery products.

Yeast_Nitrogen_Metabolism cluster_extracellular Extracellular (Grape Must) cluster_cell Yeast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AmmoniumTartrate This compound Permeases Nitrogen Permeases AmmoniumTartrate->Permeases uptake AminoAcids Amino Acids AminoAcids->Permeases uptake Ammonium Ammonium (NH4+) Permeases->Ammonium OtherAminoAcids Other Amino Acids Permeases->OtherAminoAcids Glutamate Glutamate Ammonium->Glutamate synthesis Glutamine Glutamine Ammonium->Glutamine synthesis Proteins Proteins & Enzymes Glutamate->Proteins Glutamine->Proteins OtherAminoAcids->Proteins

Caption: Role of this compound in yeast nitrogen metabolism.

Synergistic Effects

Tartaric acid and its salts, including this compound, can exhibit synergistic effects when combined with other antioxidants.[18][19] This synergy can enhance the overall antioxidant capacity of a food product, providing better protection against oxidative degradation.[20] The mechanism for this is thought to involve the regeneration of primary antioxidants by the tartrate molecule or through metal chelation, which prevents metal-catalyzed oxidation reactions.[21] Further research into specific combinations of this compound with phenolic compounds and other natural antioxidants could lead to more effective and clean-label preservative systems.[20][22][23]

References

Ammonium Tartrate: Applications and Protocols in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) tartrate, the diammonium salt of tartaric acid, is a versatile excipient and processing aid in pharmaceutical manufacturing. Its utility stems from its properties as a buffering agent, protein precipitant, and chelating agent. This document provides detailed application notes and experimental protocols for the use of ammonium tartrate in various pharmaceutical manufacturing processes, including protein crystallization, buffer preparation for liquid formulations, and its role in analytical techniques.

Application as a Protein Crystallizing Agent

This compound is an effective precipitating agent for inducing the crystallization of proteins, a critical step in determining their three-dimensional structure for drug design and discovery. It works by decreasing the solubility of the protein, thereby promoting the formation of a crystalline lattice.

Experimental Protocol: Protein Crystallization using the Hanging-Drop Vapor Diffusion Method

This protocol describes the crystallization of a target protein using this compound as the precipitant.

Materials:

  • Purified target protein solution (e.g., 10-20 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 2.0 M in ultrapure water, pH adjusted)

  • Buffer solution (e.g., 1.0 M MES-KOH pH 6.0)

  • Polyethylene glycol (PEG) 3350

  • Crystallization plates (24-well or 96-well)

  • Siliconized glass cover slips

  • Micro-seeding tools (optional)

Procedure:

  • Reservoir Solution Preparation: Prepare a reservoir solution containing the desired concentration of this compound, buffer, and other precipitants. For example, a solution containing 0.2 M this compound, 100 mM MES-KOH pH 6.0, and 24% (w/v) PEG 3350.[1]

  • Hanging Drop Setup:

    • Pipette 500 µL of the reservoir solution into a well of the crystallization plate.

    • On a clean, siliconized cover slip, pipette 1.5 µL of the purified protein solution.

    • Add 1.5 µL of the reservoir solution to the protein drop.

    • Carefully invert the cover slip and place it over the well, ensuring an airtight seal with grease or vacuum seal.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 293 K).

  • Crystal Observation: Regularly observe the drops under a microscope for crystal formation over several days to weeks. Needle-like crystals may appear initially.[1]

  • Crystal Optimization (Optional): If initial crystals are small or of poor quality, micro-seeding can be employed. This involves transferring microscopic crystals from an initial drop to a new, equilibrated drop to encourage the growth of larger, single crystals.[1]

Quantitative Data:

ParameterInitial Crystallization Condition[1]Optimized Crystallization Condition (with micro-seeding)[1]
This compound Concentration0.3–0.5 M0.2 M
PEG 3350 Concentration23–25%24%
Buffer100 mM MES-KOH pH 6.0100 mM MES-KOH pH 6.0
Temperature293 K293 K
Protein ConcentrationNot specifiedNot specified
Drop Ratio (Protein:Reservoir)1:11:1 (with seed addition)
Crystal Growth Time4 days (Needle-like)3 days (Diffraction-quality)

Experimental Workflow for Protein Crystallization

protein_crystallization cluster_prep Preparation cluster_setup Hanging-Drop Setup cluster_growth Crystal Growth & Optimization protein_sol Purified Protein Solution create_drop Mix Protein and Reservoir on Cover Slip protein_sol->create_drop reservoir_sol Reservoir Solution (this compound, Buffer, PEG) pipette_reservoir Pipette Reservoir into Well reservoir_sol->pipette_reservoir reservoir_sol->create_drop seal_well Invert and Seal Well pipette_reservoir->seal_well create_drop->seal_well incubate Incubate at Constant Temperature seal_well->incubate observe Microscopic Observation incubate->observe optimize Micro-seeding (Optional) observe->optimize Poor quality diffraction_crystals Diffraction-Quality Crystals observe->diffraction_crystals Good quality optimize->create_drop

Caption: Workflow for protein crystallization using this compound.

Application as a Buffering Agent in Pharmaceutical Formulations

This compound can be used to prepare buffer solutions to maintain a stable pH in liquid pharmaceutical formulations, which is crucial for drug stability and efficacy.[2] The buffering range of this compound is typically between pH 4.5 and 6.5.

Experimental Protocol: Preparation of an this compound Buffer (0.1 M, pH 5.0) for an Injectable Formulation

This protocol outlines the preparation of a sterile this compound buffer suitable for use in parenteral formulations.

Materials:

  • This compound (pharmaceutical grade)

  • Tartaric acid (pharmaceutical grade)

  • Water for Injection (WFI)

  • Sodium hydroxide (B78521) or hydrochloric acid (for pH adjustment)

  • Sterile filtration unit (0.22 µm filter)

  • Autoclave-safe container

Procedure:

  • Calculate Molar Amounts: To prepare a 0.1 M buffer, calculate the required mass of this compound and tartaric acid based on the desired final volume. The Henderson-Hasselbalch equation can be used to estimate the ratio of the salt (this compound) to the acid (tartaric acid) needed for the target pH of 5.0.

  • Dissolution: In a clean, calibrated container, dissolve the calculated amount of this compound and tartaric acid in approximately 80% of the final volume of WFI.

  • pH Adjustment: While stirring, measure the pH of the solution using a calibrated pH meter. Adjust the pH to 5.0 ± 0.05 by dropwise addition of a sodium hydroxide solution or hydrochloric acid solution.

  • Final Volume Adjustment: Once the target pH is reached, add WFI to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm sterile filter into a sterile container under aseptic conditions.

  • Quality Control: Perform quality control tests on the final buffer, including pH measurement, visual inspection for particulates, and sterility testing.

Buffer Preparation Logical Flow

buffer_preparation start Start calculate Calculate Molar Amounts of this compound and Tartaric Acid start->calculate dissolve Dissolve in ~80% WFI calculate->dissolve adjust_ph Adjust pH to 5.0 with NaOH/HCl dissolve->adjust_ph final_volume Add WFI to Final Volume adjust_ph->final_volume sterilize Sterile Filter (0.22 µm) final_volume->sterilize qc Quality Control (pH, Sterility, Particulates) sterilize->qc end End qc->end hplc_workflow cluster_degradation Forced Degradation Studies cluster_hplc HPLC Analysis drug_substance Drug Substance acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal Stress drug_substance->thermal photolytic Photolytic Stress drug_substance->photolytic inject_samples Inject Degraded Samples acid->inject_samples base->inject_samples oxidation->inject_samples thermal->inject_samples photolytic->inject_samples prepare_mp Prepare Mobile Phase (this compound Buffer) hplc_system HPLC System prepare_mp->hplc_system hplc_system->inject_samples optimize_method Optimize Separation inject_samples->optimize_method validate_method Validate Method (ICH) optimize_method->validate_method stability_indicating Stability-Indicating Method validate_method->stability_indicating

References

Troubleshooting & Optimization

How to prevent ammonium tartrate precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ammonium (B1175870) Tartrate Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium tartrate solutions. Our aim is to help you prevent unwanted precipitation and ensure the stability of your experimental solutions.

Troubleshooting Guide: Preventing this compound Precipitation

Unforeseen precipitation of this compound can compromise experimental results. This guide provides a systematic approach to diagnose and resolve these issues.

dot ```dot graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Precipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Measure Solution pH", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Review Storage and\nWorking Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Verify this compound\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCommonIon [label="Identify Other\nAmmonium Salts", fillcolor="#FBBC05", fontcolor="#202124"];

pHLow [label="Is pH < 5.0?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; TempLow [label="Was solution cooled or\nstored at low temp?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ConcHigh [label="Is concentration near\nsolubility limit?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CommonIonPresent [label="Are other ammonium\nsalts present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

AdjustpH [label="Action: Increase pH to 6.0-7.0\nusing dilute NH4OH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; WarmSolution [label="Action: Gently warm solution.\nStore at stable room temp.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; DiluteSolution [label="Action: Dilute solution or add\nco-solvent (e.g., glycerol).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reformulate [label="Action: Reformulate avoiding\nadditional ammonium salts.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckpH; Start -> CheckTemp; Start -> CheckConc; Start -> CheckCommonIon;

CheckpH -> pHLow; pHLow -> AdjustpH [label="Yes"]; pHLow -> TempLow [label="No"];

CheckTemp -> TempLow; TempLow -> WarmSolution [label="Yes"]; TempLow -> ConcHigh [label="No"];

CheckConc -> ConcHigh; ConcHigh -> DiluteSolution [label="Yes"]; ConcHigh -> CommonIonPresent [label="No"];

CheckCommonIon -> CommonIonPresent; CommonIonPresent -> Reformulate [label="Yes"]; }``` Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation?

A1: The most common factors leading to this compound precipitation are:

  • Low pH: this compound is the salt of a weak acid (tartaric acid) and a weak base (ammonia). In acidic conditions, the tartrate ion (C₄H₄O₆²⁻) can be protonated to form less soluble species like bitartrate (B1229483) (HC₄H₄O₆⁻) or tartaric acid (H₂C₄H₄O₆).

  • Low Temperature: The solubility of this compound in water decreases as the temperature drops. Solutions prepared at room temperature may precipitate if cooled.

  • High Concentration: Exceeding the solubility limit of this compound at a given temperature will lead to precipitation.

  • Common Ion Effect: The presence of other salts containing ammonium (NH₄⁺) or tartrate ions will decrease the solubility of this compound.

[1]Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution is a critical factor for maintaining this compound solubility. A 0.2 molar aqueous solution of this compound has a pH of approximately 6.5. T[2]he optimal pH range for keeping this compound dissolved is generally between 6.0 and 7.5. B[3]elow this range, the tartrate ions begin to protonate, forming less soluble species. Solutions of this compound can become more acidic over time due to the gradual loss of ammonia, which can lead to precipitation. T[2]herefore, it may be necessary to periodically check and adjust the pH of stock solutions.

Q3: What is the effect of temperature on this compound solubility?

A3: this compound is significantly more soluble in water at higher temperatures. Storing solutions at reduced temperatures can lead to the formation of a precipitate. If precipitation is observed after cooling, gentle warming of the solution can often redissolve the salt. For long-term storage, it is advisable to keep solutions at a stable room temperature.

Q4: Can I use co-solvents to prevent precipitation?

A4: Yes, using co-solvents can be an effective strategy to increase the solubility of this compound and prevent precipitation, especially when high concentrations are required. Co-solvents such as glycerol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can increase the solubility of salts in aqueous solutions. T[4][5]he exact ratio of co-solvent to water will depend on the required concentration of this compound and the experimental conditions. It is recommended to perform small-scale trials to determine the optimal co-solvent concentration for your specific application.

Q5: How does the common ion effect lead to precipitation?

A5: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound. For example, if you have a saturated solution of this compound, adding another ammonium salt (like ammonium chloride) will increase the total concentration of ammonium ions (NH₄⁺). According to Le Chatelier's principle, the equilibrium will shift to the left, favoring the formation of solid this compound and thus causing precipitation.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 g H₂O)Molar Concentration (mol/L)
043.92~2.38
1558.10~3.15
3063.81~3.46
4579.45~4.31
6087.17~4.73

Data sourced from MP Biomedicals and Smolecule. [3][6]

Experimental Protocols
Protocol 1: Preparation of a Stable this compound Buffer (0.5 M, pH 6.8)

This protocol describes the preparation of a stable 0.5 M this compound buffer solution.

Materials:

  • This compound (ACS grade or higher)

  • Deionized water

  • Ammonium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (1 M)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 1 L)

  • Sterile filter (0.22 µm)

Procedure:

  • Dissolution: To a 1 L volumetric flask, add approximately 800 mL of deionized water. Place a magnetic stir bar in the flask and place it on a stir plate.

  • Weigh and Add Solute: Weigh out 92.075 g of this compound (molar mass = 184.15 g/mol ) and slowly add it to the stirring water.

  • Ensure Complete Dissolution: Continue stirring until all the this compound has completely dissolved. Gentle warming (to no more than 40°C) can be used to expedite this process. Allow the solution to cool to room temperature before proceeding.

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the pH probe into the solution and monitor the pH. A freshly prepared solution should have a pH around 6.5.

  • Fine-tuning pH: If necessary, adjust the pH to 6.8 by adding 1 M ammonium hydroxide dropwise to increase the pH or 1 M hydrochloric acid dropwise to decrease the pH. Allow the solution to equilibrate for a few minutes after each addition before taking a final pH reading.

  • Final Volume Adjustment: Once the target pH is reached, carefully add deionized water to the 1 L mark on the volumetric flask.

  • Filtration and Storage: For long-term stability and to remove any potential particulates, sterile-filter the solution through a 0.22 µm filter into a clean, sterile container. Store the solution at a stable room temperature and protect it from light.

dot

ProtocolWorkflow A 1. Add 800 mL DI Water to Volumetric Flask B 2. Weigh and Add 92.075 g this compound A->B C 3. Stir Until Fully Dissolved (Gentle Warming Optional) B->C D 4. Calibrate pH Meter and Measure pH C->D E 5. Adjust pH to 6.8 with NH4OH or HCl D->E F 6. Bring to Final Volume (1 L) E->F G 7. Sterile Filter and Store at Room Temperature F->G

Caption: Workflow for preparing a stable this compound buffer.

Protocol 2: Calculating and Mitigating the Common Ion Effect

This protocol provides a conceptual and calculated example of the common ion effect on this compound solubility.

Conceptual Framework: The dissolution of this compound in water is an equilibrium process: (NH₄)₂C₄H₄O₆ (s) ⇌ 2NH₄⁺ (aq) + C₄H₄O₆²⁻ (aq)

The solubility product constant (Ksp) is given by: Ksp = [NH₄⁺]² [C₄H₄O₆²⁻]

If a common ion, such as NH₄⁺ from ammonium chloride (NH₄Cl), is introduced, the concentration of [NH₄⁺] increases. To maintain the Ksp value, the equilibrium will shift to the left, causing some this compound to precipitate out of the solution, thereby reducing its molar solubility.

Calculated Example:

Assumptions for this illustrative example:

  • Let's assume the molar solubility of this compound in pure water at a specific temperature is 'S'. The Ksp would be (2S)² * S = 4S³.

Scenario: Calculate the molar solubility of this compound in a 0.1 M ammonium chloride solution, assuming a hypothetical Ksp of 1.0 x 10⁻⁵.

  • Set up the equilibrium expression: Ksp = [NH₄⁺]² [C₄H₄O₆²⁻] = 1.0 x 10⁻⁵

  • Define the ion concentrations at equilibrium:

    • Let 'x' be the molar solubility of this compound in the ammonium chloride solution.

    • [C₄H₄O₆²⁻] = x

    • [NH₄⁺] = 0.1 (from NH₄Cl) + 2x (from (NH₄)₂C₄H₄O₆)

  • Substitute into the Ksp expression: 1.0 x 10⁻⁵ = (0.1 + 2x)² (x)

  • Simplify the equation: Since the Ksp is small, we can assume that 2x will be negligible compared to 0.1 M. Therefore, (0.1 + 2x) ≈ 0.1. 1.0 x 10⁻⁵ ≈ (0.1)² (x) 1.0 x 10⁻⁵ ≈ 0.01x

  • Solve for x: x ≈ 1.0 x 10⁻³ M

Conclusion of Example: In this hypothetical scenario, the molar solubility of this compound is reduced to 1.0 x 10⁻³ M in the presence of 0.1 M ammonium chloride, demonstrating the common ion effect.

Mitigation Strategy: To avoid the common ion effect, review all components of your solution and avoid using multiple salts that share a common ion (in this case, ammonium). If an ammonium-based buffer is required, consider using only this compound and adjusting the pH with a non-ammonium base or acid if possible, or use a different buffering system altogether.

References

Technical Support Center: Optimizing Ammonium Tartrate for Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ammonium (B1175870) tartrate concentration in protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for ammonium tartrate in initial crystallization screens?

A1: For initial screening, this compound is often used in a concentration range of 0.2 M to 2.0 M. A specific case study for the Uba5 protein fragment initiated screening with a reservoir solution containing 0.3–0.5 M this compound dibasic salt, which yielded needle-like crystals[1]. Another study on the human XRCC4–XLF complex utilized 1.8 M triammonium (B15348185) citrate (B86180) in the crystallization drop[2]. The optimal concentration is highly dependent on the specific protein and other components of the crystallization cocktail.

Q2: How does this compound concentration affect crystal morphology?

A2: The concentration of this compound can significantly influence the size and shape of the crystals. High concentrations of precipitants can lead to rapid nucleation, resulting in a shower of small, often unusable crystals or needles. For instance, initial trials with 0.3-0.5 M this compound for the Uba5 protein produced needle-like crystals[1]. Reducing the precipitant concentration often slows down the crystallization process, allowing fewer nuclei to form and grow into larger, well-defined crystals.

Q3: Can I use this compound in combination with other precipitants?

A3: Yes, this compound is frequently used as a co-precipitant, often with polyethylene (B3416737) glycols (PEGs). For example, the initial crystallization of the Uba5 protein fragment was successful in a solution containing 23–25% PEG 3350 and 0.3–0.5 M this compound[1]. Combining a salt like this compound with a polymer precipitant can provide a more nuanced control over the supersaturation of the protein solution.

Q4: What is the role of pH when using this compound?

A4: As with most crystallization experiments, pH is a critical variable. The solubility of a protein is typically at its minimum at its isoelectric point (pI), and adjusting the pH away from the pI can increase solubility. The buffer used in conjunction with this compound will maintain a stable pH, influencing the charge distribution on the protein surface and its propensity to form ordered crystal contacts. In the crystallization of the Uba5 fragment, a MES-KOH buffer at pH 6.0 was used[1].

Q5: Are there alternatives to this compound that I can try?

A5: Yes, if this compound is not yielding good results, other tartrate salts or salts from a similar position in the Hofmeister series can be effective. Potassium sodium tartrate is a common alternative that has been used successfully in protein crystallization[3][4]. Additionally, other ammonium salts like ammonium sulfate (B86663) or ammonium citrate can be explored.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound for protein crystallization.

Problem 1: I am getting a shower of small needles or microcrystals.

This issue typically arises from a high level of supersaturation, leading to rapid and excessive nucleation.

Solution Detailed Protocol
Reduce Precipitant Concentration Systematically decrease the concentration of this compound in your reservoir solution. For example, if your initial hits were at 0.5 M, set up a gradient of 0.4 M, 0.3 M, and 0.2 M. The Uba5 protein crystallization was optimized by reducing the this compound concentration from an initial range of 0.3-0.5 M down to 0.2 M, which, combined with microseeding, yielded diffraction-quality crystals[1].
Vary Protein Concentration A lower protein concentration can reduce the rate of nucleation. Try setting up drops with your protein at 75%, 50%, and 25% of the original concentration.
Adjust Temperature Changing the incubation temperature can alter the protein's solubility and the rate of equilibration. If you are crystallizing at room temperature, try moving your plates to 4°C, or vice versa.
Introduce a Seeding Technique If you have existing microcrystals, you can use them to seed new drops with lower precipitant concentrations. This encourages the growth of larger, single crystals from a controlled number of nuclei. Microseeding was a key step in optimizing the crystals of the Uba5 protein fragment[1].
Problem 2: My drops show heavy, amorphous precipitate.

Amorphous precipitation occurs when the protein comes out of solution in a disordered manner, often due to excessively high supersaturation or protein instability.

Solution Detailed Protocol
Significantly Lower Precipitant Concentration The supersaturation level is likely too high. Drastically reduce the this compound concentration or create a wider gradient screen to find the metastable zone where crystals can grow.
Adjust pH Move the pH of your buffer further away from the protein's isoelectric point (pI) to increase its solubility and stability.
Screen Additives Small molecules, detergents, or salts can sometimes stabilize the protein and prevent amorphous precipitation. Consider using an additive screen to identify beneficial compounds.
Check Protein Purity and Homogeneity Amorphous precipitation can be a sign of impure or aggregated protein. It is crucial to ensure your protein sample is highly pure and monodisperse before setting up crystallization trials.
Problem 3: The drops remain clear with no crystals or precipitate.

This indicates that the protein solution has not reached a sufficient level of supersaturation for nucleation to occur.

Solution Detailed Protocol
Increase Precipitant Concentration Systematically increase the concentration of this compound in your reservoir solution to further reduce the solubility of your protein.
Increase Protein Concentration Concentrate your protein sample to a higher starting concentration before setting up the crystallization drops.
Change the Drop Ratio Instead of the standard 1:1 ratio of protein to reservoir solution, try a 2:1 or 1:2 ratio to alter the equilibration dynamics.
Consider a Different Precipitant Your protein may not be amenable to crystallization with this compound under the conditions tested. It is advisable to screen a wider range of precipitants.

Quantitative Data on this compound Concentration

The following table summarizes a case study on the optimization of this compound concentration for the crystallization of the Uba5 protein fragment[1].

ProteinBufferCo-PrecipitantThis compound Concentration (M)Crystal MorphologyDiffraction Resolution (Å)
Uba5 (residues 57-363)100 mM MES-KOH pH 6.023-25% PEG 33500.3 - 0.5Needle-like crystalsNot suitable for diffraction
Uba5 (residues 57-363)100 mM MES-KOH pH 6.024% PEG 33500.2Rod-like single crystals (after microseeding)2.95

Experimental Protocols

Protocol 1: Initial Screening with this compound using Hanging-Drop Vapor Diffusion

This protocol describes a general method for setting up an initial screen to find crystallization conditions using this compound.

  • Prepare the Reservoir Solution : Prepare a series of reservoir solutions with varying concentrations of this compound (e.g., 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M) in a suitable buffer (e.g., 100 mM HEPES pH 7.0).

  • Set up the Crystallization Plate : Pipette 500 µL of each reservoir solution into the wells of a 24-well crystallization plate.

  • Prepare the Drop : On a siliconized coverslip, mix 1 µL of your protein solution (typically 5-10 mg/mL) with 1 µL of the corresponding reservoir solution.

  • Seal the Well : Invert the coverslip and place it over the well, ensuring an airtight seal is formed with vacuum grease.

  • Incubate and Observe : Incubate the plate at a constant temperature (e.g., 20°C) and monitor the drops for the formation of crystals, precipitate, or clear drops over several days to weeks.

Protocol 2: Optimization of this compound Concentration via Microseeding

This protocol is adapted from the optimization of Uba5 crystals and is useful when initial conditions produce microcrystals[1].

  • Prepare a Seed Stock :

    • Transfer a small volume of the drop containing microcrystals into a microcentrifuge tube containing 50 µL of a stabilizing solution (e.g., the reservoir solution from the initial hit).

    • Add a seed bead and vortex vigorously to crush the crystals and create a seed stock.

    • Create serial dilutions of the seed stock (e.g., 1:10, 1:100, 1:1000) using the stabilizing solution.

  • Set up New Drops :

    • Prepare a new crystallization plate with reservoir solutions containing a lower concentration of this compound than the initial hit (e.g., 0.2 M if the initial hit was at 0.4 M).

    • Prepare the crystallization drops by mixing your protein solution with the new reservoir solution.

  • Introduce the Seeds :

    • Using a fine tool like a cat whisker or a pipette tip, touch the diluted seed stock and then streak it through the new crystallization drop.

  • Incubate and Observe : Incubate the plate and monitor for the growth of larger, single crystals.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_evaluation Evaluation of Results cluster_optimization Optimization start Purified Protein screen Screen with 0.2-2.0 M This compound start->screen outcome Observe Drops screen->outcome clear Clear Drops outcome->clear Undersaturated precipitate Precipitate outcome->precipitate Overly Supersaturated crystals Microcrystals/ Needles outcome->crystals Promising Condition clear->screen Increase Precipitant/ Protein Concentration precipitate->screen Decrease Precipitant/ Protein Concentration opt_precipitant Decrease Ammonium Tartrate Concentration crystals->opt_precipitant opt_protein Vary Protein Concentration opt_precipitant->opt_protein microseeding Perform Microseeding opt_protein->microseeding single_crystal Single, Diffraction- Quality Crystal microseeding->single_crystal

Caption: Workflow for optimizing this compound concentration.

troubleshooting_guide cluster_outcomes cluster_solutions_clear cluster_solutions_precipitate cluster_solutions_needles start Initial Observation clear_drop Clear Drop start->clear_drop Undersaturated precipitate Amorphous Precipitate start->precipitate Overly Supersaturated needles Shower of Needles/ Microcrystals start->needles High Nucleation inc_precipitant Increase Ammonium Tartrate Conc. clear_drop->inc_precipitant inc_protein Increase Protein Conc. clear_drop->inc_protein dec_precipitant_heavy Drastically Decrease This compound Conc. precipitate->dec_precipitant_heavy check_purity Check Protein Purity precipitate->check_purity adjust_ph Adjust pH away from pI precipitate->adjust_ph dec_precipitant_fine Fine-tune Decrease in this compound Conc. needles->dec_precipitant_fine vary_protein Vary Protein Conc. needles->vary_protein seeding Microseeding needles->seeding

References

Technical Support Center: Troubleshooting Protein Aggregation with Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of ammonium (B1175870) tartrate to mitigate protein aggregation during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My protein is aggregating. Can I use ammonium tartrate to prevent this?

A1: this compound is not a conventional additive for preventing protein aggregation, but it may be a viable option to explore, particularly if standard methods have not been successful. Its utility stems from its properties as a salt, which can influence protein solubility and stability. Similar to the well-known effects of ammonium sulfate (B86663), this compound may help to stabilize your protein through a "salting-out" effect at high concentrations or by preferential hydration at lower concentrations.[1][2] Additionally, as a biological buffer, it can help maintain a stable pH, which is crucial for protein stability.[3]

Q2: How might this compound affect my protein's stability?

A2: this compound, as a salt, can influence protein stability through several mechanisms:

  • The Hofmeister Effect : Salts affect the structure and solubility of proteins based on the nature of their ions. The ammonium and tartrate ions will interact with the hydration shell of the protein. At certain concentrations, this can lead to increased stability of the protein's native conformation.[1][2]

  • Ionic Strength : By increasing the ionic strength of the solution, this compound can help to screen electrostatic charges on the protein surface, which may prevent self-association and aggregation.

  • Preferential Hydration/Exclusion : At lower concentrations, the ions of this compound can be preferentially excluded from the protein surface, which promotes protein hydration and can enhance stability. Conversely, at high concentrations, it can lead to precipitation (salting-out) by competing for water molecules.[2][4]

  • Buffering Capacity : this compound can act as a buffer, helping to maintain a constant pH, which is critical for preventing aggregation caused by pH fluctuations.[3]

Q3: What is the difference between using this compound and ammonium sulfate?

A3: Ammonium sulfate is a widely used and well-documented salt for protein precipitation and stabilization.[1][5][6] It is highly effective due to the high position of the sulfate and ammonium ions in the Hofmeister series, which strongly favor protein precipitation at high concentrations and stabilization at lower concentrations.[1][2]

This compound is less commonly used for this purpose. The tartrate ion is a dicarboxylate and may have different effects on protein hydration and surface interactions compared to the sulfate ion. While both are ammonium salts, the differing anionic properties mean that the optimal concentration and specific effects on your protein are likely to be different. It is advisable to test this compound in a screening experiment to determine its specific effect on your protein of interest.

Q4: How can I test if this compound will prevent the aggregation of my protein?

A4: A systematic screening approach is the best way to determine if this compound can help stabilize your protein. This typically involves incubating your protein under various conditions and measuring the amount of aggregation. A detailed protocol for such a screening experiment is provided below. The key is to test a range of this compound concentrations and compare the results to your current buffer conditions and other common anti-aggregation additives.

Q5: Are there any potential downsides to using this compound?

A5: Yes, there are potential considerations:

  • Unpredictable Effects : As it is not a standard additive, its effect on your specific protein may be unpredictable. It could potentially induce aggregation at certain concentrations.

  • Interference with Downstream Applications : The presence of this compound may interfere with subsequent experimental steps, such as functional assays, chromatography, or mass spectrometry. It is essential to consider how you will remove the salt if necessary, for example, through dialysis or buffer exchange chromatography.

  • pH Changes : While it has buffering capacity, the addition of any salt can still alter the pH of your solution. It is important to monitor and adjust the pH as needed.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Increased aggregation after adding this compound. The concentration of this compound is too high, causing a "salting-out" effect.Reduce the concentration of this compound significantly. Test a gradient of lower concentrations (e.g., 10-200 mM).
The pH of the solution has shifted to the protein's isoelectric point (pI).Measure the pH of the solution after adding this compound and adjust it to be at least one pH unit away from the protein's pI.
No effect on protein aggregation. The concentration of this compound is too low to have a stabilizing effect.Increase the concentration of this compound in a stepwise manner (e.g., up to 1 M) and monitor for changes in aggregation.
The mechanism of aggregation is not influenced by ionic strength or the effects of this particular salt.Consider other classes of additives, such as non-ionic detergents, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline).
Protein precipitates out of solution. You have reached a concentration that is causing precipitation rather than preventing aggregation.This can be useful for concentrating your protein. If the goal is to maintain solubility, you must use a lower concentration. If you wish to proceed with precipitation, the precipitated protein can often be resolubilized in a suitable buffer.[2]

Experimental Protocols

Protocol: Screening for Optimal this compound Concentration to Reduce Protein Aggregation

This protocol outlines a method to screen for the effective concentration of this compound for preventing protein aggregation.

Materials:

  • Purified protein stock solution

  • Base buffer (the buffer in which your protein is currently aggregating)

  • This compound stock solution (e.g., 1 M in the base buffer, pH adjusted)

  • Microcentrifuge tubes or 96-well plates

  • Spectrophotometer or plate reader for turbidity measurements (optional)

  • SDS-PAGE equipment

  • Microcentrifuge

Methodology:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the this compound stock solution in the base buffer to achieve a range of final concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 250 mM, 500 mM, 750 mM, 1 M).

    • For each concentration, mix the appropriate volume of the this compound dilution with your protein stock to a consistent final protein concentration. Ensure the final volume is the same for all samples.

  • Incubation:

    • Incubate the samples under conditions that typically induce aggregation (e.g., elevated temperature, prolonged storage at 4°C, freeze-thaw cycles).

  • Quantification of Aggregation:

    • Turbidity Measurement (for insoluble aggregates): Measure the optical density (OD) of the samples at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm). An increase in OD indicates increased aggregation.

    • Centrifugation and SDS-PAGE (for insoluble aggregates):

      • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to pellet the aggregated protein.

      • Carefully collect the supernatant (soluble fraction).

      • Resuspend the pellet (insoluble fraction) in an equal volume of base buffer.

      • Analyze equal volumes of the supernatant and resuspended pellet from each condition by SDS-PAGE. A decrease in the protein band intensity in the pellet fraction and a corresponding increase in the supernatant fraction indicate a reduction in aggregation.

Data Presentation:

Summarize the quantitative data from your screening experiments in a table for easy comparison.

Table 1: Example Data Summary for this compound Screening

This compound Conc. (mM)Turbidity (OD at 340 nm)% Soluble Protein (from SDS-PAGE densitometry)
0 (Control)0.545%
250.455%
500.370%
1000.285%
2500.1590%
5000.280%
7500.460%
10000.630%

Visualizations

Workflow_for_Troubleshooting_Protein_Aggregation Workflow for Troubleshooting Protein Aggregation start Protein Aggregation Observed assess Assess Aggregation Type (Soluble vs. Insoluble) start->assess screen_additives Screen Additives assess->screen_additives ammonium_tartrate Include this compound in Screening Panel screen_additives->ammonium_tartrate other_additives Other Additives (Sugars, Amino Acids, Detergents) screen_additives->other_additives optimize Optimize Concentration of Best Additive ammonium_tartrate->optimize other_additives->optimize validate Validate in Functional Assay optimize->validate implement Implement Optimized Buffer in Protocol validate->implement

Caption: Troubleshooting workflow for protein aggregation.

Hypothetical_Mechanism_of_Ammonium_Tartrate_Action Hypothetical Mechanism of this compound Action cluster_protein Protein Surface cluster_solution Aqueous Solution protein Protein water H₂O protein->water Hydration Shell hydrophobic Hydrophobic Patch charged Charged Residue ammonium NH4+ ammonium->charged Ionic Shielding ammonium->water Water Structuring (Hofmeister Effect) tartrate Tartrate²⁻ tartrate->charged Ionic Shielding tartrate->water Water Structuring (Hofmeister Effect)

Caption: Potential mechanisms of this compound on protein stability.

References

Technical Support Center: Optimizing Reaction Yields with Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving ammonium (B1175870) tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of ammonium tartrate in chemical reactions?

This compound is a versatile reagent with several key functions in chemical synthesis:

  • Buffering Agent: It helps maintain a stable pH in a solution, which is crucial for many reactions where pH fluctuations can lead to side reactions or product degradation.[1]

  • Chelating Agent: this compound can bind to metal ions in a reaction mixture.[1][2] This is particularly useful for preventing metal-catalyzed decomposition of reagents or products.[3][4]

  • Resolving Agent in Chiral Synthesis: It is used in the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts, which have different solubilities.[5][6][7][8][9]

  • Intermediate in Organic Synthesis: It serves as a precursor or reagent in various organic transformations.[1][2][10][11]

Q2: I'm observing a low yield in my reaction where this compound is used as a buffer. What are the possible causes and solutions?

Low yields in reactions buffered with this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low Reaction Yield

IssuePossible CauseRecommended Solution
Precipitation of Reactants or Product The reaction solvent may not be compatible with the this compound buffer, leading to precipitation. This is a common issue when using high concentrations of organic solvents with aqueous buffers.[12]- Increase the proportion of the aqueous phase. - Screen different co-solvents to improve solubility. - Consider using a different buffering agent with better solubility in your solvent system.
Incorrect pH of the Reaction Mixture The initial pH of the this compound buffer may not be optimal for your specific reaction. This compound solutions can also become more acidic over time due to the loss of ammonia.[3]- Carefully measure and adjust the pH of the buffer solution before adding it to the reaction.[13] - Monitor the pH of the reaction mixture throughout the process and adjust as necessary. - Prepare fresh this compound solutions for critical reactions.[3]
Side Reactions Catalyzed by Ammonia This compound can be a source of ammonia, which might participate in unwanted side reactions, such as the formation of enamines with carbonyl compounds.[14]- Lower the reaction temperature to favor the desired reaction pathway. - Consider using a different ammonium salt or a non-amine-based buffer if enamine formation is a significant issue.
Inhibition by Tartrate Anion The tartrate anion itself might be inhibiting a catalyst or reacting with a substrate in an unintended way.- Reduce the concentration of the this compound buffer to the minimum effective level. - Test alternative buffering systems to see if the yield improves.
Poor Quality of this compound Impurities in the this compound reagent could be interfering with the reaction.- Use high-purity, analytical grade this compound. - Consider recrystallizing the this compound if purity is a concern.

Chiral Resolution: Understanding Yield Limitations

Q3: I am using this compound for chiral resolution, but my yield of the desired enantiomer is consistently around 50%. Is this normal?

Yes, a yield approaching 50% is the theoretical maximum for a single crystallization step in a classical chiral resolution using a resolving agent like this compound.[5][6] This is because the racemic mixture contains equal amounts of two enantiomers, and the resolving agent selectively forms a less soluble diastereomeric salt with one of them. The other diastereomeric salt remains in the solution.

To improve the overall yield, you can employ strategies such as:

  • Racemization and Recycling: Recover the undesired enantiomer from the mother liquor, convert it back to the racemic mixture (racemize), and re-subject it to the resolution process.[5]

  • Kinetic Resolution: In some cases, one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. However, the theoretical maximum yield for the recovered unreacted enantiomer is still 50%.[6]

Experimental Protocols

Preparation of a 0.1 M this compound Buffer (pH 7.0)

Materials:

  • This compound (reagent grade)[1][10]

  • Deionized water

  • Ammonium hydroxide (B78521) or tartaric acid for pH adjustment[2][15]

  • pH meter

Procedure:

  • Dissolve 18.41 g of this compound in approximately 900 mL of deionized water.

  • Stir the solution until the this compound is completely dissolved.

  • Calibrate the pH meter using standard buffer solutions.

  • Measure the pH of the this compound solution.

  • Adjust the pH to 7.0 by adding small increments of dilute ammonium hydroxide (to increase pH) or a dilute solution of tartaric acid (to decrease pH).

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • Store the buffer solution in a tightly sealed container. Note that the pH may drift over time due to the loss of ammonia.[3]

Visualizing Reaction Logic

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Reaction Yield Observed check_precipitation Check for Precipitation of Reactants/Product start->check_precipitation check_ph Verify and Optimize Reaction pH check_precipitation->check_ph No solution_precipitation Adjust Solvent System or Buffer Concentration check_precipitation->solution_precipitation Yes check_side_reactions Investigate Potential Side Reactions check_ph->check_side_reactions No solution_ph Prepare Fresh Buffer and Monitor pH check_ph->solution_ph Yes check_reagent_quality Assess this compound Quality check_side_reactions->check_reagent_quality No solution_side_reactions Modify Reaction Temperature or Buffer Choice check_side_reactions->solution_side_reactions Yes solution_reagent_quality Use High-Purity Reagent check_reagent_quality->solution_reagent_quality Yes end Improved Yield check_reagent_quality->end No solution_precipitation->end solution_ph->end solution_side_reactions->end solution_reagent_quality->end

Caption: A flowchart for troubleshooting low reaction yields.

Signaling Pathway: Role of this compound as a Chelating Agent

Chelation_Pathway cluster_before Before Chelation cluster_after After Chelation Metal_Ion Free Metal Ion (e.g., Cu2+) Decomposition Decomposition Metal_Ion->Decomposition Catalyzes Chelated_Complex Stable Metal-Tartrate Complex Metal_Ion->Chelated_Complex Chelated by Reactant Sensitive Reactant/Product Reactant->Decomposition Ammonium_Tartrate This compound Ammonium_Tartrate->Chelated_Complex Stable_Reactant Stable Reactant/Product Improved_Yield Improved Yield Stable_Reactant->Improved_Yield

Caption: Chelation of metal ions by this compound to prevent decomposition.

References

Degradation pathways of ammonium tartrate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of ammonium (B1175870) tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ammonium tartrate?

A1: this compound primarily degrades through three main pathways: thermal degradation, hydrolysis, and photolysis. The specific pathway and resulting products depend on the experimental conditions such as temperature, pH, and exposure to light.

Q2: What are the expected products of thermal degradation?

A2: When heated, this compound decomposes and can emit toxic fumes of ammonia (B1221849) and nitrogen oxides.[1] The tartrate moiety undergoes a series of reactions including dehydration to form tartaric anhydride, followed by decarboxylation at higher temperatures to yield pyrotartaric acid and pyruvic acid. Further decomposition can produce smaller molecules like acetic acid, carbon dioxide, and carbon monoxide.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is unstable in solution and tends to lose ammonia, leading to a more acidic environment.[1] The pH of the solution significantly influences the equilibrium between tartaric acid and its tartrate ions. At higher pH, the tartrate ion concentration increases, which can enhance its reactivity and potential for precipitation with cations.

Q4: Is this compound susceptible to degradation by light?

A4: While specific studies on the direct photolysis of this compound are limited, tartaric acid, its core component, can undergo photocatalytic degradation. This suggests that this compound may also be susceptible to degradation upon exposure to light, particularly in the presence of a photocatalyst.

Q5: What analytical techniques are recommended for studying this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common and effective techniques for separating and quantifying this compound and its degradation products.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products after derivatization.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation.1. Adjust the mobile phase pH to ensure complete ionization or protonation of tartaric acid and its degradation products. 2. Reduce the sample concentration or injection volume. 3. Wash the column with a strong solvent or replace it if necessary.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a steady flow rate.
Ghost peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a thorough needle wash protocol and inject a blank solvent run to clean the system.
Ion Chromatography Analysis
Issue Possible Cause Troubleshooting Steps
High background conductivity 1. Contaminated eluent or water. 2. Exhausted suppressor.1. Prepare fresh eluent with high-purity water. 2. Regenerate or replace the suppressor according to the manufacturer's instructions.
Baseline drift 1. Temperature fluctuations. 2. Incomplete column equilibration.1. Ensure the system is in a temperature-stable environment. 2. Allow sufficient time for the column to equilibrate with the eluent before starting the analysis.
Poor resolution between ammonium and other cations 1. Inappropriate eluent concentration. 2. Column degradation.1. Optimize the eluent concentration to improve separation. 2. Check the column performance with a standard solution and replace it if it's degraded.[5]

Experimental Protocols

Protocol 1: Analysis of Ammonium and Tartrate by Ion Chromatography

This method is suitable for the simultaneous determination of ammonium and tartrate ions.

  • Instrumentation: Ion Chromatograph with a conductivity detector.

  • Columns:

    • Anion-exchange column (e.g., Dionex IonPac™ AS11-HC) for tartrate analysis.

    • Cation-exchange column (e.g., Dionex IonPac™ CS16) for ammonium analysis.[5]

  • Eluent:

    • For tartrate: A gradient of sodium hydroxide.

    • For ammonium: Methanesulfonic acid.[5]

  • Sample Preparation: Dilute the sample in deionized water and filter through a 0.45 µm syringe filter.

  • Procedure:

    • Equilibrate the respective columns with the eluent until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the separation and detect the ions using the conductivity detector.

    • Quantify the ammonium and tartrate concentrations by comparing the peak areas to those of known standards.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is designed to separate the parent this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A reverse-phase C18 column is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be well below the pKa of tartaric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.

  • Procedure:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the sample.

    • Develop the chromatogram and identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Degradation products will typically elute at different retention times.

Degradation Pathway Diagrams

Thermal_Degradation AmmoniumTartrate This compound Heat Heat (>150°C) AmmoniumTartrate->Heat Ammonia Ammonia (NH3) AmmoniumTartrate->Ammonia Loss of NitrogenOxides Nitrogen Oxides (NOx) AmmoniumTartrate->NitrogenOxides High Temp Dehydration Dehydration Heat->Dehydration TartaricAnhydride Tartaric Anhydride Dehydration->TartaricAnhydride Decarboxylation Decarboxylation (>200°C) PyrotartaricAcid Pyrotartaric Acid Decarboxylation->PyrotartaricAcid PyruvicAcid Pyruvic Acid Decarboxylation->PyruvicAcid FurtherDecomposition Further Decomposition CO2 Carbon Dioxide (CO2) FurtherDecomposition->CO2 CO Carbon Monoxide (CO) FurtherDecomposition->CO AceticAcid Acetic Acid FurtherDecomposition->AceticAcid TartaricAnhydride->Decarboxylation PyruvicAcid->FurtherDecomposition

Caption: Proposed thermal degradation pathway of this compound.

Hydrolytic_Degradation cluster_acidic Acidic Conditions (Low pH) cluster_basic Basic Conditions (High pH) AmmoniumTartrate_Acid This compound TartaricAcid Tartaric Acid AmmoniumTartrate_Acid->TartaricAcid AmmoniumIon Ammonium Ion (NH4+) AmmoniumTartrate_Acid->AmmoniumIon AmmoniumTartrate_Base This compound TartrateIon Tartrate Ion AmmoniumTartrate_Base->TartrateIon Ammonia Ammonia (NH3) AmmoniumTartrate_Base->Ammonia

Caption: Hypothesized hydrolytic degradation of this compound.

Experimental_Workflow Start Start: this compound Sample Stress Apply Stress Condition (Heat, Light, pH) Start->Stress SamplePrep Sample Preparation (Dilution, Filtration) Stress->SamplePrep Analysis Analytical Separation (HPLC or IC) SamplePrep->Analysis Detection Detection (UV, RI, or Conductivity) Analysis->Detection Data Data Analysis (Quantification, Identification) Detection->Data End End: Degradation Profile Data->End

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Removal of Ammonium Tartrate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing ammonium (B1175870) tartrate from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove ammonium tartrate from my reaction mixture?

This compound, while often used as a reagent or buffer, can interfere with downstream processes such as product isolation, purification, and characterization. Its presence can affect crystallization, chromatography, and spectroscopic analysis (e.g., NMR). For pharmaceutical applications, its removal is critical to meet purity standards.

Q2: What are the key properties of this compound to consider for its removal?

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate removal method. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₁₂N₂O₆[1]
Molecular Weight 184.15 g/mol [1]
Appearance Colorless crystals or white crystalline powder[1]
Solubility in Water Highly soluble[1]
Solubility in Alcohol Soluble[1]
Decomposition Decomposes upon heating
pH of 0.2 M solution 6.5

Q3: What are the common methods for removing this compound?

The most common methods for removing this compound from a reaction mixture include:

  • Precipitation/Crystallization: This is effective if your product has different solubility characteristics than this compound.

  • Solvent Extraction: This method is useful if your product is soluble in an organic solvent that is immiscible with water.

  • Ion Exchange Chromatography: This technique is suitable for removing the ammonium and tartrate ions from an aqueous solution.

  • Thermal Decomposition: This can be applied if your desired product is thermally stable at the decomposition temperature of this compound.

Troubleshooting Guides

Issue 1: My product is water-soluble, making extraction difficult.

If your product is water-soluble along with the this compound, standard liquid-liquid extraction will not be effective.

Troubleshooting Steps:

  • Consider Precipitation/Crystallization:

    • If your product is less soluble than this compound in a particular solvent, you can try to selectively precipitate your product.

    • Conversely, you could try to precipitate the this compound. A Chinese patent (CN105152911A) describes a method where tartaric acid is recovered by precipitating this compound from an organic solvent mixture (e.g., ethanol/acetone) by the addition of ammonia (B1221849).[2][3] This suggests that this compound has low solubility in certain organic solvents.

  • Utilize Ion Exchange Chromatography:

    • This is often the most effective method for separating ionic impurities from a water-soluble, non-ionic product.

    • Use a cation exchange resin to bind the ammonium ions and an anion exchange resin to bind the tartrate ions. Your neutral product should elute.

Issue 2: After extraction, I still see signs of this compound in my product.

This indicates that the partition coefficient of this compound in your organic solvent is not zero, or there is significant water carryover.

Troubleshooting Steps:

  • Perform Multiple Extractions: Increase the number of extractions with the organic solvent to improve the removal efficiency.

  • Wash the Organic Layer: After extraction, wash the organic layer with a small amount of brine (saturated NaCl solution). This will help to remove residual water and any dissolved this compound.

  • Dry the Organic Layer: Use a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove all traces of water from the organic solvent before evaporation.

Issue 3: I am trying to remove this compound by heating, but my product is degrading.

This indicates that your product is not stable at the decomposition temperature of this compound.

Troubleshooting Steps:

  • Lower the Temperature and Apply Vacuum: Thermal decomposition can sometimes be achieved at a lower temperature under reduced pressure.[4]

  • Switch to a Different Method: If your product is heat-sensitive, thermal decomposition is not a suitable method. Consider precipitation, extraction, or chromatography.

Experimental Protocols

Protocol 1: Removal by Precipitation/Crystallization

This protocol is based on the principle of differential solubility and is particularly useful when the desired product and this compound have different solubility profiles in a given solvent system. The following is a general guideline inspired by the principles outlined in patent CN105152911A.[2][3]

Materials:

  • Reaction mixture containing the desired product and this compound.

  • An organic solvent in which this compound has low solubility (e.g., ethanol, acetone, or a mixture).

  • Acid or base for pH adjustment (if necessary).

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Cooling bath (e.g., ice-water).

Procedure:

  • Solvent Selection: If your reaction was performed in water, first remove the water under reduced pressure. Select an organic solvent in which your product is soluble, but this compound is not. Test small aliquots with solvents like ethanol, isopropanol, acetone, or mixtures thereof.

  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent. You may need to gently warm the mixture to dissolve your product.

  • Precipitation:

    • If this compound is insoluble, it will precipitate out.

    • If both are soluble, you can try to induce precipitation of the this compound by adding a co-solvent in which it is less soluble or by cooling the solution.

    • Based on patent CN105152911A, adjusting the pH to between 6.0 and 7.0 with ammonia in an ethanol/acetone mixture can cause this compound to precipitate.[2][3]

  • Cooling and Filtration: Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Filter the mixture through a Büchner funnel to separate the precipitated this compound.

  • Washing: Wash the filter cake with a small amount of the cold organic solvent.

  • Product Recovery: The desired product is now in the filtrate. It can be recovered by evaporating the solvent.

Protocol 2: Removal by Ion Exchange Chromatography

This protocol is ideal for removing ionic impurities like ammonium and tartrate ions from a neutral, water-soluble product.

Materials:

  • Cation exchange resin (e.g., Dowex 50W-X8).

  • Anion exchange resin (e.g., Dowex 1-X8).

  • Chromatography column.

  • Deionized water.

  • Aqueous solution of the reaction mixture.

Procedure:

  • Resin Preparation: Prepare the cation and anion exchange resins according to the manufacturer's instructions. This usually involves washing with deionized water and converting them to the appropriate form (e.g., H⁺ form for cation exchange and OH⁻ or Cl⁻ form for anion exchange).

  • Column Packing: Pack a chromatography column with the prepared resin. You can use a mixed-bed resin or two separate columns for cation and anion exchange.

  • Sample Loading: Dissolve the reaction mixture in a minimum amount of deionized water and load it onto the column.

  • Elution: Elute the column with deionized water. The ammonium ions will bind to the cation exchange resin, and the tartrate ions will bind to the anion exchange resin. The neutral product will pass through the column.

  • Fraction Collection: Collect the fractions eluting from the column.

  • Analysis: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify the fractions containing the purified product.

  • Product Recovery: Combine the product-containing fractions and remove the water (e.g., by lyophilization or rotary evaporation) to obtain the purified product.

Visualization of Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate method for removing this compound.

Removal_Method_Selection start Start: Reaction Mixture with this compound product_solubility Is the product soluble in an organic solvent immiscible with water? start->product_solubility product_thermal_stability Is the product thermally stable? product_solubility->product_thermal_stability No extraction Solvent Extraction product_solubility->extraction Yes product_ionic Is the product non-ionic? product_thermal_stability->product_ionic No thermal_decomposition Thermal Decomposition product_thermal_stability->thermal_decomposition Yes precipitation Precipitation/ Crystallization product_ionic->precipitation No/Maybe ion_exchange Ion Exchange Chromatography product_ionic->ion_exchange Yes end Purified Product extraction->end precipitation->end thermal_decomposition->end ion_exchange->end

References

Technical Support Center: Ammonium Tartrate Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the preparation and pH adjustment of ammonium (B1175870) tartrate buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is an ammonium tartrate buffer and why is pH adjustment critical?

This compound is the salt of a weak acid (tartaric acid) and a weak base (ammonia). A solution of this compound acts as a buffer, resisting changes in pH. However, these solutions are known to be unstable because they can gradually lose ammonia (B1221849) (NH₃) to the atmosphere.[1] This loss of a basic component causes the buffer to become more acidic over time, making precise and regular pH adjustment essential for experimental reproducibility.[1]

Q2: How do I lower the pH of my this compound buffer solution?

To lower the pH (make it more acidic), you should add a dilute acid solution dropwise while continuously monitoring the pH with a calibrated meter. The ideal choice is a dilute solution of tartaric acid, as this introduces ions already present in the buffer system.

Q3: How do I raise the pH of my this compound buffer solution?

To raise the pH (make it more alkaline), you should add a dilute basic solution dropwise. For an this compound buffer, the recommended base is a dilute solution of ammonia (ammonium hydroxide (B78521), NH₄OH).[2] This ensures no foreign ions are introduced, which could interfere with your experiment.

Q4: Why is my buffer's pH drifting or unstable after preparation?

The primary cause of pH drift in this compound buffers is the volatility of ammonia.[1] As ammonia gas escapes from the solution, the equilibrium shifts, resulting in a lower pH. To mitigate this:

  • Prepare the buffer fresh on the day of use.

  • Keep the buffer container tightly sealed and store it in a cool place when not in use.

  • Re-check the pH before each use, especially for long experiments.

Q5: I added too much acid/base and overshot my target pH. What should I do?

While you can try to reverse the change by adding the corresponding base or acid, this is generally not recommended for critical applications like HPLC or CE.[3] Each addition of an acid or base increases the total ionic strength of the buffer, which can alter experimental outcomes like chromatographic retention times or electrophoretic mobility.[3] For high-precision work, it is best practice to discard the overshot solution and prepare a fresh buffer.[3]

Troubleshooting Guide

Problem: The measured pH is inaccurate or different from the expected value.

  • Cause: pH meter not calibrated correctly.

    • Solution: Ensure you have performed a recent multi-point calibration of your pH meter using standard buffers that bracket your target pH.[4][5]

  • Cause: Temperature fluctuations.

    • Solution: The pH of buffer solutions can be temperature-dependent.[4] Prepare and measure your buffer at the same temperature at which it will be used. If this is not possible, document the temperature at which the pH was set.

  • Cause: Impure reagents or water.

    • Solution: Use high-purity water (e.g., HPLC-grade or ultrapure) and analytical-grade reagents to avoid introducing contaminants that could affect the final pH.[6]

Problem: The buffer solution appears cloudy after pH adjustment.

  • Cause: Precipitation of buffer salts.

    • Solution: This can occur if the concentration of the adjusting acid or base is too high, causing localized pH extremes that reduce the solubility of the tartrate salt. Use a more dilute solution of your adjusting reagent (e.g., 0.1 M or 1 M) and add it slowly while stirring vigorously.

  • Cause: Reaction with a non-ideal adjusting reagent.

    • Solution: Using an acid or base not native to the buffer system (e.g., HCl or NaOH) can sometimes lead to the formation of less soluble salts. Whenever possible, stick to ammonia and tartaric acid for adjustments.

Data and Protocols

Quantitative Data

For reproducible results, precise control over the reagents used for pH adjustment is necessary.

Table 1: Recommended Reagents for pH Adjustment

Action RequiredRecommended ReagentRationale
Decrease pH (Acidify)Tartaric Acid (dilute solution)Introduces the conjugate acid, maintaining the original buffer composition.
Increase pH (Alkalinize)Ammonium Hydroxide (dilute solution)Introduces the conjugate base, preventing the addition of foreign ions.[2]

Table 2: Example Ammonium-Based Buffer Formulations Note: These examples from pharmacopoeial literature illustrate typical compositions. The principles can be adapted for this compound.

Buffer DescriptionCompositionTarget pHReference
Acetate (B1210297) BufferDissolve 100 g of ammonium acetate in 300 ml of water, add 4.1 ml of glacial acetic acid, and dilute to 500 ml.~6.0[7][8]
Ammonia-Ammonium Chloride BufferDissolve 67.5 g of ammonium chloride in water, add 570 ml of strong ammonia solution, and dilute to 1000 ml.~10.7[7][9]
Acetate BufferDissolve 25 g of ammonium acetate in 25 ml of water and add 38 ml of 7 M hydrochloric acid. Adjust pH and dilute to 100 ml.~3.5[7][8]
Experimental Protocol: Preparation and pH Adjustment of 1 L of 0.1 M this compound Buffer

This protocol outlines the standard procedure for preparing an this compound buffer and accurately adjusting its pH.

  • Calculate and Weigh Reagent:

    • The molecular weight of dithis compound is 184.15 g/mol .

    • For a 1 L, 0.1 M solution, weigh out 18.415 g of dithis compound.

  • Dissolve the Reagent:

    • Add the weighed dithis compound to a beaker containing approximately 800 mL of high-purity water (80% of the final volume).[10]

    • Place a magnetic stir bar in the beaker and stir on a stir plate until the solid is completely dissolved.

  • Calibrate the pH Meter:

    • Perform a two- or three-point calibration of your pH meter using standard buffers that bracket your desired final pH.

  • Adjust the pH:

    • Immerse the calibrated pH electrode into the buffer solution.

    • To lower the pH: Slowly add a dilute solution of tartaric acid drop-by-drop from a pipette or burette.[10] Allow the pH reading to stabilize after each addition.

    • To raise the pH: Slowly add a dilute solution of ammonium hydroxide drop-by-drop.[10] Monitor the pH closely.

    • Continue adding the appropriate reagent until the target pH is reached and the reading is stable.

  • Bring to Final Volume (QS):

    • Carefully transfer the adjusted buffer solution into a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add high-purity water to bring the final volume precisely to the 1 L mark.[10]

  • Final Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • If required for the application (e.g., HPLC), filter the buffer through a 0.22 µm or 0.45 µm filter.[6]

    • Transfer to a clearly labeled, airtight container for storage.

Visual Guides

The following diagrams illustrate the standard workflow for pH adjustment and a logical approach to troubleshooting common issues.

pH_Adjustment_Workflow start Start: Prepare Buffer dissolve 1. Dissolve this compound in ~80% of final H₂O volume start->dissolve calibrate 2. Calibrate pH Meter (Bracketing Target pH) dissolve->calibrate place_electrode 3. Immerse Electrode & Stir calibrate->place_electrode check_ph Is pH at Target? place_electrode->check_ph add_reagent 4. Add Adjusting Reagent (Ammonia or Tartaric Acid) Dropwise check_ph->add_reagent No qs_volume 5. Transfer to Volumetric Flask and QS to Final Volume check_ph->qs_volume Yes add_reagent->place_electrode end End: Buffer Ready qs_volume->end

Caption: Workflow for preparing and adjusting this compound buffer pH.

Troubleshooting_Flowchart start Problem: Inaccurate pH Reading q_calibrated Was pH meter recently calibrated correctly? start->q_calibrated a_recalibrate Solution: Perform multi-point calibration q_calibrated->a_recalibrate No q_temp Is buffer temperature same as use temperature? q_calibrated->q_temp Yes a_temp Solution: Equilibrate buffer to use temperature & re-measure q_temp->a_temp No q_drift Is pH value drifting (continuously decreasing)? q_temp->q_drift Yes a_drift Cause: Ammonia Loss Solution: Prepare fresh buffer and keep sealed q_drift->a_drift Yes end_node If issues persist, check reagent purity. q_drift->end_node No

References

Common impurities in commercial ammonium tartrate and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues that may be related to impurities in commercial ammonium (B1175870) tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial ammonium tartrate?

A1: Commercial this compound, depending on its grade, can contain various impurities. These are broadly categorized as:

  • Heavy Metals: Trace amounts of metals such as Iron (Fe), Copper (Cu), Lead (Pb), Zinc (Zn), Nickel (Ni), and others are common.[1][2]

  • Anions: Chloride (Cl⁻) and Sulfate (B86663) (SO₄²⁻) are frequently present.[1][2]

  • Insoluble Matter: Particulate matter that does not dissolve in water.

  • Other Cations: Sodium (Na⁺) and Potassium (K⁺) are also common.[1]

  • Ammonia (B1221849): Excess ammonia or ammonia released upon decomposition of the salt can be present.[3]

Q2: How can these impurities affect my experiments?

A2: Impurities can have a range of detrimental effects on scientific experiments, including:

  • Enzyme Inhibition: Heavy metal ions can act as non-competitive inhibitors by binding to enzymes and altering their conformation, leading to reduced or complete loss of activity.[4][5][6]

  • PCR Inhibition: Divalent metal ions, such as iron, can inhibit DNA polymerase activity, leading to failed or inefficient PCR amplification.[7][8][9]

  • Protein Crystallization Issues: Trace metal impurities can interfere with the nucleation and growth of protein crystals, affecting crystal quality or preventing crystallization altogether.[10]

  • Drug Formulation and Stability: Impurities can catalyze degradation pathways in active pharmaceutical ingredients (APIs), reducing the shelf-life of a drug product.[11] They can also cause physical changes like discoloration or precipitation.

  • Analytical Interferences: Certain impurities can interfere with analytical assays. For example, chloride ions can cause turbidity in silver nitrate-based tests.[12][13]

  • Unexpected pH Shifts: The presence of acidic or basic impurities can cause the pH of your buffer solution to deviate from the expected value.[14][15][16]

  • Discoloration of Solutions: Some metal ions, particularly iron, can form colored complexes, leading to an unexpected color in your solutions.

Q3: I observed an unexpected precipitate in my this compound buffer. What could be the cause?

A3: Precipitation in this compound buffers can be due to several factors:

  • Contamination with Divalent Cations: If your buffer is contaminated with divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), insoluble tartrate salts can form.

  • Low Temperature Storage: The solubility of this compound decreases at lower temperatures. Storing a concentrated solution in a refrigerator can cause the salt to crystallize out.

  • Interaction with Other Reagents: Mixing with organic solvents can reduce the solubility of this compound and cause it to precipitate.[17][18]

Troubleshooting Guides

Issue 1: Reduced or No Enzyme Activity in an Assay Containing this compound

Symptom: Your enzymatic reaction shows significantly lower activity than expected, or fails completely.

Possible Cause: Heavy metal impurities (e.g., Pb, Hg, Cd, Cu, Fe) in the this compound are inhibiting the enzyme.

Troubleshooting Workflow:

A Reduced or No Enzyme Activity B Is this compound a component of your reaction buffer? A->B C Suspect heavy metal inhibition. B->C Yes D Perform a spike-and-recovery experiment. Add a known amount of pure enzyme to your buffer and a control buffer. Compare activity. C->D E Activity recovered in control but not in your buffer? D->E F Confirm heavy metal contamination. Analyze this compound lot for heavy metals using ICP-MS. E->F Yes J No significant difference in activity. E->J No G Mitigation F->G H Use a higher purity grade of this compound. G->H I Incorporate a chelating agent (e.g., EDTA) in your assay buffer to sequester metal ions. (Note: This may affect metalloenzymes). G->I L Problem Resolved H->L I->L K Inhibition is likely not due to impurities in this compound. Investigate other potential causes. J->K

Caption: Troubleshooting workflow for enzyme inhibition.

Mitigation Steps:

  • Use High-Purity Reagents: Switch to a higher grade of this compound with certified low levels of heavy metals.

  • Incorporate Chelating Agents: If your enzyme is not a metalloenzyme, adding a small amount of a chelating agent like EDTA to your buffer can sequester inhibitory metal ions.[6]

  • Source from a Different Lot/Supplier: If you suspect lot-to-lot variability, try a new lot of this compound or a different supplier.

Issue 2: PCR Amplification Failure or Low Yield

Symptom: Your PCR reaction fails to produce a product, or the yield is significantly lower than expected.

Possible Cause: Divalent metal ion impurities, such as iron (Fe²⁺/Fe³⁺), in the this compound-containing PCR buffer are inhibiting the DNA polymerase.

Troubleshooting Workflow:

A PCR Failure or Low Yield B Is this compound in your PCR buffer? A->B C Suspect metal ion inhibition of DNA polymerase. B->C Yes D Run a positive control with a different, reliable buffer. C->D E Positive control works, but your reaction fails? D->E F Test for inhibition. Dilute your DNA template to reduce inhibitor concentration. E->F Yes G Amplification improves with dilution? F->G H Confirm impurity in this compound. Analyze the reagent for metal impurities (e.g., Fe, Cu). G->H Yes M No improvement with dilution. G->M No I Mitigation H->I J Use a high-purity, molecular biology grade this compound. I->J K Consider using a different PCR buffer formulation. I->K L Problem Resolved J->L K->L N Inhibition may not be from this compound. Troubleshoot other PCR parameters (primers, template quality, annealing temp). M->N

Caption: Troubleshooting workflow for PCR inhibition.

Mitigation Steps:

  • Use Molecular Biology Grade Reagents: Ensure that the this compound and all other buffer components are certified for use in molecular biology applications and are free of DNases and inhibitors.

  • Optimize Magnesium Concentration: The inhibitory effect of other divalent cations can sometimes be overcome by optimizing the concentration of MgCl₂, a critical cofactor for DNA polymerase.[19]

  • Switch Polymerase: Some DNA polymerases have a higher tolerance for certain inhibitors.[7]

Issue 3: Unexpected Color Change in Solution

Symptom: Your solution containing this compound has a faint yellow or brown tinge.

Possible Cause: Iron (Fe³⁺) impurity is forming a colored complex.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Review the CoA for the specific lot of this compound to check the specified limit for iron.

  • Visual Comparison: Prepare a solution of the this compound in high-purity water and compare it to a container of the water alone against a white background.

  • Consider Application: For applications sensitive to color, such as in certain drug formulations or analytical assays, even trace amounts of iron can be problematic.

  • Mitigation: Use a grade of this compound with a lower specified limit for iron.

Quantitative Data Summary

The acceptable limits of impurities can vary significantly depending on the grade of the this compound. Below is a comparison of typical maximum impurity levels for different grades.

Table 1: Maximum Limits of Common Impurities in Commercial this compound (ppm or mg/kg)

ImpurityReagent GradeHigh-Purity/BioUltra Grade
Heavy Metals (as Pb) ≤ 10≤ 5
Iron (Fe) ≤ 2≤ 5
Chloride (Cl) ≤ 10≤ 50
Sulfate (SO₄) ≤ 50≤ 50
Insoluble Matter ≤ 50Passes filter test

Data compiled from various supplier specifications.[1][2]

Table 2: ICH Q3D Guideline for Permitted Daily Exposure (PDE) of Elemental Impurities in Drug Products

This table is relevant for drug development professionals and provides context for the toxicity of certain metal impurities.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Cadmium (Cd) 1523
Lead (Pb) 1555
Arsenic (As) 115152
Mercury (Hg) 13031
Nickel (Ni) 2A200205
Copper (Cu) 2B300030030
Iron (Fe) 3---
Zinc (Zn) 3---

Source: ICH Q3D Guideline on Elemental Impurities. Class 1 elements are human toxicants. Class 2A have a high probability of occurrence in the drug product. Class 2B have a lower probability of occurrence. Class 3 have low toxicity by the oral route.[7][20]

Experimental Protocols

Protocol 1: Determination of Heavy Metal Impurities by ICP-MS

Objective: To quantify trace metal impurities in a sample of this compound using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Materials:

  • This compound sample

  • High-purity (trace metal grade) nitric acid (HNO₃)

  • Ultrapure (18.2 MΩ·cm) deionized water

  • ICP-MS multi-element calibration standards

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound sample into a clean, acid-leached digestion vessel.

    • Add 5 mL of high-purity nitric acid to the vessel.

    • If a microwave digestion system is available, follow the manufacturer's protocol for digesting organic matrices. A typical program involves ramping to 200°C and holding for 15-20 minutes.[21]

    • If a microwave digester is not available, gently heat the sample on a hot plate in a fume hood until the sample is dissolved and the solution is clear.

    • After digestion and cooling, quantitatively transfer the solution to a 50 mL volumetric flask.

    • Dilute to the mark with ultrapure water. This is your stock sample solution.

    • Prepare a further dilution (e.g., 10-fold) of the stock sample solution for analysis to ensure the total dissolved solids are below 0.2%.[22]

  • Instrument Calibration:

    • Prepare a series of calibration standards from a certified multi-element stock solution in a matrix matching your diluted sample (i.e., dilute nitric acid).

    • The concentration range of your standards should bracket the expected impurity concentrations.

  • ICP-MS Analysis:

    • Set up the ICP-MS instrument according to the manufacturer's instructions.

    • Aspirate the blank, calibration standards, and prepared sample solutions.

    • Acquire data for the elements of interest (e.g., Pb, Fe, Cu, Zn, Ni, Cd, As).

    • Use an internal standard to correct for matrix effects and instrument drift.

  • Data Analysis:

    • Generate calibration curves for each element.

    • Calculate the concentration of each metal impurity in the sample solution, taking into account all dilution factors.

    • Report the final concentration in mg/kg or ppm relative to the initial mass of the this compound sample.

Protocol 2: Determination of Chloride and Sulfate Impurities by Ion Chromatography

Objective: To quantify chloride and sulfate impurities in a sample of this compound using Ion Chromatography (IC).

Materials:

  • This compound sample

  • Ultrapure (18.2 MΩ·cm) deionized water

  • Anion standard solutions for chloride and sulfate

  • Eluent solution (e.g., sodium carbonate/sodium bicarbonate buffer)

  • Ion chromatography system with a conductivity detector and an appropriate anion-exchange column.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the this compound sample into a 100 mL volumetric flask.

    • Dissolve the sample in and dilute to the mark with ultrapure water.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[17]

  • Instrument Calibration:

    • Prepare a series of calibration standards by diluting certified stock solutions of chloride and sulfate in ultrapure water.

    • The concentration range should be appropriate for the expected levels of impurities.

  • IC Analysis:

    • Set up the ion chromatograph according to the manufacturer's instructions.

    • Equilibrate the column with the eluent until a stable baseline is achieved.

    • Inject the blank, calibration standards, and the prepared sample solution.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the chloride and sulfate peaks in the sample chromatogram based on their retention times compared to the standards.

    • Generate calibration curves by plotting peak area versus concentration for the standards.

    • Calculate the concentration of chloride and sulfate in the sample solution from the calibration curves.

    • Report the final concentration in mg/kg or ppm relative to the initial mass of the this compound sample.

References

Technical Support Center: Stabilizing Metal Complexes with Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of ammonium (B1175870) tartrate to stabilize metal complexes during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of ammonium tartrate in metal complex stabilization?

This compound serves a dual purpose in stabilizing metal complexes. The tartrate ion acts as a chelating agent, binding to metal ions to form soluble, stable complexes.[1][2] This prevents the precipitation of metal hydroxides, especially in neutral to slightly alkaline solutions, which is a common issue with many metal ions.[3][4] Additionally, this compound can act as a buffering agent, helping to maintain a stable pH, which is crucial for the formation and stability of many metal complexes.[3]

Q2: At what pH range is this compound most effective for stabilizing metal complexes?

The optimal pH for using this compound to stabilize metal complexes is generally in the neutral to slightly alkaline range (pH 6-9).[3][5] Within this range, the tartrate ion is sufficiently deprotonated to effectively chelate the metal ions. However, the ideal pH can vary depending on the specific metal ion and the desired complex. It is crucial to control the pH, as significant deviations can affect the stability of the metal-tartrate complex and may lead to the precipitation of metal hydroxides at higher pH values or incomplete complexation at lower pH values.[3][6]

Q3: Can this compound be used to stabilize any metal ion?

This compound is effective in stabilizing a wide range of transition metal ions, including but not limited to copper(II), iron(II/III), nickel(II), cobalt(II), and zinc(II).[7][8][9] Its effectiveness is due to the ability of the tartrate ligand to form stable chelate rings with these metals. However, the stability of the resulting complexes can vary, and for some applications or specific metal ions, other chelating agents might be more suitable.

Q4: How do I prepare an this compound buffer solution?

To prepare an this compound buffer, you can start with a solution of this compound and adjust the pH as needed. For example, to prepare a buffer at a specific pH (e.g., pH 8.0), you can dissolve this compound in water and add a compatible base, such as ammonia (B1221849) solution, dropwise while monitoring the pH with a calibrated meter until the desired pH is reached.[10]

Troubleshooting Guide

This section addresses common issues encountered when using this compound to stabilize metal complexes.

Issue 1: My metal complex is still precipitating after adding this compound.

  • Diagram: Troubleshooting Precipitation

    G start Precipitate Observed check_ph Is the pH within the optimal range (6-9)? start->check_ph adjust_ph Adjust pH with dilute acid or base. check_ph->adjust_ph No check_conc Is the this compound concentration sufficient? check_ph->check_conc Yes adjust_ph->check_conc increase_conc Incrementally increase this compound concentration. check_conc->increase_conc No check_temp Is the temperature too high? check_conc->check_temp Yes increase_conc->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes end Precipitate should dissolve. check_temp->end No lower_temp->end

    Caption: A logical workflow for troubleshooting precipitation issues.

  • Possible Cause 1: Incorrect pH.

    • Explanation: The chelating ability of tartrate is highly pH-dependent. If the pH is too low, the tartrate will be protonated and less available to bind to the metal. If the pH is too high, the concentration of hydroxide (B78521) ions may be sufficient to precipitate the metal hydroxide, even in the presence of tartrate.[3]

    • Solution: Carefully monitor and adjust the pH of your solution to the optimal range for your specific metal-tartrate complex, typically between 6 and 9.[3][5] Use a calibrated pH meter for accurate measurements.

  • Possible Cause 2: Insufficient this compound Concentration.

    • Explanation: The concentration of this compound may not be high enough to chelate all the metal ions present in the solution.

    • Solution: Gradually increase the concentration of this compound. It is often necessary to have a molar excess of the chelating agent to ensure complete complexation of the metal ions.[11]

  • Possible Cause 3: High Temperature.

    • Explanation: The stability of some metal-tartrate complexes can decrease at elevated temperatures, potentially leading to precipitation.[12]

    • Solution: If your experimental conditions allow, try performing the reaction at a lower temperature.[13]

Issue 2: The color of my solution is unexpected or changes over time.

  • Possible Cause 1: Presence of Interfering Metal Ions.

    • Explanation: Trace amounts of other metal ions in your reagents or glassware can form colored complexes with tartrate, leading to an unexpected color.[11]

    • Solution: Use high-purity reagents and acid-washed glassware to minimize contamination.[11]

  • Possible Cause 2: pH Instability.

    • Explanation: A shift in pH can alter the coordination environment of the metal ion, resulting in a color change.[12]

    • Solution: Ensure your solution is adequately buffered to maintain a stable pH throughout the experiment.

  • Possible Cause 3: Oxidation/Reduction of the Metal Center.

    • Explanation: The metal ion in your complex may be susceptible to oxidation or reduction, especially if exposed to air or other reactive species. This change in oxidation state will likely result in a color change.[14]

    • Solution: If your complex is air-sensitive, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Stability Constants (log K) for Selected Metal-Tartrate Complexes

Metal Ionlog K₁Conditions
Co(II)~3.5Varies
Ni(II)~3.8Varies
Cu(II)~4.0Varies
Zn(II)~3.2Varies

Source: Stability constants for metal-tartrate complexes can be found in various chemical literature and databases. The values presented here are approximate and can vary with temperature, ionic strength, and pH.[15][16][17]

Experimental Protocols

Protocol 1: General Synthesis of a Metal-Tartrate Complex

This protocol provides a general procedure for the synthesis of a metal-tartrate complex using this compound.

  • Diagram: General Synthesis Workflow

    G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Isolation & Purification prep_metal Dissolve metal salt in water. mix Slowly add tartrate solution to metal solution with stirring. prep_metal->mix prep_tartrate Dissolve this compound in water. prep_tartrate->mix adjust_ph Adjust pH to 6-8 with dilute NH₃ or acid. mix->adjust_ph heat Gently heat if necessary. adjust_ph->heat cool Cool the solution to induce crystallization. heat->cool filter Filter the precipitate. cool->filter wash Wash with cold water and ethanol (B145695). filter->wash dry Dry the product. wash->dry

    Caption: A typical workflow for synthesizing a metal-tartrate complex.

  • Solution Preparation:

    • Prepare an aqueous solution of the desired metal salt (e.g., cobalt(II) nitrate).

    • In a separate beaker, prepare an aqueous solution of dithis compound. A slight molar excess of tartrate is often beneficial.[7]

  • Reaction:

    • Slowly add the dithis compound solution to the metal salt solution while stirring continuously. This helps to avoid localized high concentrations that could lead to precipitation.[7]

    • Monitor the pH of the mixture and, if necessary, adjust it to the desired range (typically 6-8) using a dilute solution of ammonia or a suitable acid.[3]

  • Crystallization and Isolation:

    • If the complex does not precipitate immediately, the solution can be slowly evaporated at room temperature to induce crystallization.[7]

    • Once crystals have formed, they can be collected by filtration.

    • Wash the collected crystals with a small amount of cold deionized water, followed by a rinse with ethanol to facilitate drying.[7]

    • Dry the final product in a desiccator or at a low temperature in a vacuum oven.

Protocol 2: UV-Vis Spectrophotometric Analysis of Complex Formation

This protocol outlines how to use UV-Vis spectroscopy to confirm the formation and assess the stability of a metal-tartrate complex.

  • Diagram: UV-Vis Analysis Workflow

    G prep_solutions Prepare stock solutions of metal salt and this compound. series Prepare a series of solutions with constant metal concentration and varying tartrate concentration. prep_solutions->series blank Use a solution of this compound as a blank. series->blank measure Measure the absorbance of each solution at λmax. blank->measure plot Plot Absorbance vs. Molar Ratio of Tartrate:Metal. measure->plot

    Caption: Workflow for UV-Vis spectrophotometric analysis.

  • Preparation of Solutions:

    • Prepare a stock solution of the metal salt of a known concentration.

    • Prepare a stock solution of this compound of a known concentration.

  • Determining the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution containing the metal ion and a molar excess of this compound.

    • Scan the absorbance of this solution over a suitable wavelength range (e.g., 300-800 nm) to determine the λmax of the metal-tartrate complex.[18]

  • Molar Ratio Method:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the molar ratio of tartrate to metal is systematically varied (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, etc.).

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the molar ratio of tartrate to metal. The point at which the slope of the line changes indicates the stoichiometry of the complex.[19]

This technical support guide provides a starting point for troubleshooting and understanding the use of this compound in stabilizing metal complexes. For specific applications, further optimization of the experimental conditions may be necessary.

References

Technical Support Center: Overcoming Interference from Ammonium Tartrate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ammonium (B1175870) tartrate in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ammonium tartrate used for in mass spectrometry?

This compound is primarily used as a solution additive in mass spectrometry to reduce the extent of nonspecific metal ion adduction, particularly from sodium (Na+) and calcium (Ca2+) ions, to biomolecules like proteins and oligonucleotides.[1] This "desalting" effect can lead to improved signal-to-noise ratios and cleaner mass spectra by consolidating the ion signal into fewer adducted forms.[1] For instance, in Matrix-Assisted Ionization (MAI), adding 100 ppm of this compound to the matrix has been shown to enhance ion abundance by over 10-fold for proteins like ubiquitin and reduce sodium and potassium adducts.[2]

Q2: How does this compound reduce metal ion adducts?

Initially, it was thought that tartrate's chelating ability in solution was responsible for reducing metal ion adducts.[1] However, studies have shown that the effectiveness of this compound in desalting gaseous protein ions is more likely due to the low proton affinity (PA) of the tartrate anion.[1] Anions with low PA can effectively compete for adduction sites on the analyte, and any resulting acid molecule adducts can be readily dissociated in the gas phase through collisional activation in the mass spectrometer.[1]

Q3: I am observing unexpected adducts in my mass spectra when using this compound. What could be the cause?

While this compound is used to reduce metal adducts, it can itself form adducts with the analyte. The ammonium ion ([NH₄]⁺) can form ammonium adducts ([M+NH₄]⁺).[3][4] Additionally, under certain conditions, especially with high concentrations of ammonium salts, adducts with components of the mobile phase, such as acetonitrile (B52724) (ACN), can be observed (e.g., [M+ACN+NH₄]⁺).[5] The presence of these adducts can complicate data interpretation.

Q4: My signal intensity is suppressed after adding this compound. Why is this happening and what can I do?

High concentrations of any salt, including this compound, can lead to ion suppression in electrospray ionization (ESI).[1][6] This occurs when non-volatile species compete with the analyte for ionization, reducing the overall signal intensity of the target molecule. For example, adding ammonium formate (B1220265) or acetate (B1210297) has been shown to suppress phosphatidylcholine (PC) signals by approximately 60%.[7]

To mitigate this, it is crucial to optimize the concentration of this compound. Start with a low concentration (e.g., in the low millimolar range) and gradually increase it while monitoring the signal intensity of your analyte and the reduction of unwanted adducts. It's a balance between desalting and suppression. For some applications, concentrations as low as 100 ppm have proven effective.[2]

Q5: Are there alternatives to this compound for reducing metal ion adducts?

Yes, several other ammonium salts and additives can be used to reduce metal ion adduction. The choice of additive can depend on the specific analyte and the experimental conditions.

  • Ammonium Acetate: Commonly used, but high concentrations may be required, which can impact protein binding.[1] It is often a compromise for LC-MS applications to improve peak shape and reduce signal suppression compared to TFA.[8]

  • Ammonium Bromide and Iodide: These have been shown to be particularly effective at reducing sodium adduction at lower concentrations (e.g., 25 mM) compared to ammonium acetate.[1] For ubiquitin in the presence of 1.0 mM NaCl, 25 mM ammonium bromide resulted in a 72-fold increase in the relative abundance of the fully protonated molecular ions.[1]

  • Ammonium Formate: Often used in combination with formic acid in LC-MS mobile phases to improve peptide separations and increase peptide identifications.[8][9]

  • Ammonium Bicarbonate: A volatile salt that is compatible with MS and provides a suitable pH for enzymatic digests.[10] However, it can lead to the formation of CO₂ adducts and protein denaturation in native MS.

  • Formic Acid: Lowering the pH of the mobile phase with an organic acid like formic acid can provide an excess of protons to compete with metal ions for adduction, often improving ionization efficiency.[11]

Troubleshooting Guide

Issue 1: Persistent Sodium/Potassium Adducts

Symptoms:

  • Mass spectra show significant peaks at [M+Na]⁺ and/or [M+K]⁺.

  • Low intensity of the desired protonated molecule [M+H]⁺.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient this compound concentration.Gradually increase the concentration of this compound in your sample or mobile phase. Monitor the spectra to find the optimal concentration that minimizes adducts without causing significant ion suppression.
High salt contamination in the sample.Implement a desalting step prior to MS analysis. Techniques include dialysis, liquid chromatography, or the use of desalting spin columns.[1]
Suboptimal mobile phase composition.Consider switching to a more effective desalting additive like ammonium bromide, especially for native protein analysis.[1] For LC-MS of peptides, a combination of formic acid and ammonium formate can improve results.[8]
Issue 2: Signal Suppression

Symptoms:

  • Overall low signal intensity for the analyte of interest after adding this compound.

Possible Causes & Solutions:

CauseRecommended Action
Excessively high concentration of this compound.Reduce the concentration of this compound. Even low millimolar concentrations can be effective.[1] For some applications, concentrations in the ppm range are sufficient.[2]
Matrix effects from complex samples.Optimize sample preparation to remove interfering matrix components. This can involve solid-phase extraction (SPE) or liquid-liquid extraction.
Incompatible mobile phase.For LC-MS, ensure the mobile phase is optimized for your analyte. Sometimes, simpler mobile phases with just formic acid can provide better sensitivity, although with potential trade-offs in peak shape.[12]
Issue 3: Formation of Ammonium and Other Adducts

Symptoms:

  • Prominent peaks corresponding to [M+NH₄]⁺ or other unexpected adducts.

Possible Causes & Solutions:

CauseRecommended Action
High concentration of this compound.Lower the concentration of the ammonium salt in the mobile phase. While common for some analytes, high concentrations increase the likelihood of adduct formation.[6]
Analyte properties favoring adduct formation.Some molecules are more prone to forming ammonium adducts. If the adduct is stable and reproducible, it may be possible to use it for quantification.[6]
Mobile phase composition.In LC-MS, the organic solvent can participate in adduct formation (e.g., [M+ACN+NH₄]⁺).[5] Modifying the mobile phase composition or gradient may help reduce these adducts.

Experimental Protocols

Protocol 1: Desalting a Protein Sample with this compound for Direct Infusion ESI-MS

This protocol is adapted from studies on reducing sodium adduction to proteins.[1]

Objective: To reduce sodium adducts for a protein sample using this compound prior to native mass spectrometry analysis.

Materials:

  • Protein of interest (e.g., Ubiquitin) at 10 µM in aqueous solution.

  • Sodium Chloride (NaCl) solution (e.g., 1.0 mM).

  • This compound solution (e.g., 25 mM).

  • Electrospray ionization mass spectrometer.

Procedure:

  • Prepare a 10 µM solution of the protein in high-purity water.

  • If necessary, add a known concentration of salt (e.g., 1.0 mM NaCl) to mimic a contaminated sample.

  • To an aliquot of the protein solution, add this compound to a final concentration of 25 mM.

  • Prepare a control sample without this compound.

  • Infuse the samples directly into the ESI source of the mass spectrometer.

  • Acquire mass spectra under "gentle" ion source conditions to preserve non-covalent interactions.

  • Compare the mass spectrum of the sample with this compound to the control, observing the reduction in sodium adducts and the change in the abundance of the fully protonated molecular ions.

Protocol 2: Optimizing Mobile Phase with Ammonium Salts for LC-MS of Peptides

This protocol is based on methodologies for improving peptide separations in proteomics.[8]

Objective: To compare the performance of different mobile phase modifiers for the LC-MS analysis of a tryptic digest.

Materials:

  • Tryptic digest of a standard protein (e.g., BSA).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B1: 0.1% Formic Acid in acetonitrile.

  • Mobile Phase B2: 0.1% Formic Acid and 10 mM Ammonium Formate in acetonitrile.

  • Reversed-phase LC column suitable for peptide separations.

  • LC-MS system.

Procedure:

  • Reconstitute the peptide digest in Mobile Phase A.

  • Perform an LC-MS run using a gradient with Mobile Phase A and Mobile Phase B1.

  • Perform a second LC-MS run under the identical gradient conditions but using Mobile Phase B2 instead of B1.

  • Compare the chromatograms for peak shape, retention time, and signal intensity.

  • Analyze the mass spectra to assess the impact on peptide identifications and sequence coverage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_results Data Evaluation start Protein Sample (with salt contamination) add_at Add this compound start->add_at control Control Sample (no additive) start->control ms Direct Infusion ESI-MS add_at->ms control->ms compare Compare Spectra ms->compare outcome1 Reduced Na+ Adducts compare->outcome1 outcome2 Improved S/N compare->outcome2

Caption: Workflow for evaluating this compound as a desalting agent.

troubleshooting_logic cluster_problems Identify the Primary Issue cluster_solutions Potential Solutions start Problem Observed in MS Spectrum p1 Persistent Metal Adducts start->p1 p2 Low Signal Intensity start->p2 p3 Unexpected Adducts ([M+NH4]+) start->p3 s1a Increase [this compound] p1->s1a s1b Pre-MS Desalting p1->s1b s1c Try Alternative Additive (e.g., NH4Br) p1->s1c s2a Decrease [this compound] p2->s2a s2b Optimize Sample Prep p2->s2b s3a Decrease [Ammonium Salt] p3->s3a s3b Use Adduct for Quantitation p3->s3b

Caption: Troubleshooting decision tree for MS interference issues.

References

Validation & Comparative

A Comparative Guide to Ammonium Tartrate and Sodium Potassium Tartrate in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the success of experimental outcomes. Among the myriad of available chemicals, tartrate salts, particularly ammonium (B1175870) tartrate and sodium potassium tartrate, find diverse applications ranging from protein crystallization to electrochemistry. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols, to aid in making informed decisions for your research needs.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these salts is essential for their effective application. The following table summarizes the key characteristics of ammonium tartrate and sodium potassium tartrate.

PropertyThis compoundSodium Potassium Tartrate (Rochelle Salt)
Chemical Formula (NH₄)₂C₄H₄O₆KNaC₄H₄O₆·4H₂O
Molar Mass 184.15 g/mol 282.22 g/mol (tetrahydrate)
Appearance Colorless crystals or white crystalline powderColorless to white crystalline powder
Solubility in Water Soluble26 g/100 mL (0 °C); 66 g/100 mL (26 °C)[1]
pH of Solution 6.0-7.5 (1M solution at 25°C)6.5 - 8.5[2]
Stability Tends to lose ammonia, becoming more acidic[3]Stable under normal conditions

Application in Protein Crystallization: A Comparative Overview

Both this compound and sodium potassium tartrate are utilized as precipitants in protein crystallization, a crucial step in determining the three-dimensional structure of proteins for drug design and functional studies. Their effectiveness can vary depending on the specific protein and crystallization conditions.

This compound is often used as a component in crystallization screens. It can act as a precipitating agent, helping to drive the protein out of solution to form well-ordered crystals suitable for X-ray diffraction.

Sodium Potassium Tartrate , also known as Rochelle salt, is also a common precipitant in protein crystallography.[1] It is particularly noted for its role in maintaining cupric ions in solution at an alkaline pH in other biochemical assays, a property that can be relevant in specific crystallization scenarios.[1]

While direct head-to-head comparative studies on a wide range of proteins are limited, a study comparing the success rates of various salts in macromolecule crystallization found that sodium tartrate was as effective as ammonium sulfate (B86663), a widely used precipitant, in crystallizing a selection of proteins and viruses.[4][5] This suggests that tartrate salts, in general, are valuable precipitants.

Experimental Protocol: Protein Crystallization via Sitting-Drop Vapor Diffusion

This protocol provides a general framework for using either this compound or sodium potassium tartrate in a crystallization screen.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • Crystallization screening plates (e.g., 96-well)

  • Reservoir solution containing either this compound or sodium potassium tartrate as the precipitant.

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • Micro-pipettes

Procedure:

  • Prepare a reservoir solution containing the desired concentration of either this compound or sodium potassium tartrate (e.g., 0.2 M - 2.0 M), buffer, and any other necessary additives.

  • Pipette the reservoir solution into the wells of the crystallization plate.

  • In the sitting drop well, mix a small volume of the protein solution with an equal volume of the reservoir solution.

  • Seal the plate to allow vapor diffusion to occur.

  • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Example Crystallization Conditions:

  • With this compound: Needle-like crystals of the Uba5 fragment were obtained in a solution consisting of 100 mM MES–KOH pH 6.0, 23–25% PEG 3350, and 0.3–0.5 M this compound dibasic salt.[6]

  • With Sodium Potassium Tartrate: Diffraction-quality crystals have been obtained from a condition of 0.2 M sodium/potassium tartrate tetrahydrate, 0.1 M sodium citrate (B86180) tribasic dihydrate, and 2.0 M ammonium sulfate pH 5.6.[7]

G cluster_prep Preparation cluster_setup Crystallization Setup cluster_incubation Incubation & Observation Protein Purified Protein (5-20 mg/mL) Mix Mix Protein and Reservoir in Drop Protein->Mix Reservoir Reservoir Solution (with Tartrate) Plate Pipette Reservoir into Plate Well Reservoir->Plate Plate->Mix Seal Seal Plate Mix->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Monitor for Crystal Growth Incubate->Observe G cluster_reagents Reagents cluster_procedure Procedure cluster_results Results FehlingA Fehling's A (CuSO₄) Mix Mix Fehling's A & B FehlingA->Mix FehlingB Fehling's B (Sodium Potassium Tartrate + NaOH) FehlingB->Mix Sample Test Sample AddSample Add Sample to Fehling's Solution Sample->AddSample Mix->AddSample Heat Heat in Water Bath AddSample->Heat Positive Positive: Reddish-Brown Precipitate (Reducing Sugar Present) Heat->Positive if reducing sugar Negative Negative: No Color Change (No Reducing Sugar) Heat->Negative if no reducing sugar

References

A Comparative Guide to the Validation of Analytical Methods Using Ammonium Tartrate as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and consistency. The choice of a standard is fundamental to this process. This guide provides an objective comparison of ammonium (B1175870) tartrate as an analytical standard, supported by experimental data and detailed methodologies.

Ammonium tartrate is a salt of tartaric acid that can be used as an analytical reagent in various applications, including chromatography and as a biological buffer.[1][2] Its properties, such as good solubility in water, make it a viable candidate for a standard in certain analytical methods.[1]

Comparison of Analytical Standards

While direct comparative studies are limited, the suitability of an analytical standard can be assessed based on key performance characteristics determined during method validation. The following table summarizes typical validation parameters and provides a template for comparing this compound to other potential standards.

Validation ParameterThis compound (Example Data)Alternative Standard (e.g., Sodium Tartrate)Comments
Linearity (R²) >0.99>0.99A high correlation coefficient is expected for any good standard.
Accuracy (% Recovery) 98.4% - 100%[3]Typically 98-102%Recovery studies are crucial for assessing the bias of a method.
Precision (% RSD) < 2.0%< 2.0%Low relative standard deviation indicates high precision.
Limit of Detection (LOD) Analyte-dependentAnalyte-dependentThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) Analyte-dependentAnalyte-dependentThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Solubility High in water[1]VariesGood solubility is essential for preparing standard solutions.
Stability Stable, but may release ammonia (B1221849) in air[1]Generally stableThe stability of the standard solution should be evaluated over time.

Experimental Protocols

A detailed protocol for the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for ensuring reproducible and reliable results.

Protocol: Validation of an HPLC Method Using this compound as a Standard

1. Objective: To validate the HPLC method for the quantification of Analyte X using this compound as a reference standard.

2. Validation Parameters: The validation will assess the following parameters as per ICH guidelines: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

3. Materials and Methods:

  • Standard: this compound (analytical grade)
  • Analyte: Analyte X
  • Instrumentation: HPLC system with a suitable detector (e.g., UV-Vis)
  • Mobile Phase: To be determined based on the analyte's properties.
  • Column: Appropriate for the separation of the analyte.

4. Experimental Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Specificity:

    • Inject a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the standard solution and a sample solution containing the analyte to confirm the retention times.

  • Linearity:

    • Inject the calibration standards in triplicate.

    • Plot a calibration curve of the peak area versus the concentration of the standards.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy:

    • Prepare samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Analyze these samples and calculate the percentage recovery. The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the specific steps for preparing and using an this compound standard.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Document Results in Validation Report robustness->documentation end End: Method Validated documentation->end

Caption: General workflow for analytical method validation.

Ammonium_Tartrate_Standard_Workflow start Start: Obtain High-Purity this compound weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Volumetric Flask with Mobile Phase weigh->dissolve stock Prepare Stock Solution of Known Concentration dissolve->stock dilute Perform Serial Dilutions for Calibration Standards stock->dilute inject Inject Standards into HPLC System dilute->inject calibrate Generate Calibration Curve inject->calibrate end End: Use for Sample Quantification calibrate->end

Caption: Workflow for preparing and using an this compound standard.

References

A Comparative Guide to the Efficacy of Ammonium Tartrate Versus Other Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating efficacy of ammonium (B1175870) tartrate against other widely used chelating agents, namely Ethylenediaminetetraacetic acid (EDTA), Citric Acid, and Diethylenetriaminepentaacetic acid (DTPA). This comparison is supported by experimental data on their metal ion affinity and removal efficiency. Detailed methodologies for key experimental techniques are also provided to aid in the design and evaluation of chelation studies.

Executive Summary

Chelating agents are essential in a multitude of scientific and industrial applications, from removing toxic heavy metals in environmental remediation to preventing degradation of active pharmaceutical ingredients. While synthetic aminopolycarboxylic acids like EDTA and DTPA have long been the industry standard due to their high-affinity metal binding, there is a growing interest in more environmentally benign and naturally derived alternatives.

Ammonium tartrate, the diammonium salt of tartaric acid, presents itself as a viable chelating agent with applications in various fields, including the food industry, metal cleaning, and as an analytical reagent.[1][2] Tartaric acid and its salts are known to form stable complexes with several metal ions.[1][3] This guide aims to provide a data-driven comparison of the performance of this compound (represented by the tartrate ligand) with the established chelating agents EDTA, citric acid, and DTPA.

Comparative Efficacy of Chelating Agents

The primary measure of a chelating agent's efficacy is its ability to form stable complexes with metal ions. This is quantified by the stability constant (log K), where a higher value indicates a stronger and more stable complex.

Quantitative Data Summary: Stability Constants (log K)

The following table summarizes the stability constants for tartrate, citrate (B86180), EDTA, and DTPA with a range of divalent and trivalent metal ions. It is important to note that these values can vary with experimental conditions such as temperature and ionic strength. The data presented is compiled from various sources to provide a comparative overview.

Metal IonTartrate (log K₁)Citrate (log K₁)EDTA (log K)DTPA (log K)
Ca²⁺ 1.8[4]3.5[4]10.710.8
Mg²⁺ 1.94[4]3.48.79.3
Cu²⁺ 3.2[4]6.118.821.5
Fe²⁺ ~3.04.414.316.5
Fe³⁺ 7.5[4]11.9[4]25.128.0
Pb²⁺ 3.86.518.018.8
Cd²⁺ ~3.04.216.519.0
Zn²⁺ 2.7[4]5.016.518.3
Al³⁺ 3.98.416.418.7

Note: The stability constants for tartrate and citrate are generally for the 1:1 metal-ligand complex (log K₁). EDTA and DTPA are powerful chelators that typically form 1:1 complexes with high stability, and their log K values are presented for these complexes. Data is collated from multiple sources and should be considered as indicative.

As the data indicates, EDTA and DTPA exhibit significantly higher stability constants across a wide range of metal ions compared to both tartrate and citrate. This is attributed to their polydentate nature, forming multiple bonds with the metal ion, a phenomenon known as the chelate effect. However, tartrate still demonstrates a notable ability to chelate important metal ions.

Quantitative Data Summary: Heavy Metal Removal Efficiency

The practical efficacy of a chelating agent can also be assessed by its performance in removing heavy metals from various matrices.

Chelating AgentTarget MetalRemoval Efficiency (%)MatrixReference
Potassium Tartrate Lead (Pb)99.43%Rice[5][6]
Potassium Tartrate Cadmium (Cd)95.13%Rice[5][6]
Potassium Citrate Lead (Pb)98.96%Rice[5][6]
Potassium Citrate Cadmium (Cd)92.77%Rice[5][6]
EDTA (0.05 M) + Tartaric Acid (0.2 M) Copper (Cu)85.0%Industrial Soil[7]
EDTA (0.05 M) + Tartaric Acid (0.2 M) Nickel (Ni)78.9%Industrial Soil[7]
EDTA (0.05 M) + Tartaric Acid (0.2 M) Zinc (Zn)82.5%Industrial Soil[7]

A study on the removal of lead and cadmium from rice showed that potassium tartrate was slightly more effective than potassium citrate for lead removal and equally effective for cadmium removal.[5][6] Another study demonstrated that a mixture of EDTA and tartaric acid was highly effective in removing heavy metals from contaminated industrial soil.[7]

Experimental Protocols

Accurate determination of chelation efficacy is crucial for comparing different agents. Below are detailed methodologies for two common experimental techniques.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the pH of a solution containing a metal ion and the chelating agent as a standard solution of a strong base is added.

Objective: To determine the stability constant of a metal-ligand complex.

Materials:

  • pH meter with a glass electrode

  • Calibrated burette

  • Temperature-controlled reaction vessel

  • Standardized solutions of:

    • Metal salt (e.g., 0.01 M CuSO₄)

    • Chelating agent (e.g., 0.01 M this compound)

    • Strong acid (e.g., 0.1 M HCl)

    • Carbonate-free strong base (e.g., 0.1 M NaOH)

    • Inert salt for maintaining constant ionic strength (e.g., 1 M KCl)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand: In the reaction vessel, add a known volume of the chelating agent solution and the strong acid. Dilute with deionized water and add the inert salt to maintain constant ionic strength. Titrate this solution with the standardized strong base, recording the pH after each addition.

  • Titration of the Metal-Ligand Complex: In the reaction vessel, add known volumes of the metal salt solution, the chelating agent solution, and the strong acid. Dilute and add the inert salt as before. Titrate this mixture with the same standardized strong base, recording the pH at regular intervals.

  • Data Analysis: Plot the pH versus the volume of NaOH added for both titrations. The displacement of the metal-ligand titration curve relative to the ligand-only curve is used to calculate the stability constant of the complex, often with the aid of specialized software.

UV-Vis Spectrophotometry for Chelation Capacity

This method relies on the change in absorbance of a solution when a chelating agent binds to a metal ion, often in a competitive reaction with a colored indicator.

Objective: To determine the percentage of metal ions chelated by a given agent.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Standardized solutions of:

    • Metal salt (e.g., 0.1 mM FeCl₂)

    • Chelating agent (e.g., various concentrations of this compound)

    • Indicator dye that forms a colored complex with the metal ion (e.g., Ferrozine)

    • Buffer solution to maintain constant pH

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of the metal-indicator complex by scanning its absorbance across a range of wavelengths.

  • Blank Measurement: Prepare a solution containing the buffer and the indicator dye. Measure its absorbance at the λmax.

  • Control Measurement: Prepare a solution containing the buffer, the indicator dye, and the metal salt. Measure the absorbance at λmax. This represents the maximum absorbance of the colored complex.

  • Sample Measurement: Prepare a series of solutions, each containing the buffer, indicator dye, metal salt, and a different concentration of the chelating agent.

  • Incubation: Allow the solutions to incubate for a set period to reach equilibrium.

  • Absorbance Reading: Measure the absorbance of each sample solution at the λmax.

  • Calculation: The chelation capacity is calculated as the percentage reduction in absorbance in the presence of the chelating agent compared to the control.

    % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ChelationMechanism Mechanism of Metal Chelation Metal Free Metal Ion (Mⁿ⁺) Complex Stable Metal-Chelate Complex (ML) Metal->Complex Forms stable ring structure Chelator Chelating Agent (L) Chelator->Complex Binds at multiple sites Inactive Prevents unwanted reactions Complex->Inactive Sequesters metal ion

Caption: A diagram illustrating the general mechanism of metal ion chelation.

ExperimentalWorkflow Workflow for Comparing Chelating Agents cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Solutions Prepare Standard Solutions Add_Chelators Add Different Chelating Agents (this compound, EDTA, etc.) Prep_Solutions->Add_Chelators Prep_Samples Prepare Metal-Contaminated Sample Matrix Prep_Samples->Add_Chelators Incubate Incubate under Controlled Conditions Add_Chelators->Incubate Measure Measure Metal Concentration (e.g., AAS, ICP-MS) Incubate->Measure Calc_Efficiency Calculate Removal Efficiency (%) Measure->Calc_Efficiency Compare Compare Performance Calc_Efficiency->Compare

Caption: A generalized experimental workflow for comparing the efficacy of different chelating agents.

Conclusion

This guide provides a comparative analysis of this compound against established chelating agents like EDTA, citric acid, and DTPA. The compiled data on stability constants and heavy metal removal efficiencies indicate that while EDTA and DTPA are superior in terms of the strength of chelation for a broad range of metals, this compound demonstrates significant efficacy, particularly for certain applications. Its performance is often comparable to or even exceeds that of citric acid for specific metal ions.[5][6]

The choice of a chelating agent should be guided by the specific requirements of the application, including the target metal ion, the pH of the system, the presence of competing ions, and environmental considerations. This compound offers a valuable alternative, especially in contexts where a milder, more biodegradable chelator is preferred. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and validate the performance of these chelating agents in their specific experimental settings.

References

A Comparative Analysis of Ammonium Tartrate Isomers in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the choice of a chiral catalyst is paramount to achieving high enantiomeric purity in the final product. Tartaric acid, a naturally occurring and readily available chiral molecule, serves as a foundational building block for a variety of powerful asymmetric catalysts. The different stereoisomers of its ammonium (B1175870) salt, primarily those derived from L-(+)-tartaric acid and D-(-)-tartaric acid, offer a predictable and effective means of controlling the stereochemical outcome of a reaction. This guide provides a comparative overview of the application of these isomers in catalysis, supported by experimental data, detailed protocols, and visual diagrams to elucidate their function.

Performance in Asymmetric Catalysis: A Comparative Overview

The primary utility of employing catalysts derived from different isomers of ammonium tartrate lies in the principle of enantioselectivity. A catalyst synthesized from L-(+)-tartaric acid will preferentially generate one enantiomer of the product, while a catalyst of the same structure but synthesized from D-(-)-tartaric acid will yield the opposite enantiomer. This "mirror-image" catalytic behavior is fundamental to asymmetric synthesis, allowing chemists to selectively produce the desired stereoisomer of a target molecule, which is particularly crucial in drug development where different enantiomers can have vastly different physiological effects.

Below is a summary of the performance of chiral catalysts derived from tartaric acid isomers in representative asymmetric reactions. While direct comparative data for simple this compound salts is scarce, the performance of their more complex derivatives, such as chiral phase-transfer catalysts and ligands for metal-catalyzed reactions, demonstrates the principle of opposite enantioselectivity.

Catalyst Derivative (Isomer)Reaction TypeSubstrateProduct Enantiomeric Excess (ee)Yield (%)Reference Reaction Conditions
L-(+)-Tartaric Acid Derived
Chiral Diphosphite LigandCopper-Catalyzed Conjugate AdditionCyclohex-2-en-1-one95% (S)High(CuOTf)₂·C₆H₆, Et₂O
Quaternary Ammonium SaltPhase-Transfer Catalyzed AlkylationGlycine Schiff Base92% (S)95%Toluene (B28343)/50% aq. NaOH, 20 °C
D-(-)-Tartaric Acid Derived
Chiral Diphosphite LigandCopper-Catalyzed Conjugate AdditionCyclohex-2-en-1-one96% (R)High(CuOTf)₂·C₆H₆, Et₂O
Quaternary Ammonium SaltPhase-Transfer Catalyzed AlkylationGlycine Schiff Base92% (R)99%Toluene/50% aq. NaOH, 20 °C

Note: The data presented is a synthesis of representative results from literature on tartaric acid-derived catalysts and may not reflect direct side-by-side comparisons under identical conditions. The enantiomeric outcomes (R/S) are illustrative of the principle of opposite selectivity.

Experimental Protocol: Asymmetric Michael Addition using a Tartrate-Derived Phase-Transfer Catalyst

This protocol describes a general procedure for the asymmetric Michael addition of a pronucleophile to an α,β-unsaturated ketone using a chiral quaternary ammonium salt derived from an this compound isomer.

Materials:

  • Michael acceptor (e.g., chalcone) (1.0 eq)

  • Michael donor (e.g., diethyl malonate) (1.2 eq)

  • Chiral quaternary ammonium salt catalyst derived from L-(+)- or D-(-)-tartaric acid (0.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) (eluents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the Michael acceptor (1.0 eq), Michael donor (1.2 eq), chiral quaternary ammonium salt catalyst (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add toluene to the flask to achieve a suitable concentration.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the enantiomerically enriched product.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Visualizing Asymmetric Catalysis with this compound Derivatives

To better understand the role of this compound isomers in catalysis, the following diagrams illustrate the general workflow and the principle of enantioselectivity.

Asymmetric_Synthesis_Workflow cluster_reactants Starting Materials Reactant_A Prochiral Substrate Reaction Asymmetric Reaction Reactant_A->Reaction Reactant_B Reagent Reactant_B->Reaction Catalyst Chiral Catalyst (from L- or D-Ammonium Tartrate) Catalyst->Reaction Product Enantiomerically Enriched Product Reaction->Product

Figure 1. General workflow of an asymmetric synthesis using a chiral catalyst derived from an this compound isomer.

Enantioselectivity_Concept cluster_L Catalyst from L-(+)-Ammonium Tartrate cluster_D Catalyst from D-(-)-Ammonium Tartrate L_Catalyst L-Catalyst Product_S S-Enantiomer L_Catalyst->Product_S forms Prochiral_A Prochiral Substrate Prochiral_A->L_Catalyst interacts with D_Catalyst D-Catalyst Product_R R-Enantiomer D_Catalyst->Product_R forms Prochiral_B Prochiral Substrate Prochiral_B->D_Catalyst interacts with

A Comparative Analysis of Ammonium Tartrate and Ammonium Citrate Buffers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success. Both ammonium (B1175870) tartrate and ammonium citrate (B86180) are frequently employed as buffering agents, each possessing distinct properties that render them suitable for specific applications. This guide provides a comprehensive comparison of their performance, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties: A Tale of Two Anions

The buffering capacity of any solution is intrinsically linked to the pKa values of its acidic and basic components. Tartaric acid, a diprotic acid, and citric acid, a triprotic acid, form the foundation of these respective buffer systems. The dissociation constants of these acids dictate the pH ranges over which their corresponding ammonium salts can effectively resist pH change.

PropertyAmmonium TartrateAmmonium CitrateReference
Molecular Formula (NH₄)₂C₄H₄O₆(NH₄)₃C₆H₅O₇
Molecular Weight 184.15 g/mol 243.22 g/mol
Parent Acid pKa Values (at 25°C) pKa₁ = 2.98, pKa₂ = 4.40pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[1][2][3]
Effective Buffering Range (approximate) pH 3.4 - 5.4pH 2.1 - 7.4[4][5]
pH of 5% solution Not available6.0 - 7.5[6]

Note: The effective buffering range is generally considered to be pKa ± 1.

The pKa values indicate that ammonium citrate, with its three dissociation constants, offers a broader potential buffering range than this compound.[2][3] Notably, some studies suggest that the buffering capacity of citrate diminishes significantly above pH 6.2.[5] Tartaric acid is a stronger acid than citric acid, as indicated by its lower first pKa value.[1]

Performance Comparison: Buffering Capacity and Stability

While theoretical pKa values provide a strong indication of a buffer's utility, experimental performance is the ultimate measure of its effectiveness. A key performance indicator is the buffer's capacity, which is its ability to resist changes in pH upon the addition of an acid or base.

A direct comparative study via titration would be the most effective method to quantify and visualize the buffering capacity of each. The buffer with a flatter titration curve over a specific pH range has a higher buffering capacity in that region.

Stability is another critical performance parameter. Ammonium-based buffers can be susceptible to the loss of ammonia (B1221849) over time, leading to a decrease in pH.[7] One source suggests that solid triammonium (B15348185) citrate is stable for an extended period when stored correctly, while prepared solutions should be used fresh for critical applications and visually inspected for degradation.[8]

Applications in Research and Drug Development

Both buffers have found utility in various scientific domains:

This compound:

  • Protein Crystallization: Used as a precipitant to facilitate the formation of protein crystals for X-ray crystallography.

  • Chelating Agent: Can bind to metal ions, preventing them from interfering in biochemical reactions.

  • Chromatography: Has been used in hydrophobic interaction chromatography (HIC).

Ammonium Citrate:

  • Pharmaceutical Formulations: Employed as a buffering agent to maintain the stability and efficacy of drug products.[6]

  • Food Industry: Utilized as an acidity regulator.

  • Plant Tissue Culture: Acts as an antioxidant.

  • Protein Stabilization: The ammonium ions can contribute to the stabilization of protein structures.[6]

Experimental Protocols

To facilitate a direct and quantitative comparison of these two buffers, the following experimental protocols are provided.

Protocol 1: Preparation of 0.1 M Buffer Stock Solutions

Objective: To prepare standardized 0.1 M stock solutions of this compound and ammonium citrate buffers.

Materials:

  • This compound (FW: 184.15 g/mol )

  • Triammonium citrate (FW: 243.22 g/mol )

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter, calibrated

  • Volumetric flasks (1 L)

  • Magnetic stirrer and stir bars

Procedure:

  • This compound (0.1 M):

    • Dissolve 18.415 g of this compound in approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Stir the solution until the solid is completely dissolved.

    • Adjust the pH to the desired value (e.g., pH 4.5) using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

    • Once the desired pH is reached and stable, add deionized water to the 1 L mark.

    • Mix the solution thoroughly.

  • Ammonium Citrate (0.1 M):

    • Dissolve 24.322 g of triammonium citrate in approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Stir the solution until the solid is completely dissolved.

    • Adjust the pH to the desired value (e.g., pH 5.0) using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

    • Once the desired pH is reached and stable, add deionized water to the 1 L mark.

    • Mix the solution thoroughly.

G cluster_prep Buffer Preparation Workflow weigh Weigh Solid (this compound or Citrate) dissolve Dissolve in Deionized Water weigh->dissolve adjust_ph Adjust pH with HCl or NaOH dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume mix Mix Thoroughly final_volume->mix

Buffer Preparation Workflow
Protocol 2: Comparative Determination of Buffering Capacity by Titration

Objective: To experimentally determine and compare the buffering capacity of this compound and ammonium citrate buffers.

Materials:

  • 0.1 M this compound buffer (prepared in Protocol 1)

  • 0.1 M Ammonium Citrate buffer (prepared in Protocol 1)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • pH meter, calibrated

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bars

Procedure:

  • Pipette 100 mL of the 0.1 M this compound buffer into a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the buffer solution.

  • Record the initial pH of the buffer.

  • Fill a burette with 0.1 M HCl.

  • Add the HCl in 1.0 mL increments, recording the pH after each addition until the pH drops by at least 2 units.

  • Repeat steps 1-4 with a fresh 100 mL sample of the 0.1 M this compound buffer.

  • Fill a separate burette with 0.1 M NaOH.

  • Add the NaOH in 1.0 mL increments, recording the pH after each addition until the pH increases by at least 2 units.

  • Repeat steps 1-9 for the 0.1 M ammonium citrate buffer.

  • Plot the pH versus the volume of added HCl and NaOH for each buffer to generate titration curves.

  • Calculate the buffer capacity (β) for each buffer at various pH points using the formula: β = dC/dpH, where dC is the moles of added acid or base per liter and dpH is the change in pH.

G cluster_titration Buffering Capacity Titration start Start with 100 mL of Buffer measure_initial_ph Measure Initial pH start->measure_initial_ph titrate_acid Titrate with 0.1 M HCl (Record pH every 1 mL) measure_initial_ph->titrate_acid titrate_base Titrate a fresh sample with 0.1 M NaOH (Record pH every 1 mL) measure_initial_ph->titrate_base plot Plot pH vs. Volume of Titrant titrate_acid->plot titrate_base->plot calculate Calculate Buffer Capacity plot->calculate

Titration Workflow for Buffering Capacity

Conclusion

The choice between this compound and ammonium citrate as a buffering agent depends heavily on the specific requirements of the experiment. Ammonium citrate offers a wider theoretical buffering range and potential protein-stabilizing properties, making it a versatile choice for many biochemical and pharmaceutical applications.[6] However, its buffering capacity may be limited at a pH above 6.2.[5] this compound, while having a narrower buffering range, is a well-established reagent in applications such as protein crystallization.

For optimal experimental design, it is recommended to perform a comparative titration as outlined in this guide to determine which buffer provides the most stable pH environment for the specific conditions of your study. Considerations of buffer stability and potential interactions with other experimental components should also be taken into account.

References

Navigating Experimental Reproducibility: A Comparative Guide to Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to ensuring the reproducibility and reliability of experimental outcomes. Ammonium (B1175870) tartrate, a salt of tartaric acid, finds application in various biochemical and pharmaceutical research areas, including protein precipitation, crystallography, and native mass spectrometry. This guide provides a comparative analysis of ammonium tartrate against common alternatives, supported by available experimental data, to aid in making informed decisions for achieving consistent and reliable results.

Section 1: Protein Precipitation

Protein precipitation is a fundamental step in protein purification and analysis. The selection of a precipitating agent can significantly impact the yield and purity of the target protein, as well as the reproducibility of the process.

Comparison of Precipitation Efficiency

While ammonium sulfate (B86663) is the most traditionally used salt for protein precipitation through the "salting out" method, the efficiency of this compound in this application is less documented in comparative studies.[1] The principle of salting out relies on high salt concentrations competing for water molecules, which reduces protein solubility and leads to precipitation.[2] The effectiveness of different salts is often described by the Hofmeister series, which ranks ions based on their ability to precipitate proteins.[1]

A study comparing various protein precipitation methods for proteomic analysis found that ammonium sulfate fractionation was effective in removing high-abundance proteins like albumin from plasma samples.[3] However, another comparative analysis of protein extraction methodologies for screening lipase (B570770) activity from agricultural products showed that ammonium sulfate precipitation had a lower protein extraction yield compared to methods like TCA/acetone precipitation.[4] It is important to note that this study did not include this compound.

Table 1: Comparison of Protein Extraction Yield Using Different Precipitation Methods

Precipitation MethodAverage Protein Extraction Yield (mg protein/0.1 g sample)Reference
TCA/Acetone Precipitation~0.8 - 1.2[4]
Commercial Kits~0.7 - 1.1[4]
Ammonium Sulfate Precipitation 0.20 ± 0.078 [4]

Note: Data for this compound was not available in this comparative study.

Factors Affecting Reproducibility in Protein Precipitation

Inconsistent protein recovery is a common issue in precipitation methods.[5] Factors that can influence the reproducibility of protein precipitation include:

  • Initial Protein Concentration: Higher protein concentrations generally require lower concentrations of the precipitating agent.[2]

  • Temperature: Temperature affects protein solubility and the solubility of the precipitating salt.[6]

  • pH: The pH of the solution can alter the surface charge of the protein, affecting its solubility.[6]

  • Rate of Salt Addition: Slow, gradual addition of the salt with gentle stirring is crucial to avoid localized high concentrations that can lead to denaturation and aggregation.[7]

  • Purity of the Reagent: The purity of the ammonium salt used can impact results.

Experimental Protocol: Protein Precipitation using Ammonium Sulfate (as a proxy)

Materials:

  • Protein solution

  • Solid ammonium sulfate (high purity)

  • Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the protein solution in a beaker with a magnetic stir bar and place it on a magnetic stirrer in an ice bath.

  • While gently stirring, slowly add finely ground solid ammonium sulfate to the desired saturation percentage. The amount of ammonium sulfate to be added can be calculated using online tools or tables.

  • Allow the solution to stir gently for at least 30 minutes to an hour in the cold to allow for equilibration and protein precipitation.

  • Transfer the solution to appropriate centrifuge tubes.

  • Centrifuge at a sufficient speed and time (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

  • Carefully decant the supernatant.

  • The protein pellet can be resolubilized in a minimal amount of a suitable buffer for the next downstream application.

Protein Precipitation Workflow start Start with Protein Solution add_salt Slowly add This compound/ Sulfate with stirring start->add_salt incubate Incubate on ice to allow precipitation add_salt->incubate centrifuge Centrifuge to pellet protein incubate->centrifuge separate Separate supernatant and pellet centrifuge->separate resuspend Resuspend pellet in buffer separate->resuspend end Purified Protein resuspend->end Hanging Drop Vapor Diffusion Workflow start Start reservoir Pipette Reservoir Solution into Well start->reservoir protein_drop Pipette Protein Solution onto Cover Slip reservoir->protein_drop mix_drop Add Reservoir Solution to Protein Drop protein_drop->mix_drop seal_well Invert Cover Slip and Seal Well mix_drop->seal_well incubate Incubate at Constant Temperature seal_well->incubate observe Observe for Crystal Growth incubate->observe end End observe->end Role of TRAP in Osteoclast Function Osteoclast Osteoclast TRAP TRAP Secretion Osteoclast->TRAP Dephosphorylation Dephosphorylation of Osteopontin TRAP->Dephosphorylation BoneMatrix Bone Matrix (with Phosphorylated Osteopontin) BoneMatrix->Dephosphorylation MigrationAdhesion Osteoclast Migration and Adhesion Dephosphorylation->MigrationAdhesion BoneResorption Bone Resorption MigrationAdhesion->BoneResorption L-Carnitine L-Tartrate and Fatty Acid Metabolism LCarnitine L-Carnitine (from L-Carnitine L-Tartrate) Transport Transport into Mitochondria LCarnitine->Transport FattyAcid Fatty Acid (in Cytosol) FattyAcid->Transport Mitochondrion Mitochondrion BetaOxidation Beta-Oxidation Mitochondrion->BetaOxidation Transport->Mitochondrion Energy Energy (ATP) BetaOxidation->Energy

References

Spectroscopic Purity Analysis of Synthesized Ammonium Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity of experimental results and the safety of therapeutic agents. This guide provides a comparative analysis of spectroscopic methods for confirming the purity of synthesized ammonium (B1175870) tartrate, a compound utilized in pharmaceuticals, textiles, and as a biological buffer.[1][2] Experimental data from spectroscopic techniques are presented alongside alternative analytical methods to offer a comprehensive overview for selecting the most appropriate purity assessment strategy.

Spectroscopic Fingerprinting of Ammonium Tartrate

Spectroscopic methods provide a molecular "fingerprint," offering detailed information about a compound's structure and chemical bonds. By comparing the spectrum of a synthesized sample to that of a high-purity standard, contaminants can be readily identified.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and accessible technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands corresponding to N-H, C-H, C=O, and COO⁻ groups serve as indicators of its presence and purity.[3] The absence of unexpected peaks suggests a pure sample.

  • Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman analysis provides information on the scattering of light from molecular vibrations. It is particularly sensitive to non-polar bonds and offers a distinct spectral signature for this compound.[4][5] Notably, water is a weak Raman scatterer, making this method advantageous for analyzing aqueous solutions or hydrated crystals without significant interference.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for detailed molecular structure elucidation.[3] Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. The presence of any impurity, even in small amounts, will typically result in additional, distinct peaks in the NMR spectrum, making it a highly specific method for purity determination.[3]

Comparison of Analytical Methods for Purity Assessment

While spectroscopic methods are powerful, other analytical techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, sensitivity, and available instrumentation.

Method Principle Information Provided Speed Cost (Equipment) Advantages Disadvantages
FTIR Spectroscopy Vibrational Spectroscopy (Absorption)Functional groups, molecular fingerprintFast (< 5 min)Low to ModerateRapid, minimal sample prep, non-destructive.[4]Limited for complex mixtures, overlapping peaks can occur.[4]
Raman Spectroscopy Vibrational Spectroscopy (Scattering)Molecular fingerprint, symmetric bondsFast (< 10 min)Moderate to HighMinimal sample prep, weak water interference, high spatial resolution.[7]Fluorescence interference can be an issue, lower sensitivity for some compounds.[7]
NMR Spectroscopy Nuclear Magnetic ResonanceDetailed molecular structure, connectivity, stereochemistryModerate (15-60 min)HighHighly specific, quantitative, excellent for structural elucidation of impurities.[3]Lower sensitivity, requires larger sample amounts, expensive.[3]
High-Performance Liquid Chromatography (HPLC) Chromatographic SeparationSeparation and quantification of components in a mixtureSlow (> 30 min)Moderate to HighHighly sensitive and quantitative, ideal for separating impurities.[2][8]Requires method development, solvent consumption.
Acid-Base Titration Volumetric Chemical AnalysisQuantitative measure of total acidic or basic contentModerateLowInexpensive, accurate for assay determination.[9][10]Non-specific, cannot identify individual impurities.
Elemental Analysis Measures elemental composition (C, H, N)Percentage of C, H, N in the sampleSlowModerateProvides fundamental composition data.Does not identify the structure of impurities.

Spectroscopic Data for High-Purity this compound

The following tables summarize the characteristic spectral data for pure this compound, which can be used as a reference for comparison against synthesized samples.

Table 2: Vibrational Spectroscopy Data

Functional Group Assignment FTIR Peak (cm⁻¹) [3]Raman Peak (cm⁻¹) [3][4][5]
O-H, N-H, C-H Stretching2800-3400 (broad)2914, 2945, 2968, 3118
N-H⁺ Asymmetric Stretching32153243
C-H Stretching29252968
C=O Stretching17071704
COO⁻ Asymmetric Stretching15561535
COO⁻ Symmetric Stretching14011395
N-H⁺ Rocking10721071
C-H Out-of-plane Bending901902
Lattice Vibrational ModesN/A64-215

Table 3: NMR Spectroscopy Data (in D₂O)

Nucleus Chemical Shift (δ, ppm) Assignment
¹³C NMR[3]178.4Carboxyl Carbon (COO⁻)
¹³C NMR[3]73.81Methine Carbon (CH-OH)
¹H NMR[3]Not specified in detailProtons on the tartrate backbone

Note: ¹H NMR chemical shifts can vary with solvent and pH. The key indicator of purity is the absence of unexpected signals.

Experimental Protocols

Protocol 1: Purity Confirmation by FTIR Spectroscopy

This protocol describes the use of the KBr pellet technique for analyzing solid this compound samples.

  • Sample Preparation:

    • Grind 1-2 mg of the synthesized this compound sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Gently mix the powders until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of pure this compound.

    • Identify the characteristic peaks as listed in Table 2.

    • Examine the spectrum for any additional peaks that may indicate the presence of impurities, such as unreacted tartaric acid (broad O-H stretch around 3000 cm⁻¹) or residual solvents.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.

cluster_workflow Experimental Workflow: FTIR Purity Analysis A Synthesized This compound Sample B Grind with KBr A->B 1-2 mg C Press into Pellet B->C Homogenous Mixture D Acquire FTIR Spectrum C->D Transparent Pellet E Compare to Reference Spectrum D->E F Purity Assessment E->F Identify Impurity Peaks

Caption: Workflow for this compound purity analysis using FTIR spectroscopy.

cluster_comparison Comparison of Purity Analysis Techniques cluster_spectroscopic Spectroscopic Methods (Qualitative/Quantitative) cluster_other Alternative Methods (Primarily Quantitative) Root Purity Analysis of This compound FTIR FTIR (Functional Groups) Root->FTIR Rapid Screening Raman Raman (Molecular Fingerprint) Root->Raman Complementary Data NMR NMR (Definitive Structure) Root->NMR High Specificity Chroma Chromatography (HPLC) (Separation & Quantification) Root->Chroma Impurity Quantification Titra Titration (Assay/Total Base) Root->Titra Overall Assay FTIR->Raman Vibrational Pair NMR->Chroma High Sensitivity Methods

Caption: Logical comparison of analytical methods for purity assessment.

Conclusion

Spectroscopic techniques, particularly FTIR, Raman, and NMR, are indispensable tools for confirming the purity of synthesized this compound. FTIR offers a rapid and cost-effective method for routine screening, providing a clear spectral fingerprint of the compound. For more detailed structural confirmation and detection of minor impurities, NMR spectroscopy is the most specific method. Raman spectroscopy serves as an excellent complementary technique, especially when issues with aqueous solvents or fluorescence arise. By comparing the spectral data of a synthesized product against a known standard and using the appropriate analytical method, researchers can confidently verify the purity and quality of their material.

References

Benchmarking Ammonium Tartrate-Based Protocols Against Existing Methods: A Comparative Guide for Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-quality, reproducible data in proteomics and mass spectrometry, sample preparation is a critical determinant of success. The choice of buffers and reagents can significantly impact protein solubility, enzymatic digestion efficiency, and the quality of mass spectrometry data. While traditional methods involving urea (B33335), ammonium (B1175870) bicarbonate, and other reagents are well-established, ammonium tartrate-based protocols are emerging as a valuable alternative in specific applications. This guide provides an objective comparison of this compound-based protocols with existing methods, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal workflow for their analytical needs.

I. Data Presentation: Quantitative Comparison of Key Performance Metrics

The following tables summarize the key performance differences between this compound and other commonly used reagents in proteomics sample preparation and analysis.

Table 1: Comparison of Buffers for Mass Spectrometry Compatibility and Protein Stability

FeatureThis compoundAmmonium BicarbonateAmmonium AcetateUrea
MS Volatility HighHigh[1]High[2]Low (requires desalting)
pH Range ~7.0[3]~8.0[1]~7.0[2]Variable (can lead to carbamylation)[4][5]
Protein Denaturation MildMildMildStrong[4][5][6]
Carbamylation Risk LowLowLowHigh (can be inhibited by ammonium)[4][5][7]
Adduct Formation Reduces sodium adducts[3][8]Can cause CO2 adducts and protein unfolding[9]Generally low adduct formation[2]N/A
Primary Application Native MS, HIC[3][8]In-solution/in-gel digestion[1]Native MS, LC-MS[2][10]Protein solubilization and denaturation[4][5][11]

Table 2: Performance in Hydrophobic Interaction Chromatography (HIC)

ParameterThis compoundAmmonium Sulfate
Separation Resolution Comparable to Ammonium Sulfate[3]High[3]
MS Compatibility Direct MS analysis possible[3]Incompatible with MS (requires desalting)[3]
Protein Elution Profile Similar to Ammonium Sulfate[3]Well-established[3]

II. Experimental Protocols

This section provides detailed methodologies for key experiments where this compound can be employed and benchmarked against other methods.

Protocol 1: In-Solution Digestion of Proteins using an this compound-Urea System to Minimize Carbamylation

This protocol is designed for the effective denaturation and digestion of proteins while minimizing the unwanted side reaction of carbamylation often associated with urea.

Objective: To compare the level of carbamylation and protein identification efficiency of a urea-based digestion protocol with and without the addition of this compound.

Materials:

  • Protein sample (e.g., Bovine Serum Albumin)

  • Urea

  • This compound

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic Acid

  • LC-MS grade water and acetonitrile

Procedure:

  • Solubilization:

    • Control Group: Dissolve the protein sample in 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.

    • Test Group: Dissolve the protein sample in 8 M urea in 50 mM this compound, pH 7.5.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion:

    • Dilute both samples with LC-MS grade water to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide samples using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS and compare the number of identified carbamylated peptides and the overall protein sequence coverage between the two groups.

Expected Outcome: The this compound-containing buffer is expected to show a lower incidence of peptide carbamylation compared to the ammonium bicarbonate buffer when urea is used for denaturation.[4][5]

Protocol 2: Hydrophobic Interaction Chromatography (HIC) Coupled to Mass Spectrometry using this compound

This protocol demonstrates the use of this compound as an MS-compatible salt for the separation of intact proteins by HIC.

Objective: To compare the separation efficiency and MS data quality of HIC using this compound versus the traditional, MS-incompatible ammonium sulfate.

Materials:

  • Protein mixture (e.g., a mix of standard proteins like myoglobin, carbonic anhydrase, and lysozyme)

  • This compound

  • Ammonium Sulfate

  • HIC column (e.g., PolyPROPYL A)

  • HPLC system

  • Mass Spectrometer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.8 M this compound (or Ammonium Sulfate) in water, pH 7.0.

    • Mobile Phase B (Low Salt): 20 mM this compound (or Ammonium Sulfate) in water, pH 7.0.

  • HIC Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the protein mixture.

    • Elute the proteins using a gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.

  • Analysis:

    • Ammonium Sulfate Group: Collect fractions and perform buffer exchange/desalting before MS analysis.

    • This compound Group: The eluent can be directly infused into the mass spectrometer for online analysis.[3]

  • Data Comparison: Compare the chromatograms for separation resolution. For the this compound experiment, evaluate the quality of the mass spectra for intact proteins, noting the absence of salt adduction.[3]

III. Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the rationale behind using this compound in specific applications.

experimental_workflow_digestion cluster_control Control: Standard Urea Protocol cluster_test Test: this compound Protocol c_start Protein Sample c_solubilize Solubilize in 8M Urea, NH4HCO3 c_start->c_solubilize c_reduce Reduce (DTT) c_solubilize->c_reduce carbamylation Carbamylation c_solubilize->carbamylation High Risk c_alkylate Alkylate (IAA) c_reduce->c_alkylate c_digest Digest (Trypsin) c_alkylate->c_digest c_desalt Desalt c_digest->c_desalt c_ms LC-MS/MS c_desalt->c_ms t_start Protein Sample t_solubilize Solubilize in 8M Urea, (NH4)2C4H4O6 t_start->t_solubilize t_reduce Reduce (DTT) t_solubilize->t_reduce no_carbamylation Minimized Carbamylation t_solubilize->no_carbamylation Low Risk t_alkylate Alkylate (IAA) t_reduce->t_alkylate t_digest Digest (Trypsin) t_alkylate->t_digest t_desalt Desalt t_digest->t_desalt t_ms LC-MS/MS t_desalt->t_ms

Caption: Workflow comparing standard and this compound-based digestion.

hic_ms_workflow cluster_as Ammonium Sulfate HIC cluster_at This compound HIC start Protein Mixture as_hic HIC Separation (Ammonium Sulfate) start->as_hic at_hic HIC Separation (this compound) start->at_hic as_desalt Buffer Exchange/ Desalting (Offline) as_hic->as_desalt as_ms Mass Spectrometry as_desalt->as_ms note1 MS Incompatible as_desalt->note1 Required Step at_ms Direct Online MS at_hic->at_ms note2 MS Compatible at_hic->note2 Direct Coupling

Caption: Comparison of HIC-MS workflows.

Conclusion

This compound presents a compelling alternative to conventional reagents in specific mass spectrometry-based proteomics workflows. Its high volatility and ability to reduce sodium adduction make it particularly suitable for native mass spectrometry and as an MS-compatible salt in hydrophobic interaction chromatography, enabling direct online MS analysis that is not feasible with traditional salts like ammonium sulfate.[3][8] Furthermore, in urea-based protein digestion protocols, the use of ammonium-containing buffers like this compound can effectively minimize peptide carbamylation, a common and problematic side reaction.[4][5] While not a universal replacement for all existing methods, the strategic implementation of this compound-based protocols can lead to higher quality data, simplified workflows, and the ability to perform novel analytical experiments. Researchers are encouraged to consider these advantages when developing and optimizing their sample preparation strategies for proteomics and mass spectrometry.

References

Ammonium Tartrate: A Comparative Guide to Its Applications and Limitations in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Ammonium (B1175870) tartrate, a salt of tartaric acid, is a versatile compound with a wide range of applications across various scientific and industrial sectors. This guide provides a comprehensive review of its primary uses, compares its performance with alternative substances, and details its limitations, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Protein Crystallography: A Precipitant with Specific Advantages

Ammonium tartrate is frequently employed as a precipitant in protein crystallization, a crucial step in determining the three-dimensional structure of proteins. It functions by reducing the solubility of the protein, thereby promoting the formation of a crystalline lattice.

Comparison with Other Precipitants

While effective, this compound is one of many precipitants used in crystallography. Its performance relative to other common salts has been a subject of study.

PrecipitantSuccess Rate in Crystallizing 23 MacromoleculesReference
Sodium Malonate19/23[1]
Sodium Acetate11/22[1]
Sodium Tartrate11/22[1]
Sodium Formate11/22[1]
Ammonium Sulfate11/22[1]
This compound Not explicitly stated in the comparative study, but its use is documented in successful crystallizations.[2]

Note: The provided study did not directly include this compound in its broad comparison, but its utility is well-established in the field for specific proteins.[2]

Experimental Protocol: Protein Crystallization of Uba5 (57–363) via Hanging-Drop Vapor Diffusion[2]

This protocol describes the crystallization of the Uba5 fragment, necessary for the high-efficiency activation of Ufm1.

Materials:

  • Purified Uba5 (57–363) protein solution

  • Reservoir solution: 100 mM MES–KOH pH 6.0, 23–25% PEG 3350, 0.3–0.5 M this compound dibasic salt

  • Hanging-drop crystallization plates

  • Siliconized cover slips

  • Pipettes and tips

Procedure:

  • Pipette 1.5 µl of the Uba5 protein solution onto a siliconized cover slip.

  • Add 1.5 µl of the reservoir solution to the protein drop.

  • Invert the cover slip over the reservoir well, creating a "hanging drop."

  • Seal the well to allow for vapor diffusion.

  • Incubate the plate at 293 K.

  • Monitor for crystal formation over several days. Needle-like crystals appeared after 4 days in the cited study.[2]

Optimization (Microseeding): [2]

  • To improve diffraction quality, existing needle-like crystals can be used for microseeding.

  • Prepare a seed stock by transferring crystal clusters into a seed-stock solution and breaking them up via vortexing with a Seed Bead kit.

  • Equilibrate a fresh protein-precipitant drop for 30 minutes.

  • Introduce a diluted seed stock (e.g., 1:10, 1:100, 1:1000 dilutions) to the equilibrated drop.

  • Crystals suitable for data collection were obtained after 3 days of growth in a modified reservoir solution (100 mM MES–KOH pH 6.0, 24% PEG 3350, 0.2 M this compound dibasic salt).[2]

G cluster_prep Drop Preparation cluster_vd Vapor Diffusion cluster_xtal Crystallization Prot Protein Solution Drop Mixed Drop (on coverslip) Prot->Drop Res Reservoir Solution (contains this compound) Res->Drop Vapor Water Vapor Diffusion Drop->Vapor Supersat Supersaturation Reservoir Reservoir Vapor->Reservoir Crystal Protein Crystal Formation Supersat->Crystal

Hanging-Drop Crystallization Workflow

Buffering Agent in Biochemical and Pharmaceutical Applications

This compound can function as a biological buffer, helping to maintain a stable pH in solutions. This is particularly useful in biochemical research and pharmaceutical formulations where pH control is critical for the stability and activity of molecules.[3][4]

Comparison with Other Buffers

The choice of buffer depends on the desired pH range and compatibility with the experimental system.

Buffer SystemEffective pH RangeConsiderations
This compound ~5.5 - 7.0Volatility of ammonia (B1221849) can alter pH over time.[5]
Phosphate (B84403)6.2 - 8.2Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).
Tris7.5 - 9.0pH is temperature-dependent.
HEPES6.8 - 8.2More expensive than phosphate buffers.
Experimental Protocol: Preparation of an Ammonium-Based Buffer

Materials:

  • Ammonium chloride (NH₄Cl)

  • Strong ammonia solution (e.g., 10 M)

  • Deionized water

  • pH meter

Procedure for Ammonia-Ammonium Chloride Buffer: [3]

  • Dissolve 67.5 g of ammonium chloride in approximately 200 ml of deionized water.

  • Add 570 ml of strong ammonia solution.

  • Dilute with deionized water to a final volume of 1000 ml.

  • Thoroughly mix the solution.

  • Calibrate a pH meter and adjust the pH of the buffer as needed with small additions of strong acid (e.g., HCl) or strong base (e.g., NaOH).

G cluster_components Buffer Components cluster_equilibrium Buffering Action WA Weak Acid (Ammonium Ion, NH₄⁺) Equilibrium NH₄⁺ ⇌ H⁺ + NH₃ CB Conjugate Base (Ammonia, NH₃) AddAcid Addition of Acid (H⁺) AddBase Addition of Base (OH⁻) ShiftLeft Equilibrium shifts left (NH₃ consumes H⁺) AddAcid->ShiftLeft ShiftRight Equilibrium shifts right (NH₄⁺ neutralizes OH⁻) AddBase->ShiftRight

References

Safety Operating Guide

Proper Disposal of Ammonium Tartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of ammonium (B1175870) tartrate, aligning with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Ammonium tartrate is generally considered a non-hazardous substance, however, it is crucial to handle it with care to mitigate any potential risks.[1] When heated to decomposition, it can emit toxic fumes, including ammonia (B1221849) and nitrogen oxides.[1][2][3] It is also incompatible with strong acids, strong bases, and strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE): Before handling this compound, especially during disposal procedures, ensure the following personal protective equipment is worn:[1][2][4]

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles (EN 166)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat or appropriate protective clothing
Spill Response Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[5] Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain the Spill: Prevent the spread of the powder.

  • Cleanup: Carefully sweep up the spilled solid material.[1] Avoid creating dust clouds. Place the collected material into a clearly labeled, sealed container for disposal.[3][5]

  • Decontaminate: After the material has been collected, wash the spill site thoroughly with water.[1][5]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all applicable federal, state, and local regulations.[2][5][6] Chemical waste generators are responsible for correctly classifying waste.[2]

Step 1: Waste Characterization

Determine if the this compound waste is considered hazardous according to your institution's guidelines and local regulations. While often classified as non-hazardous, contamination with other chemicals can alter its classification.[1][5]

Step 2: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Label the container clearly with "Waste this compound" and any other information required by your facility's waste management program.

Step 3: Selecting the Appropriate Disposal Route

Based on the waste characterization and local regulations, choose one of the following disposal pathways. Flinn Scientific suggests that non-hazardous chemical waste may be suitable for landfill disposal (Method #26a), but this must be verified and approved by local authorities.[1][7] In many cases, professional disposal is the required and safest option.

  • Option A: Licensed Hazardous Waste Vendor (Recommended)

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.[8]

    • Ensure all paperwork and labeling are complete as per the vendor's requirements.

    • This method ensures compliance and proper handling through processes like licensed chemical destruction or controlled incineration.[8]

  • Option B: Local Authority Approved Disposal (Consult EHS)

    • Consult Regulations: Before proceeding, thoroughly review all federal, state, and local regulations.[1] It is imperative not to discharge this compound into sewer systems.[8]

    • Obtain Approval: Secure explicit approval from your local waste management authorities or water treatment facility for your intended disposal method.

Step 4: Managing Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (such as water) at least three times.[8]

  • Dispose of Rinsate: Collect the rinsate and manage it as chemical waste, following the same procedure as for the this compound itself.

  • Container Disposal: Once cleaned, the container can be offered for recycling or reconditioning.[8] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill as approved by local regulations.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Waste Generation (this compound) B Characterize Waste (Hazardous vs. Non-Hazardous) A->B C Segregate and Collect in Labeled Container B->C  Characterized D Consult Local, State, & Federal Regulations C->D E Dispose via Licensed Hazardous Waste Vendor D->E  Hazardous or  Vendor Required F Obtain Approval for Alternative Disposal D->F  Potentially  Non-Hazardous H Final Disposal (e.g., Incineration) E->H F->E  No G Follow Approved On-Site Procedure F->G  Yes G->H I Documentation & Record Keeping H->I

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Ammonium Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling ammonium (B1175870) tartrate, including detailed personal protective equipment (PPE) protocols, operational plans for handling and storage, and clear procedures for disposal and emergency situations.

Personal Protective Equipment (PPE)

When handling ammonium tartrate, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following equipment is recommended.[1][2][3]

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles conforming to standards like EN 166.[2][3][4] A face shield may also be used.[5]Protects against splashes and airborne particles that can irritate or burn the eyes.[1] Contact lenses should not be worn when working with this substance.[1]
Skin Protection Wear protective gloves (e.g., Nitrile rubber, Neoprene, PVC) and a lab coat or other protective clothing to prevent skin contact.[1][2][3][6]Prevents skin irritation or burns from direct contact.[1] Contaminated clothing should be removed promptly and laundered by individuals aware of the hazards.[1]
Respiratory Protection Generally not required in well-ventilated areas.[2][4] If ventilation is poor or overexposure is possible, use a MSHA/NIOSH-approved full-facepiece respirator with cartridges for ammonia (B1221849) and particulates.[1] For nuisance dust, a P95 (US) or P1 (EU) respirator is an option.[2]Protects against inhalation of dust, which can irritate the nose, throat, and lungs.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Engineering Controls: Always use this compound in a well-ventilated area.[7] Where possible, use local exhaust ventilation or enclose operations to control chemical release at the source.[1]

  • Safe Handling Practices:

    • Ensure all personnel are trained on the proper handling and storage procedures before working with the substance.[1]

    • Avoid contact with skin and eyes.[1][7]

    • Avoid the formation of dust.[3][7][8]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

    • Wash hands thoroughly after handling.[2][6]

  • Storage Conditions:

    • Store in tightly closed, original-type containers.[1][3][7]

    • Keep in a cool, dry, and well-ventilated place.[1][3][6]

    • Protect from heat, moisture, and direct sunlight.[6][7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

Disposal Plan

Disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[7]

  • Waste Characterization: Depending on the jurisdiction, this compound may be classified as hazardous waste.[1]

  • Containment: Collect waste material in sealed containers, clearly labeled for disposal.

  • Professional Disposal: It is recommended to use a licensed disposal company for surplus and non-recyclable materials.[8] Do not allow the product to enter drains.[8] One suggested method is Flinn Scientific's Disposal Method #26a.[6]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all personnel not equipped with appropriate protective gear.[1][7]

  • Ventilate: Ensure the area is well-ventilated.[1][6]

  • Contain: Prevent the spread of dust.[9]

  • Clean-up: Wearing full PPE, collect the powdered material using a shovel and place it into a clean, dry, and sealed container for disposal.[1][3][6] Avoid actions that create dust.[3][4]

  • Decontaminate: After the material has been collected, wash the spill site.[1][6]

First Aid Measures
Exposure Route First Aid Instructions
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] If present, remove contact lenses and continue rinsing.[6] Seek medical attention.
Skin Contact Remove all contaminated clothing immediately.[1] Wash the affected skin area with soap and water.[1][6]
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water.[6][8] Call a poison control center or a physician if you feel unwell.[6] Do not give anything by mouth to an unconscious person.[8]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

Property Value
Specific Gravity 1.600[4]
pH 6.0 - 7.0 (5% aqueous solution)[4]
Solubility in Water 60%[6]
Molecular Weight 184.15 g/mol [4][8]

Emergency Workflow: Chemical Spill Response

The following diagram illustrates the logical steps for responding to a spill of this compound.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Assess Assess Spill & Don Appropriate PPE Evacuate->Assess Ventilate Ventilate Area Assess->Ventilate Contain Contain Spill & Prevent Dust Ventilate->Contain Collect Collect Material into Sealed Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste per Regulations Clean->Dispose Report Report Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.